Product packaging for Atropine sulfate hydrate(Cat. No.:)

Atropine sulfate hydrate

Cat. No.: B10800028
M. Wt: 307.4 g/mol
InChI Key: TVKVKSNZFCRXOH-ZZJGABIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atropine sulfate hydrate is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO4 B10800028 Atropine sulfate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate

InChI

InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?;

InChI Key

TVKVKSNZFCRXOH-ZZJGABIISA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Atropine Sulfate Hydrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of atropine (B194438) sulfate (B86663) hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Atropine sulfate hydrate is the hydrated sulfate salt of atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna.[1][2] It presents as colorless crystals or a white crystalline powder and is odorless.[3][4][5] The compound is known to be sensitive to light and can effloresce in dry air.[4][6] Due to its hygroscopic nature, the anhydrous form readily absorbs atmospheric moisture.[1]

Quantitative chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O (monohydrate) or C₃₄H₅₀N₂O₁₁S (hydrate)[1][7][8][9]
Molecular Weight 694.83 g/mol (monohydrate)[7][8][9]
IUPAC Name bis((8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate);sulfate;hydrate[7]
CAS Number 5908-99-6 (monohydrate)[9]
Melting Point Not lower than 187 °C (after drying at 120°C for 4 hours); 189-192 °C; 188-194°C (with decomposition)[3][5][6]
Solubility Water: Very soluble/Freely soluble (1 g in 0.5 mL; 2500 mg/mL); 139 mg/mL at 25°C[1][3][4]
Ethanol: Soluble (1 g in 5 mL); Freely soluble[3][4][5]
Boiling Alcohol: 1 g in 2.5 mL[3][4]
Glycerin: 1 g in 2.5 mL[3][4]
Diethyl Ether: Practically insoluble[5]
Acetic Acid: Very soluble[1][5]
UV Absorption Max (Methanol) 252 nm, 258 nm, 262 nm[3]

Chemical Structure

Atropine is an ester derived from the combination of tropine, a bicyclic organic compound, and tropic acid, an aromatic carboxylic acid.[1] The chemical entity is a racemic mixture of d- and l-hyoscyamine (B7768854), with only the l-hyoscyamine isomer being pharmacologically active.[3] Atropine sulfate is formed by neutralizing atropine with sulfuric acid.[4] The monohydrate form crystallizes in the monoclinic space group P2₁/n.[10] The crystal structure is stabilized by strong hydrogen bonds between the protonated nitrogen atoms of the atropine cations and the sulfate anion, as well as between the hydroxyl groups and the sulfate anion.[10]

Fig. 1: this compound Structure.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Atropine sulfate's primary therapeutic action is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1][11][12] It blocks the effects of the neurotransmitter acetylcholine at postganglionic cholinergic nerves.[11] This inhibition of the parasympathetic nervous system leads to a variety of physiological effects, including increased heart rate, reduction of secretions (salivary, bronchial, sweat), dilation of the pupils (mydriasis), and relaxation of smooth muscles in the gastrointestinal and urinary tracts.[1][11][12] Atropine can also cross the blood-brain barrier, leading to central nervous system effects.[1]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell ACh_vesicle Acetylcholine (ACh) in vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (M1-M5) G_protein G-protein mAChR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->effector Modulates response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) effector->response Leads to ACh->mAChR Binds & Activates Atropine Atropine Sulfate block BLOCKS Atropine->block block->mAChR

References

Atropine Sulfate Hydrate: A Deep Dive into its Mechanism of Action at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropine (B194438) sulfate (B86663) hydrate (B1144303), a tropane (B1204802) alkaloid, is a cornerstone pharmacological tool and a clinically significant medication. Its profound physiological effects are primarily mediated through its interaction with the muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning atropine's action, focusing on its binding characteristics, receptor subtype interactions, and the subsequent impact on intracellular signaling cascades.

Core Mechanism: Competitive Antagonism

Atropine sulfate hydrate functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] This means that atropine binds to the same orthosteric site on the receptor as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor.[3][4] By occupying the binding site, atropine prevents ACh from binding and initiating downstream signaling.[4][5] This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of the agonist (ACh). The interaction follows the principles of mass action, and the degree of inhibition is dependent on the relative concentrations of atropine and acetylcholine at the receptor site.

Receptor Binding Affinity and Selectivity

Atropine is classified as a non-selective muscarinic antagonist , as it exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[6][7] However, subtle differences in its binding affinity across the subtypes have been reported. The affinity of an antagonist is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Quantitative Binding Data

The following table summarizes the binding affinities of atropine for the human M1-M5 muscarinic receptor subtypes as determined by radioligand binding assays.

Receptor SubtypeKi (nM)IC50 (nM)Test SystemRadioligandReference
M11.27 ± 0.362.22 ± 0.60CHO cells[3H]NMS[3]
M23.24 ± 1.164.32 ± 1.63CHO cells[3H]NMS[3]
M32.21 ± 0.534.16 ± 1.04CHO cells[3H]NMS[3]
M40.77 ± 0.432.38 ± 1.07CHO cells[3H]NMS[3]
M52.84 ± 0.843.39 ± 1.16CHO cells[3H]NMS[3]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of antagonist potency. [3H]NMS refers to [3H]N-methylscopolamine, a commonly used radioligand in muscarinic receptor binding assays.

Impact on Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular signaling cascades.[8] By blocking these receptors, atropine effectively inhibits these pathways. The five muscarinic receptor subtypes are broadly coupled to three main families of G-proteins: Gq/11, Gi/o, and to a lesser extent, Gs.

M1, M3, and M5 Receptor Blockade (Gq/11-coupled)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[8] Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[9] Atropine's antagonism at these receptors prevents this entire cascade, leading to a decrease in intracellular calcium mobilization and PKC activation.

Gq_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Atropine Atropine M1_M3_M5 M1, M3, M5 Receptor Atropine->M1_M3_M5 Blocks ACh Acetylcholine ACh->M1_M3_M5 Activates Gq Gq Protein (α, β, γ) M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Cellular_Response Leads to

Figure 1. Atropine's blockade of the Gq-coupled signaling pathway.
M2 and M4 Receptor Blockade (Gi/o-coupled)

The M2 and M4 receptor subtypes are coupled to Gi/o proteins.[9] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[10] The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[10] Atropine's antagonism at M2 and M4 receptors prevents the inhibition of adenylyl cyclase and the modulation of ion channels, thereby increasing cAMP levels and preventing hyperpolarization.

Gi_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Atropine Atropine M2_M4 M2, M4 Receptor Atropine->M2_M4 Blocks ACh Acetylcholine ACh->M2_M4 Activates Gi Gi Protein (α, β, γ) M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ion_Channel K⁺ Channel (GIRK) Gi->Ion_Channel Opens (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Leads to Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Leads to Hyperpolarization->Cellular_Response Contributes to

Figure 2. Atropine's blockade of the Gi-coupled signaling pathway.

Experimental Protocols for Characterizing Atropine's Action

The characterization of atropine's mechanism of action relies on a variety of in vitro pharmacological assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of atropine for each muscarinic receptor subtype. The general principle involves a competition experiment where increasing concentrations of unlabeled atropine compete with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) for binding to receptors in a preparation of cell membranes expressing a specific muscarinic receptor subtype.

Detailed Methodology for a Competitive Radioligand Binding Assay: [11][12]

  • Membrane Preparation: Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) are prepared. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the radioligand (e.g., [3H]NMS).

    • Increasing concentrations of unlabeled this compound.

    • The cell membrane preparation.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Total binding: Radioactivity bound in the absence of any competing ligand.

    • Non-specific binding: Radioactivity bound in the presence of a high concentration of a non-labeled antagonist (e.g., unlabeled atropine) to saturate all specific binding sites.

    • Specific binding: Calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the atropine concentration to generate a competition curve.

    • The IC50 value is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes Expressing Muscarinic Receptor Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Radioligand ([³H]NMS) - Atropine (variable conc.) - Membranes - Buffer Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Liquid Scintillation Counting to Measure Radioactivity Filtration->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ Scintillation->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for a radioligand binding assay.
Functional Assays (Schild Analysis)

Functional assays measure the ability of atropine to inhibit the response induced by a muscarinic agonist. Schild analysis is a classical pharmacological method used to characterize the nature of antagonism and to determine the antagonist's affinity (pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's concentration-response curve).[13][14] For a simple competitive antagonist like atropine, the Schild plot should yield a straight line with a slope of unity.[14]

General Protocol for Schild Analysis:

  • Tissue Preparation: An isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, tracheal smooth muscle) is mounted in an organ bath containing a physiological salt solution.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol (B1668302) or methacholine) is generated.

  • Antagonist Incubation: The tissue is washed, and a known concentration of atropine is added to the organ bath and allowed to equilibrate.

  • Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of atropine.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of atropine.

  • Data Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each atropine concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of atropine is constructed. The x-intercept of the regression line gives the pA2 value, and the slope of the line should be close to 1 for competitive antagonism.[14]

Conclusion

This compound's mechanism of action at muscarinic receptors is a well-defined example of competitive antagonism. Its high affinity and lack of significant selectivity across the five receptor subtypes lead to a broad spectrum of physiological effects by inhibiting Gq/11 and Gi/o-mediated signaling pathways. The quantitative characterization of its binding and functional antagonism through established experimental protocols, such as radioligand binding assays and Schild analysis, remains a cornerstone of muscarinic receptor pharmacology and drug development. This in-depth understanding is crucial for the rational use of atropine in both clinical practice and basic research.

References

Atropine Sulfate Hydrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical compound in both clinical practice and pharmacological research. Derived from the belladonna plant (Atropa belladonna), this tropane (B1204802) alkaloid has a long history of use. This technical guide provides an in-depth overview of atropine sulfate hydrate (B1144303), focusing on its chemical and physical properties, mechanism of action, and relevant experimental protocols. The CAS Number for atropine sulfate monohydrate is 5908-99-6 .[1][2][3][4][5] The anhydrous form is identified by the CAS Number 55-48-1.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of atropine sulfate hydrate is essential for its application in research and development. Key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
CAS Number 5908-99-6 (Monohydrate)[1][2][3][4][5]
55-48-1 (Anhydrous)[6]
Molecular Formula (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O[2]
Molecular Weight 694.83 g/mol [1][2]
Melting Point 188-194 °C (with decomposition)
Solubility Water: Freely soluble
Ethanol: Soluble
Glycerol: Soluble
Appearance Colorless crystals or white crystalline powder[2]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). By binding to these receptors, atropine prevents acetylcholine (ACh) from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.

The signaling pathways affected by atropine's antagonism are dependent on the G-protein to which the specific muscarinic receptor subtype is coupled.

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq proteins. Their activation by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Atropine blocks this entire cascade.

  • M2 and M4 Receptors: These receptors are coupled to Gi proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi protein can directly activate certain potassium channels, leading to hyperpolarization. Atropine's antagonism prevents these inhibitory effects.

The following diagram illustrates the signaling pathways blocked by atropine.

G Mechanism of Action: Atropine as a Muscarinic Antagonist cluster_pre cluster_receptor Muscarinic Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine (ACh) M135 M1, M3, M5 ACh->M135 Binds & Activates M24 M2, M4 ACh->M24 Binds & Activates Atropine Atropine Atropine->M135 Blocks Atropine->M24 Blocks Gq Gq M135->Gq Activates Gi Gi M24->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC cAMP_effect ↓ cAMP Dependent Pathways cAMP->cAMP_effect

Caption: Atropine competitively blocks acetylcholine at M1/M3/M5 (Gq-coupled) and M2/M4 (Gi-coupled) muscarinic receptors.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of atropine sulfate in a sample. Method parameters may require optimization depending on the specific formulation and instrumentation.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 50:50 v/v). The pH of the buffer is typically kept unadjusted or slightly acidic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm or 264 nm.

  • Standard Preparation: A standard solution of atropine sulfate is prepared in the mobile phase at a known concentration.

  • Sample Preparation: The sample containing atropine sulfate is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

  • Analysis: The retention time and peak area of atropine sulfate in the sample are compared to the standard for quantification.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of atropine for muscarinic receptors.

Methodology:

  • Materials:

    • Cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M2 receptors).

    • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Unlabeled atropine sulfate for competition.

    • Assay buffer.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of unlabeled atropine sulfate.

    • Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled antagonist like atropine).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Washing: The filters are washed with cold assay buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data is analyzed to determine the concentration of atropine sulfate that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Experimental Workflow Example: HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of atropine sulfate using HPLC.

G Workflow for HPLC Analysis of Atropine Sulfate start Start prep_std Prepare Standard Solution (Known Concentration) start->prep_std prep_sample Prepare Sample Solution (Dissolve, Sonicate, Filter) start->prep_sample inject Inject Standard and Sample prep_std->inject prep_sample->inject hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_setup->inject run_hplc Run HPLC Analysis inject->run_hplc acquire_data Acquire Chromatograms run_hplc->acquire_data analyze Analyze Data (Retention Time, Peak Area) acquire_data->analyze quantify Quantify Atropine Sulfate (Compare Sample to Standard) analyze->quantify end End quantify->end

Caption: A generalized workflow for the quantitative analysis of atropine sulfate using High-Performance Liquid Chromatography.

Conclusion

This compound remains a cornerstone compound in pharmacology. Its well-defined mechanism of action as a non-selective muscarinic antagonist, coupled with its established physicochemical properties, makes it an invaluable tool for researchers. The experimental protocols detailed herein provide a foundation for the accurate quantification and characterization of atropine sulfate in various research and quality control settings. A thorough understanding of these technical aspects is paramount for its effective and reliable use in scientific investigation and drug development.

References

Atropine Sulfate Hydrate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of atropine (B194438) sulfate (B86663) hydrate (B1144303), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The document details its molecular characteristics, experimental protocols for its analysis, and its mechanism of action, presented in a format tailored for the scientific community.

Core Molecular Attributes

Atropine sulfate can exist in both anhydrous and hydrated forms, most commonly as a monohydrate. The presence of water of hydration must be accounted for in molecular weight calculations and the preparation of standardized solutions.

PropertyAtropine SulfateAtropine Sulfate Monohydrate
Molecular Formula (C₁₇H₂₃NO₃)₂·H₂SO₄(C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O
Molecular Weight 676.82 g/mol 694.83 g/mol [1][2][3][4][5][6][7][8]
Alternative Formula C₃₄H₄₈N₂O₁₀SC₃₄H₅₀N₂O₁₁S[1][2][3][4][5][6]

Experimental Protocols for Characterization

Accurate characterization of atropine sulfate hydrate is crucial for research and development. The following are standard methodologies for determining its molecular formula and weight.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this involves quantifying the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.

Principle: The method relies on the complete combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The elemental composition is then calculated from the masses of these products.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C. The presence of an oxidant, such as tungsten(VI) oxide on magnesium oxide, ensures complete combustion.

  • Reduction and Separation: The combustion gases are passed through a reduction tube (e.g., containing copper) to convert nitrogen oxides to N₂. The gases are then separated by a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas (CO₂, H₂O, N₂, SO₂).

  • Calculation: The instrument's software calculates the percentage of each element in the original sample. The empirical formula can be derived from these percentages, and when combined with molecular weight data, the molecular formula can be confirmed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high precision.

Principle: This technique involves the ionization of the sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The molecular weight is determined from the m/z value of the molecular ion peak.

Methodology:

  • Sample Introduction and Ionization: A dilute solution of atropine sulfate is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable method for a molecule like atropine, as it is a soft ionization technique that minimizes fragmentation and keeps the molecule intact.

  • Mass Analysis: The generated ions are guided into a mass analyzer. A time-of-flight (TOF) or quadrupole analyzer can be used to separate the ions according to their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak corresponding to the intact atropine molecule (as a cation, [M+H]⁺) is identified. The molecular weight of the free base is then calculated from this m/z value. The presence of the sulfate counter-ion and water of hydration would not be observed as a single molecular ion but can be inferred from the overall analysis.

Titration for Quantitative Analysis

A non-aqueous acid-base titration is a standard pharmacopeial method for the quantitative analysis of atropine sulfate.

Principle: Atropine, being a weak base, can be accurately titrated in a non-aqueous solvent with a strong acid. This method is suitable for determining the purity of a sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of atropine sulfate and dissolve it in 30 mL of anhydrous glacial acetic acid.[7]

  • Titration: Titrate the solution with 0.1 M perchloric acid.

  • Endpoint Detection: The endpoint of the titration can be determined potentiometrically or by using a visual indicator such as crystal violet, which changes color at the endpoint.[7]

  • Calculation: The purity of the atropine sulfate is calculated based on the volume of perchloric acid consumed.

Signaling Pathway of Atropine

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby preventing acetylcholine from exerting its effects. The following diagram illustrates the signaling pathway at a cardiac sinoatrial node cell, where atropine's blockade of M2 receptors leads to an increase in heart rate.

Atropine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Atropine Atropine M2R M2 Muscarinic Receptor Atropine->M2R Binds and Blocks IncreasedHeartRate Increased Heart Rate Atropine->IncreasedHeartRate Prevents ACh effects, leading to ACh Acetylcholine (ACh) ACh->M2R Binds and Activates G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HeartRate Decreased Heart Rate K_channel->HeartRate Leads to Hyperpolarization Ca_channel Ca2+ Channel (Influx) PKA->Ca_channel Phosphorylates (increases influx) Ca_channel->HeartRate Reduced Influx Contributes to

Caption: Atropine's antagonism of M2 muscarinic receptors.

Experimental Workflow: Quantitative Analysis by Titration

The following diagram outlines the logical workflow for the quantitative analysis of atropine sulfate using a non-aqueous titration method.

Titration_Workflow start Start prep_sample Accurately weigh ~0.5g Atropine Sulfate start->prep_sample dissolve Dissolve in 30 mL anhydrous glacial acetic acid prep_sample->dissolve titrate Titrate sample with Perchloric Acid dissolve->titrate prepare_titrant Prepare 0.1 M Perchloric Acid Titrant prepare_titrant->titrate endpoint Detect endpoint (potentiometric or indicator) titrate->endpoint record_volume Record volume of Perchloric Acid used endpoint->record_volume calculate Calculate purity of Atropine Sulfate record_volume->calculate end End calculate->end

References

A Comprehensive Technical Guide to the Solubility of Atropine Sulfate Hydrate in Water and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the solubility of atropine (B194438) sulfate (B86663) hydrate (B1144303) in two common pharmaceutical solvents: water and ethanol. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development, formulation, and chemical analysis.

Core Topic: Solubility Profile of Atropine Sulfate Hydrate

Atropine sulfate, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical active pharmaceutical ingredient (API). Its hydrated form is frequently utilized in pharmaceutical preparations.[1][2][3] A thorough understanding of its solubility is paramount for developing stable, effective, and bioavailable dosage forms. The solubility of a substance is a fundamental physicochemical property that influences its dissolution rate, absorption, and overall therapeutic efficacy.[4]

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including:

  • Temperature: Solubility generally increases with a rise in temperature.[4]

  • pH: As the salt of a weak base and a strong acid, the pH of the solution can significantly impact the ionization state and, consequently, the solubility of atropine sulfate.[4]

  • Solvent Polarity: The polarity of the solvent system plays a crucial role in the dissolution of this polar compound.

  • Presence of Other Ions: The common ion effect and the presence of other excipients can alter the solubility.[4]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound in water and ethanol, compiled from various pharmacopeial and scientific sources. It is important to note the variability in reported values, which may be attributed to differences in experimental conditions and the specific form of the hydrate.

Table 1: Solubility of this compound in Water

Solubility ParameterValueSource(s)
General DescriptionVery Soluble[5][6][7]
Quantitative Value (mg/mL)2500 - 2520[1][2]
Quantitative Value (mg/mL)50[8]
Quantitative Value (g/100mL)1 part in ~0.5 parts water[9][10]
Temperature DependenceSolubility increases with increasing temperature.[4]

Table 2: Solubility of this compound in Ethanol

Solubility ParameterValueSource(s)
General Description (Ethanol 95%/96%)Freely Soluble[5][6]
Quantitative Value (mg/mL) at Room Temperature200[1][2][8]
Quantitative Value (g/100mL)1 part in 5 parts alcohol[9][10]
At Boiling Point1 part in 2.5 parts boiling alcohol[9][10]

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following outlines a standard methodology based on the saturation shake-flask method, a widely accepted technique for solubility measurement.

Materials and Apparatus
  • This compound (USP/Ph. Eur. reference standard)

  • Purified Water (USP/Ph. Eur. grade)

  • Ethanol (95% or as specified)

  • Analytical balance (±0.01 mg)

  • Constant temperature water bath or incubator shaker

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

  • Volumetric flasks and pipettes

  • pH meter

Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and transfer it to a series of vials.

    • Add a known volume of the desired solvent (water or ethanol) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with the appropriate mobile phase for HPLC analysis.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample onto the HPLC system and record the peak area.

    • Determine the concentration of atropine sulfate in the sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results weigh Weigh excess this compound add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature add_solvent->agitate settle Settle undissolved solid agitate->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for solubility determination.

This comprehensive guide provides essential data and a robust experimental framework for the solubility assessment of this compound. Adherence to a standardized protocol is crucial for obtaining accurate and reliable data, which is fundamental for successful pharmaceutical development.

References

Atropine Sulfate: A Technical Guide to its Natural Origin and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) is a tropane (B1204802) alkaloid of significant medical importance, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] It is a core medicine in the treatment of certain types of nerve agent and pesticide poisonings, bradycardia, and is used to decrease saliva production during surgery.[1] The pharmaceutically utilized form is typically atropine sulfate (B86663), a salt of the racemic mixture of d- and l-hyoscyamine (B7768854).[2] While l-hyoscyamine is the biologically active enantiomer, it readily racemizes to atropine upon extraction.[3] This guide provides an in-depth technical overview of the two primary routes to obtaining atropine sulfate: extraction from natural botanical sources and total chemical synthesis. It details the biosynthetic pathways, synthetic mechanisms, experimental protocols, and quantitative data relevant to professionals in drug development and scientific research.

Part 1: Natural Origin and Extraction

Atropine is a secondary metabolite found in various plants of the nightshade family, Solanaceae.[4] Its biosynthesis is a complex process occurring in the plant roots, from where it is translocated to other parts of the plant.

Botanical Sources

Atropine (as its levorotatory isomer, hyoscyamine) is predominantly found in plants belonging to the Solanaceae family. Key species include:

  • Atropa belladonna (Deadly Nightshade)

  • Datura stramonium (Jimsonweed)

  • Hyoscyamus niger (Henbane)

  • Mandragora officinarum (Mandrake)

The concentration of tropane alkaloids varies significantly between species and even different parts of the same plant.[5][6]

Biosynthesis of Atropine

The biosynthesis of atropine involves two primary precursor pathways: the tropane ring is derived from L-ornithine (or L-arginine), and the tropic acid moiety is derived from L-phenylalanine.[1][5]

  • Formation of the Tropane Ring : L-ornithine is decarboxylated to form putrescine. Putrescine is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT), a key regulatory step.[7] Subsequent oxidation and cyclization yield the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with two acetyl-CoA units to eventually form tropinone (B130398), the bicyclic ketone precursor to the tropane core.[5]

  • Formation of the Tropic Acid Moiety : L-phenylalanine undergoes transamination to form phenylpyruvic acid, which is then reduced to phenyl-lactic acid.[1]

  • Esterification and Racemization : Tropinone is stereospecifically reduced by the enzyme tropinone reductase I (TR-I) to tropine (B42219) (3α-tropanol).[7] Phenyl-lactic acid is coupled with tropine via a coenzyme A intermediate to form littorine.[1] Littorine then undergoes a rearrangement catalyzed by a P450 enzyme to form hyoscyamine (B1674123) aldehyde, which is subsequently reduced to (-)-hyoscyamine.[1] During the extraction process, the chiral center in the tropic acid portion of l-hyoscyamine readily racemizes to form the racemic mixture known as atropine.[3]

Atropine Biosynthesis cluster_tropane Tropane Ring Formation cluster_tropic_acid Tropic Acid Moiety Formation cluster_final Esterification & Final Products Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC NMP N-Methylputrescine Putrescine->NMP PMT NMPC N-Methyl-Δ¹-pyrrolinium cation NMP->NMPC MPO Tropinone Tropinone NMPC->Tropinone + 2x Acetyl-CoA Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine:e->Littorine:w Phenylalanine L-Phenylalanine PLA Phenyl-lactic acid Phenylalanine->PLA PLA_CoA Phenyllactoyl-CoA PLA->PLA_CoA PLA_CoA:e->Littorine:w Hyoscyamine (-)-Hyoscyamine Littorine->Hyoscyamine Rearrangement & Reduction Atropine (±)-Atropine Hyoscyamine->Atropine Racemization

Caption: Biosynthetic pathway of atropine from primary metabolites.
Experimental Protocol: Extraction and Isolation from Atropa belladonna

This protocol describes a typical acid-base extraction method for isolating tropane alkaloids from dried plant material.

1. Materials and Equipment:

  • Dried, powdered leaves of Atropa belladonna

  • Methanol (B129727) or Ethanol (B145695)

  • Sodium carbonate solution (e.g., 10% w/v)

  • Hydrochloric acid (e.g., 5% v/v) or Sulfuric acid (1N)

  • Dichloromethane (B109758) or Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel, beakers, filtration apparatus

  • pH meter or pH indicator strips

2. Procedure:

  • Maceration: Moisten the powdered plant material with the sodium carbonate solution to basify the alkaloids into their free-base form. Macerate the moistened powder in methanol or ethanol for 24-48 hours to extract the alkaloids and other metabolites.

  • Filtration & Concentration: Filter the mixture to remove the plant debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a syrupy residue.

  • Acidification: Dissolve the residue in dilute hydrochloric or sulfuric acid. This converts the free-base alkaloids into their water-soluble salt forms (e.g., atropine hydrochloride). Other non-alkaloidal compounds, such as resins and chlorophyll, will precipitate or remain in the organic phase.

  • Liquid-Liquid Extraction (Wash): Transfer the acidic solution to a separatory funnel and wash with dichloromethane to remove pigments and other lipid-soluble impurities. Discard the organic layer.

  • Basification: Carefully add a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to the aqueous layer until the pH is alkaline (pH 9-10). This converts the alkaloid salts back to their free-base form, which will precipitate or become soluble in organic solvents.

  • Liquid-Liquid Extraction (Product): Extract the alkaline aqueous solution multiple times with fresh portions of dichloromethane. The free-base atropine will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution to dryness using a rotary evaporator to obtain crude atropine base.

  • Purification: The crude atropine can be further purified by recrystallization from a suitable solvent system (e.g., acetone (B3395972)/water).[8]

Part 2: Chemical Synthesis of Atropine Sulfate

While extraction from plants is common, total chemical synthesis offers an alternative route that is independent of botanical supply chains. Historical syntheses were often lengthy with low yields, but modern methods have significantly improved efficiency.

Overview of Synthetic Strategies

The core challenge in atropine synthesis is the construction of the bicyclic tropane skeleton.

  • Willstätter Synthesis (1901): The first total synthesis of atropine was a landmark achievement but was impractically long (15 steps) with an overall yield of less than 1%.[9]

  • Robinson-Schöpf Synthesis (1917): Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone, the key precursor to the tropane ring. This biomimetic synthesis mimics the plant's own biosynthetic pathway and remains a cornerstone of tropane alkaloid synthesis.[10] The initial yield of 17% was later improved to over 90%.[9]

The Robinson-Schöpf Synthesis of Tropinone

This reaction is a classic example of a one-pot, multi-component reaction involving a double Mannich reaction.

  • Reactants: Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt).[11]

  • Mechanism:

    • Methylamine undergoes nucleophilic addition to succinaldehyde, followed by dehydration to form an imine.

    • The enolate of acetonedicarboxylic acid acts as a nucleophile in an intermolecular Mannich reaction with the imine.

    • A second, intramolecular Mannich reaction follows, leading to the formation of the bicyclic tropane ring structure.

    • Finally, decarboxylation upon heating in an acidic solution yields tropinone.[11][12]

Robinson_Tropinone_Synthesis Robinson-Schöpf Synthesis of Tropinone Reactants Succinaldehyde + Methylamine + Acetonedicarboxylic acid Iminium Iminium Ion Formation Reactants->Iminium One-Pot Reaction (pH buffered) Intermolecular Intermolecular Mannich Reaction Iminium->Intermolecular Intramolecular Intramolecular Mannich Reaction (Ring Closure) Intermolecular->Intramolecular Decarboxylation Decarboxylation Intramolecular->Decarboxylation Acid, Heat Tropinone Tropinone Decarboxylation->Tropinone

Caption: Logical workflow of the Robinson-Schöpf tropinone synthesis.
Completion of Atropine Synthesis

  • Reduction of Tropinone: The ketone group of tropinone is stereoselectively reduced to a hydroxyl group to form tropine. This is typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, which favors the formation of the desired 3α-tropanol isomer (tropine) over the 3β-isomer (pseudotropine).

  • Esterification with Tropic Acid: Tropine is esterified with tropic acid to form atropine.[1] Modern procedures may first activate the tropic acid by converting it to an acyl chloride (e.g., acetyltropoyl chloride) using reagents like acetyl chloride or oxalyl chloride.[2] This activated intermediate is then reacted with tropine, followed by hydrolysis, to yield atropine base with high efficiency.[2][8]

Experimental Protocol: Preparation of Atropine Sulfate

This protocol outlines the final salt formation step, converting the synthesized or extracted atropine free base into the more stable and water-soluble sulfate salt.

1. Materials and Equipment:

  • Purified atropine base

  • Acetone (or other suitable organic solvent)

  • Sulfuric acid (concentrated or a standardized solution)

  • Distilled water

  • Stirring plate, beakers, filtration apparatus

  • pH meter

2. Procedure:

  • Dissolution: Dissolve the purified atropine base in a suitable solvent, such as acetone. A mixture of acetone and water may be used to ensure complete dissolution.[2]

  • Acidification: While stirring, slowly add a stoichiometric amount of sulfuric acid. The pH of the solution should be carefully monitored and adjusted to a final pH of approximately 5.0 to 6.0.[2]

  • Precipitation: The atropine sulfate salt, being less soluble in the organic solvent, will precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitated atropine sulfate by filtration.

  • Washing and Drying: Wash the collected solid with cold acetone to remove any unreacted starting materials or impurities.[2] Dry the final product under vacuum to yield pure atropine sulfate. The conversion yield for this salt formation step is typically very high, often around 95%.[2]

Part 3: Quantitative Data Summary

The choice between natural extraction and chemical synthesis depends on factors such as yield, purity, cost, and scalability. The following tables summarize key quantitative data for comparison.

Table 1: Typical Alkaloid Content in Botanical Sources

Plant SpeciesPlant PartHyoscyamine/Atropine Content (mg/g DW)Scopolamine Content (mg/g DW)Reference
Atropa belladonnaFruit46.78.74[5]
Atropa belladonnaLeaf1.46 - 5.110.14 - 1.74[7]
Datura stramoniumSeedNot Found0.43 - 8.98[7]
Hyoscyamus nigerVarious0.0205 - 0.1820.0573 - 0.876[6][13]
Hyoscyamus reticulatusVariousHigher than ScopolamineLower than Hyoscyamine[13]

Note: DW = Dry Weight. Alkaloid content can vary widely based on genetics, geography, and cultivation conditions.

Table 2: Comparison of Synthesis and Extraction Yields

Process StepMethodReported YieldNotesReference
Synthesis Willstätter Synthesis of Tropinone~0.75 - 1%Historical, multi-step, not commercially viable.[9][14]
Synthesis Robinson-Schöpf Synthesis of Tropinone>90%Optimized one-pot reaction.[9][14]
Synthesis Modern One-Pot Atropine Synthesis~75%From tropine and tropic acid derivatives.[15]
Synthesis Conversion to Atropine Sulfate~95%Final salt formation step.[2]
Extraction Atropa belladonna (Leaves)0.16 - 0.27%Yield of pure atropine from raw plant material.[16]
Extraction Atropa belladonna (Stem & Leaves)5.59 - 6.81%Yield of total extracted atropine using optimized methods.[17][18]

Conclusion

Both natural extraction and chemical synthesis provide viable pathways to atropine sulfate. Natural extraction relies on the plant's sophisticated biosynthetic machinery but is subject to agricultural variability and can involve complex purification steps. Total chemical synthesis, particularly routes employing the highly efficient Robinson-Schöpf reaction, offers a reproducible and scalable alternative. The development of modern, one-pot synthetic procedures has made this route increasingly competitive for the commercial production of this essential medicine. The choice of method for drug development professionals will depend on a strategic evaluation of raw material availability, process control, scalability, and overall cost-effectiveness.

References

Atropine Sulfate: A Comprehensive Technical Review of Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid derived from plants of the Solanaceae family like Atropa belladonna, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its ability to block parasympathetic nervous system effects has established it as a critical medication in various clinical settings.[1][3] This technical guide provides a comprehensive literature review of atropine sulfate research, focusing on its core mechanism of action, clinical applications, pharmacokinetics, and recent advancements. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of this essential compound.

Mechanism of Action

Atropine sulfate functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[3] By binding to these receptors, it prevents acetylcholine from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.[3][4] This antagonism leads to a range of physiological responses, including increased heart rate, reduced secretions, relaxation of smooth muscles, and pupil dilation.[3]

Signaling Pathway of Atropine's Anticholinergic Effects

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Effector Cell Nerve Impulse Nerve Impulse Acetylcholine Acetylcholine Nerve Impulse->Acetylcholine Release Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds Cellular Response Cellular Response Muscarinic Receptor->Cellular Response Activates Atropine Atropine Atropine->Muscarinic Receptor Blocks

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

A novel mechanism has been proposed where atropine can inhibit cAMP-specific phosphodiesterase type 4 (PDE4), leading to increased intracellular cAMP levels.[5] This action is independent of its muscarinic receptor antagonism and may contribute to some of its cardiac effects, such as increased contractility.[5]

Pharmacokinetics and Pharmacodynamics

Atropine sulfate is rapidly absorbed following oral or parenteral administration and is widely distributed throughout the body.[6][7] It can cross the blood-brain barrier, which accounts for its central nervous system effects.[8][9]

Pharmacokinetic Parameter Value Reference
Plasma Half-life 2 to 4 hours[3][10]
Protein Binding ~44%[6][11]
Metabolism Primarily hepatic enzymatic hydrolysis[10][11]
Excretion 13% to 50% excreted unchanged in urine[10][11]

The pharmacokinetics of atropine are nonlinear, and its elimination half-life is more than doubled in children under two and the elderly.[11]

Clinical Applications

Atropine sulfate has a broad range of clinical uses, primarily due to its anticholinergic properties.

Cardiology

In cardiology, atropine is a first-line treatment for symptomatic bradycardia.[4][12][13] It blocks the vagal influence on the sinoatrial and atrioventricular nodes, leading to an increased heart rate.[4][13] However, low doses can paradoxically cause a further decrease in heart rate.[8]

Ophthalmology

Topical atropine is used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic eye examinations.[12] A significant area of research is the use of low-dose atropine eye drops for the control of myopia (nearsightedness) progression in children.[14]

Study Atropine Concentration Mean Myopia Progression (Diopters/Year) Mean Axial Length Elongation (mm/Year) Reference
ATOM1 1%-0.28 (over 2 years)-0.02 (over 2 years)[15]
Shih et al. (1999) 0.5%-0.04Not Reported[16]
0.25%-0.45Not Reported[16]
0.1%-0.47Not Reported[16]
LAMP 0.05%0.270.20[15]
0.025%0.460.29[15]
0.01%0.590.36[15]
CHAMP 0.01%Showed significant slowing vs. placeboShowed significant slowing vs. placebo[17][18]

Recent studies, such as the CHAMP trial, have provided evidence for the efficacy and safety of 0.01% atropine in slowing myopia progression.[17][18] However, some US-based studies have not found a significant effect of 0.01% atropine, suggesting that the optimal concentration may vary by patient population.[19][20]

Toxicology

Atropine is a critical antidote for poisoning by organophosphates and nerve agents.[9][21] These compounds inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and a cholinergic crisis.[9] Atropine counteracts the muscarinic effects of this overstimulation.[7][21] In cases of severe poisoning, large and repeated doses of atropine are often necessary.[22][23]

Anesthesiology

As a preanesthetic medication, atropine is used to reduce salivary and bronchial secretions.[8][12]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key areas of atropine sulfate investigation.

Myopia Control Studies (Clinical Trial)

A typical randomized, double-masked, placebo-controlled clinical trial to evaluate the efficacy of low-dose atropine for myopia control would follow this workflow:

Screening Screening Randomization Randomization Screening->Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Visits Follow-up Visits Treatment Group->Follow-up Visits Placebo Group->Follow-up Visits Data Analysis Data Analysis Follow-up Visits->Data Analysis Results Results Data Analysis->Results

Caption: Workflow for a randomized controlled trial of atropine for myopia.

  • Subject Recruitment: Children within a specific age range (e.g., 6-12 years) and with a defined range of myopia are recruited.[14][20]

  • Randomization: Subjects are randomly assigned to receive either low-dose atropine eye drops (e.g., 0.01%, 0.05%) or a placebo.[14][20]

  • Intervention: One drop is administered nightly to each eye for a specified duration (e.g., 2 years).[14][20]

  • Outcome Measures: The primary outcomes are the change in spherical equivalent refraction and axial length, measured at regular intervals.[20] Secondary outcomes may include pupil size, accommodation, and adverse effects.[14]

  • Statistical Analysis: The mean changes in the treatment and placebo groups are compared using appropriate statistical tests.[14]

Organophosphate Poisoning (Animal Model)

Studies investigating the efficacy of atropine in organophosphate poisoning often use animal models:

  • Animal Model: Rats or other suitable animals are used.[24]

  • Induction of Poisoning: A controlled dose of an organophosphate compound is administered.

  • Treatment: Atropine sulfate is administered, often in combination with an oxime like pralidoxime.[9]

  • Monitoring: Survival rates, clinical signs of toxicity (e.g., salivation, tremors, respiratory distress), and acetylcholinesterase activity are monitored.

  • Data Analysis: The effectiveness of the treatment is assessed by comparing the outcomes in treated versus untreated animals.

Adverse Effects and Toxicity

Common side effects of atropine are extensions of its anticholinergic actions and include dry mouth, blurred vision, photophobia, tachycardia, constipation, and urinary retention.[8][9] Central nervous system effects can include confusion, hallucinations, and delirium, particularly in the elderly.[8][9]

An overdose of atropine can be toxic, leading to a characteristic anticholinergic toxidrome: "hot as a hare, blind as a bat, dry as a bone, red as a beet, and mad as a hatter."[9] Severe toxicity can result in circulatory collapse and respiratory failure.[10]

Future Directions and Ongoing Research

Current research on atropine sulfate is focused on several key areas:

  • Optimizing Myopia Control: Determining the optimal concentration of low-dose atropine for different patient populations and exploring combination therapies.

  • New Delivery Methods: Investigating alternative delivery systems, such as inhalers, for more rapid administration in emergency situations.

  • Understanding Novel Mechanisms: Further elucidating the role of non-muscarinic pathways, such as PDE4 inhibition, in the pharmacological effects of atropine.[5]

Conclusion

Atropine sulfate remains an indispensable drug in modern medicine, with well-established roles in cardiology, ophthalmology, and toxicology. Its mechanism as a competitive antagonist of muscarinic receptors is well-understood, though ongoing research continues to reveal more complex pharmacological actions. The expanding use of low-dose atropine for myopia control highlights the continued relevance and potential for new applications of this century-old medication. For researchers and drug development professionals, a thorough understanding of atropine's multifaceted properties is essential for both optimizing its current uses and exploring future therapeutic innovations.

References

The Pharmacodynamics of Atropine Sulfate: A Technical Guide for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of atropine (B194438) sulfate (B86663), a core anticholinergic agent. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, receptor interactions, and physiological effects, facilitating its effective use in a laboratory setting.

Core Pharmacodynamics

Atropine sulfate is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is a naturally occurring tertiary amine belladonna alkaloid, existing as a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[3] Its primary mechanism of action involves blocking the effects of the neurotransmitter acetylcholine at muscarinic receptors located in the central nervous system (CNS) and peripherally in smooth muscle, cardiac muscle, and secretory glands.[1][2][4] By competitively inhibiting acetylcholine, atropine effectively blocks parasympathetic nervous system activity.[1][5]

Mechanism of Action at the Molecular Level

Atropine does not prevent the release of acetylcholine but rather competes with it for binding sites on the muscarinic receptors.[6] This antagonism is surmountable, meaning it can be overcome by increasing the local concentration of acetylcholine.[3][7] Atropine exhibits affinity for all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors.[5][8] Blockade of these receptors leads to a variety of physiological responses depending on the tissue and the predominant receptor subtype.

The primary signaling pathway affected by atropine is the Gq-coupled protein pathway associated with M1, M3, and M5 receptors, and the Gi-coupled protein pathway associated with M2 and M4 receptors. In the Gq pathway, receptor activation normally leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent cellular responses. Atropine's antagonism of these receptors inhibits this cascade. In the Gi pathway, receptor activation typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Atropine's blockade of M2 and M4 receptors prevents this inhibition.

Atropine_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates ACh Acetylcholine ACh->mAChR Binds & Activates Atropine Atropine Sulfate Atropine->mAChR Competitively Blocks PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_PKC->Response

Caption: Simplified signaling pathway of atropine's antagonism at Gq-coupled muscarinic receptors.

Quantitative Pharmacodynamic Data

The affinity and potency of atropine sulfate have been quantified across various experimental models. This data is crucial for designing and interpreting in vitro and in vivo studies.

Receptor Binding Affinity

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of atropine for the five muscarinic receptor subtypes.

Receptor SubtypeKi (nM)IC50 (nM)Reference
M11.27 ± 0.362.22 ± 0.60[8]
M23.24 ± 1.164.32 ± 1.63[8]
M32.21 ± 0.534.16 ± 1.04[8]
M40.77 ± 0.432.38 ± 1.07[8][9]
M52.84 ± 0.843.39 ± 1.16[8]
Human Sphincter Pupillae0.4 - 0.7 (apparent dissociation equilibrium constant)[10]
Dose-Response Relationships

The physiological effects of atropine are dose-dependent. The following table outlines typical dose ranges and their observed effects in research models.

Dose RangeSpecies/ModelObserved EffectReference
0.005 - 0.1 mg/kg (inhaled)Human (children with asthma)Bronchodilation, with a plateau in the dose-response curve observed at 0.05-0.1 mg/kg.[11][12]
1.0 - 10.0 mg/kgRatDose-related decreases in fixed-ratio operant responding.[13]
0.04 mg/kg (IV or SC)Canine/FelineUsed in atropine response tests to differentiate vagally mediated bradyarrhythmias from intrinsic nodal disease.[14]
2.0 mg/kg (IM)Guinea PigUsed as a treatment for nerve agent-induced seizures in combination with other agents.[6]

Experimental Protocols for Pharmacodynamic Assessment

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of atropine sulfate for muscarinic receptors.

Objective: To determine the Ki of atropine sulfate for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-QNB).

  • Atropine sulfate solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[15]

  • Non-specific antagonist (e.g., a high concentration of unlabeled atropine).

  • 96-well filter plates with glass fiber filters (e.g., GF/C).[15]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Methodology:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 3-20 µg per well.[15]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Non-specific antagonist, radioligand, and cell membrane suspension.

    • Competitive Binding: Atropine sulfate solution (at various concentrations), radioligand, and cell membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) with gentle agitation.[15]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the atropine sulfate concentration.

    • Determine the IC50 value using non-linear regression analysis.[15]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow prep Prepare Cell Membranes and Reagents setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells prep->setup incubate Incubate with Radioligand and Atropine Sulfate setup->incubate filter Vacuum Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Add Scintillation Cocktail and Count Radioactivity wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Workflow for a radioligand receptor binding assay.
Isolated Tissue Functional Assay

This protocol assesses the functional antagonism of atropine sulfate on smooth muscle contraction induced by a muscarinic agonist.

Objective: To determine the pA2 value of atropine sulfate, a measure of its antagonist potency.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, rat ileum).[16][17]

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Muscarinic agonist (e.g., acetylcholine).

  • Atropine sulfate solutions of varying concentrations.

  • Isotonic transducer and data acquisition system.

Methodology:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.

  • Control Response: Obtain a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of atropine sulfate for a specific period (e.g., 30 minutes).[16]

  • Agonist Response in Presence of Antagonist: In the continued presence of atropine sulfate, obtain a new cumulative concentration-response curve for the agonist.

  • Repeat: Wash the tissue and repeat steps 3 and 4 with increasing concentrations of atropine sulfate.[16]

  • Data Analysis:

    • Plot the log concentration of the agonist versus the response for each concentration of atropine sulfate.

    • The parallel rightward shift in the concentration-response curves indicates competitive antagonism.[16]

    • Perform a Schild regression analysis to determine the pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Isolated_Tissue_Assay_Workflow prep Mount Isolated Tissue in Organ Bath control Establish Control Agonist Concentration- Response Curve prep->control incubate Incubate Tissue with a Fixed Concentration of Atropine Sulfate control->incubate test Generate Agonist Concentration-Response Curve in the Presence of Atropine incubate->test repeat Repeat with Increasing Atropine Concentrations test->repeat analyze Schild Plot Analysis to Determine pA2 Value repeat->analyze

Caption: Workflow for an isolated tissue functional assay.

Effects on Major Organ Systems

The pharmacodynamic effects of atropine sulfate are widespread due to the ubiquitous nature of muscarinic receptors.

  • Cardiovascular System: Atropine blocks M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, leading to an increased heart rate (tachycardia).[1][5] It can also lessen the degree of partial heart block when vagal activity is a contributing factor.[2][3]

  • Respiratory System: It acts on M3 receptors in the respiratory tract to reduce bronchial secretions and relax bronchial smooth muscle, causing bronchodilation.[5]

  • Gastrointestinal System: Atropine blocks M3 receptors in the GI tract, leading to reduced motility and secretions, which has an antispasmodic effect.[5]

  • Exocrine Glands: It inhibits secretions from salivary, sweat, and lacrimal glands, resulting in dry mouth and skin.[5][6]

  • Ocular System: Atropine causes dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia) by blocking muscarinic receptors in the iris sphincter muscle and ciliary body.[1][6]

  • Central Nervous System: Atropine can cross the blood-brain barrier and may cause stimulation of the medulla and higher cerebral centers at usual clinical doses.[6] Higher doses can lead to delirium or coma.[1]

Conclusion

Atropine sulfate remains a cornerstone compound in pharmacological research due to its well-characterized and potent antagonism of muscarinic acetylcholine receptors. A thorough understanding of its pharmacodynamics, including its receptor binding profile, dose-dependent effects, and the appropriate experimental models for its evaluation, is essential for its effective application in the laboratory. This guide provides a foundational framework for researchers to design, execute, and interpret studies involving this critical anticholinergic agent.

References

Atropine Sulfate Hydrate: A Technical Guide to Its Competitive Antagonism of Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Atropine (B194438), a tropane (B1204802) alkaloid derived from the plant Atropa belladonna, is a well-characterized and potent anticholinergic agent. In its sulfate (B86663) hydrate (B1144303) form, it is widely utilized in clinical and research settings. This technical guide provides an in-depth examination of atropine's mechanism of action as a competitive antagonist of acetylcholine (B1216132) at muscarinic acetylcholine receptors (mAChRs). It details the quantitative pharmacology, key experimental protocols for its characterization, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in pharmacological research and drug development.

Introduction: Acetylcholine and Muscarinic Receptors

Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems. Its actions are mediated by two main classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that consist of five distinct subtypes (M1-M5).[1][2][3] These subtypes are integral to regulating a vast array of physiological functions, making them significant targets for therapeutic intervention.[3]

The five mAChR subtypes exhibit differential coupling to intracellular G proteins, leading to distinct signaling cascades:[4][5]

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[2][5][6][7][8] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade ultimately leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[4]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[2][7] Activation of Gi/o inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[4]

Atropine sulfate acts as a non-selective, competitive antagonist across these receptor subtypes, inhibiting the physiological effects of ACh.[1][9][10][11]

Atropine Sulfate: Mechanism of Competitive Antagonism

Atropine's primary mechanism of action is the competitive and reversible blockade of muscarinic receptors.[10][12] It does not prevent the release of acetylcholine but rather competes with ACh for the same binding site on the receptor.[13] By occupying the receptor's orthosteric site, atropine prevents ACh from binding and initiating the downstream G protein signaling cascade.[10][13] This antagonism is surmountable, meaning its effect can be overcome by increasing the concentration of the agonist (ACh). The result is an inhibition of parasympathetic nervous system activity, leading to effects such as increased heart rate, reduced glandular secretions (salivary, bronchial), and relaxation of smooth muscle.[1][13]

The diagram below illustrates this competitive interaction at a Gq/11-coupled muscarinic receptor (e.g., M1, M3, M5).

Atropine_Antagonism_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Atropine Atropine Atropine->mAChR Binds & Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Response Cellular Response (↑ Ca²⁺, PKC activation) PLC->Response Leads to

Caption: Competitive antagonism of acetylcholine signaling by atropine.

Quantitative Pharmacology of Atropine

The affinity of atropine for muscarinic receptor subtypes is typically quantified by its inhibition constant (Ki) or its IC50 value from competitive binding assays. Functional antagonism is often expressed as a pA2 value, derived from Schild analysis, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[6]

The following tables summarize key quantitative data for atropine at human muscarinic receptors.

Table 1: Atropine Binding Affinity (Ki) and IC50 Values at Human mAChR Subtypes
Receptor SubtypeLigandAssay TypeKi (nM)IC50 (nM)Source
M1AtropineCompetitive Binding1.27 ± 0.362.22 ± 0.60[14]
M2AtropineCompetitive Binding3.24 ± 1.164.32 ± 1.63[14]
M3AtropineCompetitive Binding2.21 ± 0.534.16 ± 1.04[14]
M4AtropineCompetitive Binding0.77 ± 0.432.38 ± 1.07[14]
M5AtropineCompetitive Binding2.84 ± 0.843.39 ± 1.16[14]
-Atropine[³H]QNB Binding (Rat Pancreas)1.21-[15]
-Atropine[³H]QNB Binding (Human Cerebral Artery)1.1-[16]

Note: Values can vary depending on the specific radioligand, cell type, and experimental conditions used.

Table 2: Atropine Functional Antagonism (pA2 / pKB Values)
Tissue/SystemAgonistpA2 / pKB ValueSource
Human Umbilical VeinAcetylcholine9.67 ± 0.12[17]
Guinea-pig Olfactory CortexCarbachol (B1668302)8.9[18]
Rat Pancreatic AciniCarbachol9.15[15]
Human Forearm VasculatureMethacholine8.03 ± 0.03[19]
Human Iris (Sphincter Pupillae)Carbachol9.15 - 9.40 (est. from K D 0.4-0.7 nM)[20]

pKB is equivalent to pA2 when the slope of the Schild plot is not significantly different from unity.[17]

Key Experimental Protocols

Characterizing the competitive antagonism of atropine involves both binding and functional assays. The following are detailed methodologies for standard protocols.

Competitive Radioligand Binding Assay

This in vitro assay measures the affinity (Ki) of atropine by quantifying its ability to displace a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from muscarinic receptors.[3][6]

Objective: To determine the inhibition constant (Ki) of atropine at a specific mAChR subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO, HEK) expressing a single human muscarinic receptor subtype (M1-M5).[3][6]

  • Radioligand: High-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its dissociation constant (Kd).[6][21]

  • Test Compound: Atropine sulfate hydrate dissolved in an appropriate vehicle to create a stock solution for serial dilutions.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine to determine non-specific radioligand binding.[3][6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

  • Equipment: 96-well microplates, pipettes, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.[3][6]

Procedure:

  • Preparation: Thaw frozen cell membrane aliquots on ice and dilute them in ice-cold assay buffer to a predetermined optimal protein concentration.[6] Prepare serial dilutions of atropine.

  • Assay Setup (in 96-well plate):

    • Total Binding (TB): Add cell membranes, radioligand, and assay buffer.[21]

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of unlabeled atropine.[21]

    • Competition: Add cell membranes, radioligand, and increasing concentrations of the test atropine solution.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.[21]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[21]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[21]

  • Detection: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[21]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of atropine to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of atropine that inhibits 50% of specific radioligand binding).[4]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[6] Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Atropine) setup 2. Set up 96-Well Plate (Total, NSB, Competition) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Rapid Vacuum Filtration incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting (CPM) wash->count analyze 7. Data Analysis (IC50 → Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (Schild Analysis)

This assay quantifies the potency of a competitive antagonist by measuring the rightward shift it causes in the dose-response curve of an agonist.

Objective: To determine the pA2 value for atropine.

Materials:

  • Tissue Preparation: An isolated tissue or organ that responds to a muscarinic agonist (e.g., guinea pig ileum, tracheal smooth muscle rings).[22][23]

  • Agonist: A stable muscarinic agonist such as carbachol or methacholine.[18][24]

  • Antagonist: this compound.

  • Equipment: Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aeration, temperature control (37°C), and an isometric force transducer to measure tissue contraction.[22]

Procedure:

  • Tissue Mounting: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol). Measure the response (e.g., contraction force) at each concentration until a maximal response is achieved.

  • Washout: Thoroughly wash the tissue to return it to its baseline resting state.

  • Antagonist Incubation: Add a fixed, known concentration of atropine to the organ bath and allow it to incubate with the tissue for a predetermined time to ensure equilibrium.

  • Second Agonist Curve: In the continued presence of atropine, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.[15][17]

  • Repeat: Repeat steps 3-5 with several different concentrations of atropine.[17]

  • Data Analysis (Schild Plot):

    • For each concentration of atropine, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of atropine (-log[Atropine]) on the x-axis.

    • Perform a linear regression on the data. For a competitive antagonist, the slope of this line should not be significantly different from unity (1.0).[17][24]

    • The x-intercept of the regression line is the pA2 value.

Conclusion

This compound serves as a quintessential example of a competitive antagonist in pharmacology. Its non-selective, high-affinity binding to all five muscarinic acetylcholine receptor subtypes effectively and reversibly inhibits parasympathetic signaling. The quantitative data derived from radioligand binding assays and the functional characterization through Schild analysis provide a robust framework for understanding its pharmacological profile. The detailed protocols presented herein offer standardized methodologies for the continued investigation of atropine and the development of novel muscarinic receptor modulators. This comprehensive understanding is vital for its application in both clinical medicine and fundamental scientific research.

References

The Historical Development of Atropine Sulfate in Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Ancient Poison to Modern Medicine

The story of atropine (B194438) is a compelling journey from its origins as a component of poisonous plants to its indispensable role in modern pharmacology. For centuries, extracts of plants from the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake), were used for cosmetic, medicinal, and nefarious purposes.[1][2] The name "belladonna," meaning "beautiful woman" in Italian, arose from the practice of using extracts to dilate the pupils for a captivating effect.[2][3] The genus name Atropa is derived from Atropos, one of the Three Fates in Greek mythology who would cut the thread of life, alluding to its toxic properties.[2]

Theophrastus, in the fourth century B.C., documented the use of mandrake for treating wounds, gout, and sleeplessness.[1] By the first century A.D., Dioscorides recognized the anesthetic properties of mandrake wine in surgery.[1] It wasn't until the 19th century that the active principle of these plants was scientifically investigated. The German chemist Friedlieb Ferdinand Runge initiated the pharmacological study of belladonna extracts.[1][3] In 1831, the German pharmacist Heinrich F. G. Mein successfully isolated the pure crystalline form of the active substance, which he named atropine.[1][4][5] The first chemical synthesis of atropine was achieved by the German chemist Richard Willstätter in 1901.[1][4]

This guide provides a comprehensive overview of the historical development of atropine sulfate (B86663), focusing on the elucidation of its mechanism of action, its quantitative pharmacological properties, and the evolution of its clinical applications.

Elucidation of Mechanism of Action: From Bioassays to Receptor Theory

The journey to understanding how atropine exerts its effects is intertwined with the development of pharmacology as a scientific discipline. Early investigations relied on classical bioassays using isolated tissues to characterize its physiological actions. These experiments were instrumental in establishing atropine as a competitive antagonist of what would later be identified as muscarinic acetylcholine (B1216132) receptors.

Classical Pharmacological Experiments

Pioneering work in the late 19th and early 20th centuries by pharmacologists such as Oswald Schmiedeberg and his students laid the foundation for receptor theory. They observed that certain drugs produced specific and localized effects, suggesting the existence of "receptive substances" on cells. Atropine became a key tool in these investigations due to its potent and specific antagonistic effects against the actions of acetylcholine and other parasympathomimetic agents.

One of the most classic preparations used to demonstrate this antagonism is the isolated guinea pig ileum . In this setup, a section of the small intestine is suspended in an organ bath containing a physiological salt solution. The contraction of the smooth muscle is recorded in response to the addition of various drugs. Acetylcholine produces a dose-dependent contraction of the ileum. When atropine is introduced into the bath, the contractile response to acetylcholine is inhibited. Importantly, this inhibition is surmountable; by increasing the concentration of acetylcholine, the original maximal contraction can be restored. This parallel shift of the dose-response curve to the right is the hallmark of competitive antagonism.[6][7]

Similarly, the isolated perfused rabbit or frog heart (Langendorff preparation) was crucial in demonstrating atropine's effects on the cardiovascular system. In this preparation, the heart is isolated and perfused with a nutrient solution through the aorta, allowing it to continue beating outside the body.[3] Stimulation of the vagus nerve or the application of acetylcholine slows the heart rate (negative chronotropy) and reduces the force of contraction (negative inotropy).[8] Atropine was shown to block these effects, leading to an increase in heart rate.[2][8] These experiments provided clear evidence that atropine acts by blocking the effects of the parasympathetic nervous system on the heart.

The Advent of Receptor Theory and Muscarinic Receptor Subtypes

The concept of receptors was further solidified by the work of John Newport Langley and Paul Ehrlich. The term "muscarinic" was coined to describe the actions of acetylcholine that could be mimicked by muscarine, an alkaloid from the mushroom Amanita muscaria, and blocked by atropine.[9] This distinguished them from "nicotinic" actions, which were mimicked by nicotine (B1678760) and blocked by curare.

With the development of more sophisticated techniques, it became apparent that muscarinic receptors were not a single entity. The use of selective antagonists, such as pirenzepine, led to the pharmacological differentiation of muscarinic receptor subtypes.[10] Today, five distinct subtypes, designated M1 through M5, have been identified and cloned.[10] Atropine is a non-selective antagonist, meaning it binds with high affinity to all five muscarinic receptor subtypes.[1][11]

Quantitative Pharmacology of Atropine Sulfate

The development of radioligand binding assays in the latter half of the 20th century revolutionized pharmacology by allowing for the direct measurement of drug-receptor interactions. These assays have provided precise quantitative data on the binding affinity of atropine for each of the muscarinic receptor subtypes, as well as its pharmacokinetic properties.

Receptor Binding Affinities

Radioligand binding assays typically involve incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine). The ability of an unlabeled drug, such as atropine, to displace the radiolabeled ligand is then measured. From this competition, the inhibitory constant (Ki) can be calculated, which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of atropine for the five human muscarinic acetylcholine receptor subtypes.

Receptor SubtypeAtropine Ki (nM)
M11.27 ± 0.36
M23.24 ± 1.16
M32.21 ± 0.53
M40.77 ± 0.43
M52.84 ± 0.84
Data compiled from various sources.[1][12]
Pharmacokinetics

The clinical efficacy and safety of a drug are determined not only by its pharmacodynamics (what the drug does to the body) but also by its pharmacokinetics (what the body does to the drug). The pharmacokinetic profile of atropine sulfate has been extensively studied.

Pharmacokinetic ParameterValue
Absorption
Bioavailability (Oral)~25%
Tmax (IM)3 minutes
Distribution
Protein Binding14-44%[2][4]
Volume of Distribution (Vd)1.0 - 1.7 L/kg
Metabolism
Primary RouteEnzymatic hydrolysis in the liver[2]
MetabolitesNoratropine, atropine-N-oxide, tropine, tropic acid[2][13]
Elimination
Half-life (t1/2)2-4 hours[2]
Excretion13-50% excreted unchanged in urine[2][4][13]
Data compiled from various sources.

Clinical Development and Modern Applications

The translation of basic pharmacological findings into clinical practice has established atropine sulfate as an essential medicine.[1] Its ability to block muscarinic receptors has led to a wide range of therapeutic applications. The development of the sulfate salt of atropine was a significant step, as it is more soluble in water than the free base, making it suitable for parenteral and ophthalmic formulations.[4][14]

Historical and Current Clinical Uses
  • Ophthalmology: One of the earliest clinical uses of atropine was in ophthalmology.[5] As a mydriatic, it dilates the pupil, and as a cycloplegic, it paralyzes the ciliary muscle, allowing for detailed examination of the retina and for the treatment of conditions like uveitis.[1][15]

  • Anesthesiology: For many years, atropine was routinely used as a preanesthetic medication to reduce salivary and bronchial secretions, which could interfere with early inhalation anesthetics.[4][16] While its routine use for this purpose has declined with the advent of modern anesthetics, it is still used to prevent or treat bradycardia during surgery.[4][17]

  • Cardiology: Atropine is a first-line drug for the treatment of symptomatic bradycardia (a slow heart rate).[6][14] By blocking the vagal input to the sinoatrial node, it increases the heart rate.[8]

  • Antidote for Poisoning: Atropine is a critical antidote for poisoning by organophosphate insecticides and nerve agents.[12][15][18] These agents inhibit acetylcholinesterase, leading to an excess of acetylcholine and overstimulation of muscarinic receptors. Atropine competitively blocks these receptors, counteracting the life-threatening effects of the poison.[12]

  • Gastrointestinal Disorders: Due to its antispasmodic effects, atropine has been used to treat conditions such as irritable bowel syndrome.[3]

Experimental Protocols

Classical Isolated Tissue Bioassay: Guinea Pig Ileum

Objective: To demonstrate the competitive antagonism of acetylcholine-induced contraction by atropine.

Methodology:

  • A guinea pig is euthanized, and a segment of the ileum is isolated.

  • The ileum is mounted in an organ bath containing Tyrode's solution (a physiological salt solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the bath and recording the resulting contractions.

  • The tissue is washed, and after a recovery period, a fixed concentration of atropine is added to the bath and allowed to equilibrate.

  • A second cumulative concentration-response curve for acetylcholine is then generated in the presence of atropine.

  • The process can be repeated with different concentrations of atropine.

Expected Results: The concentration-response curve for acetylcholine in the presence of atropine will be shifted to the right in a parallel manner, indicating competitive antagonism. The maximal response to acetylcholine should still be achievable at higher concentrations.

Modern Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of atropine for a specific muscarinic receptor subtype.

Methodology:

  • Cell membranes expressing the desired muscarinic receptor subtype are prepared.

  • In a series of tubes or a microplate, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is added.

  • Increasing concentrations of unlabeled atropine are added to the tubes.

  • The cell membrane preparation is then added, and the mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes and the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity on each filter is quantified using a scintillation counter.

  • The data is analyzed to determine the concentration of atropine that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

muscarinic_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release M_receptor Muscarinic Receptor (M1, M3, M5) Gq Gq/11 M_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_response PKC->Cellular_response ACh->M_receptor Binds & Activates Atropine Atropine Atropine->M_receptor Competitively Blocks

Caption: Muscarinic receptor (Gq-coupled) signaling pathway and the site of atropine antagonism.

isolated_tissue_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_tissue Isolate Guinea Pig Ileum mount_tissue Mount in Organ Bath isolate_tissue->mount_tissue add_ACh Add Acetylcholine (Cumulative Doses) mount_tissue->add_ACh record_contraction1 Record Contraction add_ACh->record_contraction1 wash_tissue Wash Tissue record_contraction1->wash_tissue plot_curves Plot Dose-Response Curves record_contraction1->plot_curves add_atropine Add Atropine & Equilibrate wash_tissue->add_atropine add_ACh_atropine Add Acetylcholine (Cumulative Doses) add_atropine->add_ACh_atropine record_contraction2 Record Contraction add_ACh_atropine->record_contraction2 record_contraction2->plot_curves analyze_shift Analyze Curve Shift (Competitive Antagonism) plot_curves->analyze_shift

Caption: Experimental workflow for a classical isolated tissue bioassay.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis prepare_membranes Prepare Cell Membranes with Muscarinic Receptors incubate Incubate Membranes, Radioligand, and Atropine prepare_membranes->incubate prepare_reagents Prepare Radioligand ([³H]-NMS) and Atropine Dilutions prepare_reagents->incubate filter Rapidly Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count_radioactivity Count Radioactivity on Filters wash->count_radioactivity calculate_ic50 Calculate IC₅₀ count_radioactivity->calculate_ic50 calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Workflow for a modern radioligand binding assay.

Conclusion

The historical development of atropine sulfate is a testament to the evolution of pharmacology. From its early use as a crude plant extract to its current status as a well-characterized and indispensable drug, atropine has played a pivotal role in our understanding of the autonomic nervous system and receptor pharmacology. The journey from classical bioassays on isolated tissues to modern radioligand binding assays has provided a deep and quantitative understanding of its mechanism of action. For researchers and drug development professionals, the story of atropine serves as a powerful example of how a natural product can be developed into a life-saving medicine through rigorous scientific investigation. Its continued use in a variety of clinical settings underscores its enduring importance in the pharmacological armamentarium.

References

Methodological & Application

Application Notes and Protocols for Preparing Atropine Sulfate Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) is a naturally occurring tertiary amine alkaloid extracted from plants of the Solanaceae family, such as Atropa belladonna. It functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine, atropine inhibits parasympathetic nerve stimulation, leading to effects such as increased heart rate, reduced secretions, and relaxation of smooth muscles.[2] In research, atropine sulfate (B86663), the sulfate salt form of atropine, is widely used in in vitro experiments to investigate cholinergic signaling and its downstream effects.

Proper preparation, handling, and storage of atropine sulfate solutions are critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides detailed protocols for the preparation of stock and working solutions of atropine sulfate hydrate (B1144303) for use in various in vitro applications.

Properties of Atropine Sulfate Hydrate

Atropine sulfate is typically supplied as a colorless or white crystalline powder.[3] Its high solubility in aqueous solutions makes it preferable to atropine free base for many experimental applications.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O[3]
Molecular Weight 694.83 g/mol [3]
CAS Number 5908-99-6[5]
Appearance Colorless crystals or white crystalline powder[3]
Solubility in Water 2500 mg/mL[5]
Solubility in Ethanol 200 mg/mL[5]
Solubility in DMSO 139 mg/mL[6]
pKa 9.9 (at 20 °C)[5]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution in sterile water. The high solubility of atropine sulfate in water makes it the recommended solvent.[5]

Materials:

  • Atropine sulfate monohydrate (MW: 694.83 g/mol )

  • Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or WFI)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, light-protecting microcentrifuge tubes or cryovials for aliquots

Procedure:

  • Calculate the required mass:

    • To prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 694.83 g/mol = 6.95 mg

  • Weigh the powder: Carefully weigh out 6.95 mg of atropine sulfate monohydrate powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add 10 mL of sterile water.

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.[3]

  • Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile, light-protecting microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and potential contamination.

  • Storage: Store the aliquots at -20°C for long-term use. For short-term storage, solutions may be kept at 4°C for several days.[5]

G cluster_workflow Workflow for Stock Solution Preparation A 1. Calculate Mass of This compound B 2. Weigh Powder on Analytical Balance A->B C 3. Dissolve in Sterile Water & Vortex B->C D 4. Sterilize using a 0.22 µm Syringe Filter C->D E 5. Dispense into Sterile, Light-Protecting Aliquots D->E F 6. Store Aliquots at -20°C (Long-Term) or 4°C (Short-Term) E->F G cluster_pathway Atropine's Inhibition of Inflammatory Signaling ACh Acetylcholine (Agonist) Receptor Muscarinic Receptor ACh->Receptor Atropine Atropine (Antagonist) Atropine->Receptor PI3K PI3K Receptor->PI3K activates ERK ERK Receptor->ERK activates AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Inflammation Inflammatory Response NFkB->Inflammation cFos c-Fos ERK->cFos cFos->Inflammation

References

Standard Experimental Protocols for Atropine Sulfate Hydrate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of atropine (B194438) sulfate (B86663) hydrate (B1144303), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] The protocols cover both in vitro and in vivo applications to characterize the pharmacological effects of atropine and to investigate its therapeutic potential.

Mechanism of Action

Atropine sulfate hydrate is a tropane (B1204802) alkaloid that acts as a non-selective, competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[3][4] By binding to these receptors, it blocks the effects of the neurotransmitter acetylcholine.[3] This antagonism results in a variety of physiological responses, including increased heart rate, reduced secretions, relaxation of smooth muscles, and dilation of the pupils.[4] Atropine can cross the blood-brain barrier and exert effects on the central nervous system.[1]

Safety and Toxicology

Atropine sulfate is fatal if swallowed or inhaled.[5][6][7] Acute oral toxicity (LD50) in rats is approximately 622 mg/kg.[8] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling the compound.[7][9] It is crucial to avoid direct contact and inhalation of the dust.[5][9]

Toxicity Data Summary:

SpeciesRoute of AdministrationLD50 ValueReference
RatOral622 mg/kg[8]
RatInhalation (Dust/Mist)0.05 – 0.5 mg/l/4h (estimated)[5]

In Vitro Application: Schild Analysis for Competitive Antagonism in Isolated Guinea Pig Ileum

This protocol describes the determination of the potency (pA2 value) of atropine as a competitive antagonist at muscarinic M3 receptors in an isolated guinea pig ileum preparation.[5]

Signaling Pathway of Muscarinic M3 Receptor Activation

M3_Signaling cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Atropine Atropine Atropine->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction.

Experimental Protocol

Materials:

  • Guinea pig ileum

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • Acetylcholine (ACh) stock solution

  • This compound stock solution

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Cleanse the segment and suspend it in the organ bath containing Tyrode's solution.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.

  • Control Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative concentration-response curve for acetylcholine.

    • Start with a low concentration of ACh and incrementally increase the concentration in the organ bath, recording the contractile response at each concentration until a maximal response is achieved.

  • Antagonist Incubation:

    • Thoroughly wash the tissue to remove the agonist.

    • Add a known concentration of atropine to the organ bath and incubate for a predetermined time (e.g., 30 minutes) to allow for equilibrium.

  • Agonist CRC in the Presence of Antagonist:

    • In the continued presence of atropine, repeat the cumulative addition of acetylcholine to generate a second CRC.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively and allow it to recover.

    • Repeat steps 4 and 5 with at least two other concentrations of atropine.

Data Analysis (Schild Plot):

  • For each concentration of atropine, calculate the dose ratio (DR). The DR is the ratio of the EC50 of acetylcholine in the presence of atropine to the EC50 of acetylcholine alone.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.

  • Perform a linear regression on the data. For a competitive antagonist, the slope of this line should not be significantly different from 1.

  • The pA2 value, a measure of antagonist potency, is the x-intercept of the regression line.

Experimental Workflow for Schild Analysis

Schild_Workflow start Start prep_tissue Prepare and Mount Isolated Tissue start->prep_tissue equilibrate Equilibrate Tissue in Organ Bath prep_tissue->equilibrate control_crc Generate Control Agonist (ACh) CRC equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 add_antagonist Add Atropine (Concentration 1) wash1->add_antagonist incubate Incubate add_antagonist->incubate agonist_crc1 Generate Agonist CRC in presence of Atropine incubate->agonist_crc1 wash2 Wash Tissue agonist_crc1->wash2 repeat_antagonist Repeat with Different Atropine Concentrations wash2->repeat_antagonist repeat_antagonist->add_antagonist Yes data_analysis Data Analysis: Calculate Dose Ratios and Construct Schild Plot repeat_antagonist->data_analysis No end End data_analysis->end

Caption: Experimental workflow for performing a Schild analysis.

In Vivo Application: Assessment of Cardiovascular Effects in Rats

This protocol outlines a method to evaluate the effects of atropine on cardiovascular parameters in anesthetized rats.

Experimental Protocol

Materials:

  • Male Wistar or Spontaneously Hypertensive Rats (SHR)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system for blood pressure and heart rate monitoring

  • This compound solution for injection

  • Saline solution (control)

Methodology:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Baseline Recordings: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • Drug Administration:

    • Administer a bolus intravenous (IV) injection of saline as a control.

    • After a suitable washout period, administer a bolus IV injection of atropine sulfate. A common dose is 0.5 mg/kg.[6]

  • Data Recording: Continuously monitor and record MAP and HR for at least 60 minutes post-injection.

  • Dose-Response (Optional): To construct a dose-response curve, administer increasing doses of atropine, allowing for a sufficient time interval between doses for the cardiovascular parameters to return to a stable state.

Data Analysis:

  • Calculate the change in MAP and HR from baseline at various time points after atropine administration.

  • Compare the effects of atropine to the saline control using appropriate statistical tests (e.g., t-test or ANOVA).

  • If a dose-response study was performed, plot the change in HR or MAP against the atropine dose.

Expected Cardiovascular Effects of Atropine in Rats:

ParameterExpected ChangeExample DataReference
Heart Rate (HR)IncreaseTachycardia was slightly, but significantly reduced in rats pretreated with 0.5 mg/kg of methylatropine.[6][6]
Mean Arterial Pressure (MAP)Variable/Slight IncreaseA rapid rise in blood pressure was observed in saline-pretreated rats exposed to an open-field.[6][6]

Clinical Application: Myopia Progression Control in Children

Low-dose atropine eye drops are used to slow the progression of myopia in children.[10] The following is a summary of a typical clinical trial protocol.

Experimental Protocol

Study Design: Multicentre, double-masked, placebo-controlled, randomized trial.

Participants: Children aged 6-12 years with myopia of -0.50 diopters or worse in both eyes.[2][11]

Intervention:

  • Treatment Group: 0.01% atropine sulfate eye drops, one drop in each eye daily.[2][11]

  • Control Group: Placebo eye drops, one drop in each eye daily.[2][11]

Duration: 2 years.[2][11]

Primary Outcome: Spherical equivalent refraction (SER) of both eyes measured by autorefractor under cycloplegia at 2 years, adjusted for baseline.[2][11]

Secondary Outcomes:

  • Axial length

  • Best-corrected distance visual acuity

  • Pupil diameter

  • Accommodation

  • Adverse event rates

Data on Efficacy of Atropine for Myopia Control:

Atropine ConcentrationChange in Myopia (Diopters/Year)Change in Axial Length (mm/Year)Reference
0.5%-0.30[3]
0.1%-0.38[3]
0.01%-0.49[3]
Placebo-1.20[3]

Logical Relationship in Myopia Control Studies

Myopia_Study_Logic recruitment Recruit Eligible Children (6-12 years, Myopia ≥ -0.50D) randomization Randomization recruitment->randomization group_A Group A: 0.01% Atropine Eye Drops (Daily for 2 years) randomization->group_A group_B Group B: Placebo Eye Drops (Daily for 2 years) randomization->group_B follow_up Follow-up Visits (e.g., every 6 months) group_A->follow_up group_B->follow_up primary_outcome Primary Outcome Measurement at 2 Years: Cycloplegic Spherical Equivalent Refraction (SER) follow_up->primary_outcome secondary_outcomes Secondary Outcome Measurements: Axial Length, Visual Acuity, etc. follow_up->secondary_outcomes analysis Statistical Analysis: Compare outcomes between Group A and Group B primary_outcome->analysis secondary_outcomes->analysis

Caption: Logical flow of a randomized controlled trial for myopia.

References

Application Notes and Protocols for Low-Dose Atropine Sulfate in Animal Models of Myopia Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing low-dose atropine (B194438) sulfate (B86663) in preclinical animal models to study myopia progression. This document outlines detailed experimental protocols, summarizes key quantitative data from relevant studies, and visualizes the proposed signaling pathways involved in atropine's mechanism of action.

Introduction

Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has been shown to be effective in slowing the progression of myopia in both human clinical trials and various animal models.[1][2] While high-dose atropine (1%) has demonstrated the most significant efficacy, its clinical use is limited by side effects such as photophobia and blurred near vision. Consequently, research has increasingly focused on low-dose atropine formulations (≤0.05%) which offer a better safety profile while still retaining considerable efficacy.[1] Animal models are indispensable tools for investigating the dose-dependent effects, mechanisms of action, and safety of low-dose atropine for myopia control.

Animal Models of Myopia

Two primary models are widely used to induce myopia in animals: Lens-Induced Myopia (LIM) and Form-Deprivation Myopia (FDM).

  • Lens-Induced Myopia (LIM): This model involves fitting a negative-powered lens over the eye, which imposes hyperopic defocus and stimulates axial elongation to compensate.

  • Form-Deprivation Myopia (FDM): This model is created by placing a translucent occluder or goggle over the eye, which degrades the retinal image and leads to axial elongation.

Commonly used animal species for these studies include chicks, mice, guinea pigs, tree shrews, and monkeys. The choice of animal model depends on the specific research question, as there are anatomical and physiological differences between species.

Experimental Protocols

The following are detailed protocols for inducing myopia and administering atropine in two of the most frequently used animal models.

Lens-Induced Myopia (LIM) in Chicks

Objective: To induce myopia using negative lenses and to assess the efficacy of low-dose atropine in preventing its progression.

Materials:

  • White Leghorn chicks (post-hatch day 1-4)

  • -10 Diopter (D) plastic lenses mounted on small Velcro rings

  • Atropine sulfate eye drops (e.g., 0.01%, 0.05%, 0.1% in sterile saline)

  • Control vehicle (sterile saline)

  • A-scan ultrasonography for axial length measurement

  • Hartinger's coincidence refractometer or automated infrared photorefractor for refractive error measurement

  • Animal housing with a standard light/dark cycle

Procedure:

  • Baseline Measurements: On day 0, measure the baseline axial length and refractive error of both eyes of each chick.

  • Lens Application: Secure a -10D lens over the right eye of each chick using the Velcro attachment. The left eye serves as an untreated control.

  • Treatment Groups: Divide the chicks into the following groups:

    • Control Group: Receive one drop of sterile saline in the lensed eye daily.

    • Atropine Treatment Groups: Receive one drop of the respective low-dose atropine solution (e.g., 0.01%, 0.05%, 0.1%) in the lensed eye daily.

  • Drug Administration: Instill the eye drops once or twice daily for the duration of the experiment (typically 4-11 days).

  • Follow-up Measurements: Remeasure axial length and refractive error at predetermined intervals (e.g., day 4, day 8, day 11).

  • Data Analysis: Calculate the interocular difference (treated eye - control eye) for both axial length and refractive error. Compare the mean differences between the control and atropine-treated groups using appropriate statistical tests (e.g., ANOVA).

Form-Deprivation Myopia (FDM) in Mice

Objective: To induce myopia through form deprivation and evaluate the effect of low-dose atropine on its development.

Materials:

  • C57BL/6 mice (postnatal day 21-28)

  • Translucent occluders (e.g., hemispherical plastic domes)

  • Surgical sutures or skin adhesive

  • Atropine sulfate eye drops or ointment (e.g., 0.01%, 1%)

  • Control vehicle (sterile saline or ointment base)

  • High-frequency ultrasound biomicroscopy (UBM) or optical coherence tomography (OCT) for axial length measurement

  • Automated infrared photorefractor for refractive error measurement

  • Animal housing with a standard light/dark cycle

Procedure:

  • Baseline Measurements: On day 0, measure the baseline axial length and refractive error of both eyes of each mouse.

  • Occluder Application: Suture or glue a translucent occluder over the right eye of each mouse. The left eye remains uncovered as a control.

  • Treatment Groups: Divide the mice into the following groups:

    • Control Group: Receive daily topical application of the control vehicle to the deprived eye.

    • Atropine Treatment Group: Receive daily topical application of the low-dose atropine solution or ointment to the deprived eye.

  • Drug Administration: Apply the treatment for the duration of the form deprivation (typically 2-4 weeks).

  • Follow-up Measurements: At the end of the treatment period, remove the occluders and measure the axial length and refractive error of both eyes.

  • Data Analysis: Compare the changes in axial length and refractive error from baseline between the deprived and contralateral eyes, and between the control and atropine-treated groups.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of atropine on myopia progression in chick and mouse models, as reported in various studies.

Table 1: Effect of Atropine on Lens-Induced Myopia in Chicks

Atropine ConcentrationAdministration RouteDurationChange in Refractive Error (D) vs. ControlChange in Axial Length (mm) vs. ControlReference
0.01%Topical12 days-8.02 ± 1.26 vs -11.05 ± 1.41Data not specified[3]
0.1%Topical12 days-7.70 ± 1.50 vs -11.05 ± 1.41Data not specified[3]
1%Topical12 days-6.10 ± 1.79 vs -11.05 ± 1.41Data not specified[3]
3%Topical12 days-6.30 ± 1.79 vs -11.05 ± 1.41Data not specified[3]
5%Topical12 days-6.25 ± 2.77 vs -11.05 ± 1.41Data not specified[3]
25 µg (50% inhibition)Intravitreal4 daysDose-dependent inhibitionDose-dependent inhibition[4]
750 µg (complete inhibition)Intravitreal4 daysDose-dependent inhibitionDose-dependent inhibition[4]

Table 2: Effect of Atropine on Form-Deprivation Myopia in Chicks

Atropine Concentration/DoseAdministration RouteDurationChange in Refractive Error (D) vs. ControlChange in Axial Length (mm) vs. ControlReference
Not specifiedIntravitreal8 days-2.8 vs -20.9 (saline)0.21 vs 1.00 (saline)[5]
2.5 µg (50% inhibition)Intravitreal4 daysDose-dependent inhibitionDose-dependent inhibition[4]
250 µg (~100% inhibition)Intravitreal4 daysDose-dependent inhibitionDose-dependent inhibition[4]

Table 3: Effect of Atropine on Myopia in Mice

Atropine ConcentrationMyopia ModelDurationChange in Axial Length (µm) vs. SalineReference
1%Syndromic (Lrp2 KO)26 days-26 ± 9 (KO Male), -42 ± 7 (Control Male)[6]
1%Syndromic (Lrp2 KO)26 days-55 ± 8 (KO Female), -62 ± 4 (Control Female)[6]

Proposed Signaling Pathways

The precise mechanism by which atropine inhibits myopia progression is not fully understood and is likely multifactorial. Evidence from animal studies suggests the involvement of several signaling pathways beyond the classical muscarinic receptor antagonism affecting accommodation.

Retinal Dopaminergic Pathway

Atropine has been shown to stimulate the release of dopamine (B1211576) in the retina.[7] Dopamine is a known inhibitor of eye growth. This pathway is a significant area of investigation for atropine's anti-myopia effect.

Retinal Dopaminergic Pathway Atropine Low-Dose Atropine Muscarinic_Receptor Muscarinic Receptor (Amacrine Cell) Atropine->Muscarinic_Receptor Antagonist Alpha2_Adrenergic_Receptor α2A-Adrenergic Receptor (Amacrine Cell) Atropine->Alpha2_Adrenergic_Receptor Antagonist Dopamine_Release ↑ Dopamine Release Muscarinic_Receptor->Dopamine_Release Inhibition of inhibition Alpha2_Adrenergic_Receptor->Dopamine_Release Inhibition of inhibition Dopamine_Receptor Dopamine D2 Receptor (Target Cell) Dopamine_Release->Dopamine_Receptor Scleral_Remodeling ↓ Scleral Remodeling & Axial Elongation Dopamine_Receptor->Scleral_Remodeling

Figure 1: Proposed retinal dopaminergic pathway for atropine's action.

Experimental Workflow for Animal Studies

The following diagram illustrates a typical workflow for conducting studies on low-dose atropine in animal models of myopia.

Experimental Workflow Start Start: Select Animal Model (e.g., Chick, Mouse) Baseline Baseline Measurements (Refractive Error, Axial Length) Start->Baseline Induction Induce Myopia (Lens-Induced or Form-Deprivation) Baseline->Induction Grouping Randomize into Treatment Groups (Control vs. Atropine Doses) Induction->Grouping Treatment Daily Administration of Low-Dose Atropine or Vehicle Grouping->Treatment Follow_up Follow-up Measurements (at specified intervals) Treatment->Follow_up Analysis Data Analysis (Interocular differences, statistical tests) Follow_up->Analysis Conclusion Conclusion on Efficacy and Dose-Response Analysis->Conclusion

Figure 2: General experimental workflow for myopia studies.

Logical Relationship of Atropine's Potential Mechanisms

Atropine's effect is likely not due to a single mechanism but rather a combination of actions at different ocular tissues.

Atropine Mechanisms Atropine Low-Dose Atropine Retina Retina Atropine->Retina ↑ Dopamine ↓ Muscarinic Activity Choroid Choroid Atropine->Choroid ↑ Thickness ↑ Blood Flow Sclera Sclera Atropine->Sclera ↓ Remodeling ↓ Thinning Myopia_Control Myopia Progression Control Retina->Myopia_Control Choroid->Myopia_Control Sclera->Myopia_Control

Figure 3: Interplay of atropine's effects on different ocular tissues.

Conclusion

Low-dose atropine sulfate is a promising therapeutic agent for controlling myopia progression. The animal models and protocols described in these application notes provide a robust framework for researchers to investigate the efficacy, safety, and underlying mechanisms of various atropine formulations. The quantitative data and pathway diagrams serve as a valuable resource for designing future preclinical studies and advancing the development of novel treatments for myopia. Further research is warranted to fully elucidate the complex signaling cascades involved in atropine's action and to translate these findings into improved clinical outcomes.

References

Application Notes and Protocols: Induction of a Dry Eye Model in Rabbits Using Atropine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing a chemically-induced dry eye model in rabbits using atropine (B194438) sulfate (B86663) hydrate. This model is a valuable tool for preclinical evaluation of therapeutic agents for dry eye disease.

Introduction

Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film. Animal models are essential for understanding the pathophysiology of DED and for the development of novel treatments. The atropine-induced dry eye model in rabbits is a widely used, non-invasive, and reversible model that simulates the aqueous-deficient type of dry eye. Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, reduces tear secretion by blocking parasympathetic innervation to the lacrimal gland. This model is relatively easy and rapid to establish, making it suitable for screening potential therapeutic interventions.[1][2]

Mechanism of Action

Atropine sulfate is a non-selective muscarinic receptor antagonist. In the context of the lacrimal gland, it primarily blocks M3 muscarinic receptors on acinar cells. This blockage inhibits the intracellular signaling cascade that leads to fluid and protein secretion, resulting in decreased tear production. The sustained reduction in tear flow leads to tear film instability, increased ocular surface stress, and the clinical signs of dry eye.

cluster_0 Lacrimal Gland Acinar Cell cluster_1 Ocular Surface ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Signaling Intracellular Signaling Cascade (e.g., IP3/DAG) M3R->Signaling Activates Atropine Atropine Sulfate Atropine->M3R Block Antagonism Secretion Tear Secretion (Fluid & Protein) ReducedTears Reduced Tear Production Secretion->ReducedTears Leads to Signaling->Secretion Stimulates DryEye Clinical Signs of Dry Eye Disease ReducedTears->DryEye Induces

Figure 1: Simplified signaling pathway of atropine-induced dry eye.

Experimental Protocols

Animal Model
  • Species: New Zealand White (NZW) rabbits.[3][4]

  • Age and Weight: 2-3 months old, weighing between 2 and 3 kg.[3]

  • Acclimatization: Animals should be acclimatized for at least 7 days before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.[3]

  • Ethics: All animal procedures must adhere to the guidelines from the Association for Research in Vision and Ophthalmology (ARVO) resolution on the use of animals in ophthalmic and vision research and be approved by the Institutional Animal Care and Use Committee (IACUC).[3]

Induction of Dry Eye
  • Baseline Measurements: Before inducing dry eye, perform baseline measurements for all parameters to be evaluated (Schirmer's test, TBUT, corneal staining).

  • Atropine Administration:

    • Solution: 1% atropine sulfate ophthalmic solution.[2][3][5]

    • Dosage: Instill one drop (approximately 50 µL) into the lower conjunctival sac of each eye.

    • Frequency: Three times daily.[3][6] Some studies have used four times daily.[5]

    • Duration: Continue administration for the desired study period, typically ranging from 5 to 14 days.[3][7] Dry eye signs are generally observed within 2-3 days of initiation.[1][3]

Assessment of Dry Eye

This test measures total tear production.

  • Material: Schirmer's test strips.

  • Procedure:

    • Gently place a sterile Schirmer's test strip into the lower conjunctival sac at the junction of the middle and lateral thirds of the eyelid.

    • Leave the strip in place for 5 minutes.

    • Remove the strip and measure the length of the wetted area in millimeters (mm).

  • Interpretation: A significant decrease in the wetted length compared to baseline indicates reduced tear production.

This test measures the stability of the tear film.

  • Material: Fluorescein (B123965) sodium ophthalmic strips and a slit lamp with a cobalt blue filter.

  • Procedure:

    • Moisten a fluorescein strip with sterile saline and gently touch it to the bulbar conjunctiva.

    • Ask the animal to blink several times to distribute the fluorescein evenly.

    • Using the slit lamp, observe the tear film under cobalt blue light.

    • Measure the time in seconds from the last complete blink until the appearance of the first dry spot or disruption in the tear film.

  • Interpretation: A shorter TBUT compared to baseline indicates tear film instability.

This test assesses corneal epithelial defects.

  • Material: Fluorescein sodium ophthalmic strips and a slit lamp with a cobalt blue filter.

  • Procedure:

    • Instill fluorescein as described for TBUT.

    • Examine the entire cornea for areas of fluorescein uptake, which indicate epithelial cell damage or loss.

    • Grade the staining using a standardized scale (e.g., the NEI scale).

  • Interpretation: An increased staining score compared to baseline indicates corneal surface damage.

This technique can be used to assess conjunctival goblet cell density.

  • Material: Millipore filter paper, fixation solution (e.g., 70% ethanol), and Periodic acid-Schiff (PAS) stain.

  • Procedure:

    • Apply a small piece of filter paper to the bulbar conjunctiva for a few seconds.

    • Carefully peel off the paper, which will have a layer of epithelial cells.

    • Fix and stain the sample with PAS to visualize goblet cells.

    • Count the number of goblet cells per unit area under a microscope.

  • Interpretation: A decrease in goblet cell density is a hallmark of dry eye.[8]

Experimental Workflow

cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Dry Eye Induction cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis Acclimatize Acclimatize Rabbits (≥7 days) Baseline Baseline Measurements (Schirmer's, TBUT, Staining) Acclimatize->Baseline Induce Administer 1% Atropine Sulfate (3x daily for 5-14 days) Baseline->Induce Assess Periodic Assessments (e.g., Day 3, 7, 10, 14) Induce->Assess Final Final Measurements & Euthanasia Assess->Final Histo Histopathology (Cornea, Conjunctiva, Lacrimal Gland) Final->Histo Data Data Analysis Histo->Data

Figure 2: Experimental workflow for the atropine-induced dry eye model.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing the atropine-induced dry eye model in rabbits.

Table 1: Schirmer's Test (Tear Production in mm/5 min)

Time PointControl Group (Mean ± SD)Atropine Group (Mean ± SD)
Baseline22.40 ± 4.2122.00 ± 4.07
Day 324.40 ± 4.4213.00 ± 4.70
Day 1021.80 ± 4.0112.83 ± 4.49
Day 15 (Post-Atropine)21.60 ± 4.1320.67 ± 4.08

Data adapted from a study where 1% atropine sulfate was administered three times daily for 14 days.[3]

Table 2: Tear Break-Up Time (TBUT in seconds)

Time PointControl Group (Mean ± SD)Atropine Group (Mean ± SD)
Baseline24.80 ± 4.3125.17 ± 4.14
Day 323.60 ± 4.1012.83 ± 4.49
Day 1022.40 ± 4.2213.33 ± 4.57
Day 15 (Post-Atropine)22.20 ± 4.3121.50 ± 4.28

Data adapted from a study where 1% atropine sulfate was administered three times daily for 14 days.[3]

Table 3: Corneal Fluorescein Staining Score (Arbitrary Units)

Time PointControl Group (Mean ± SD)Atropine Group (Mean ± SD)
Baseline0.20 ± 0.410.17 ± 0.38
Day 30.20 ± 0.414.33 ± 1.50
Day 100.40 ± 0.502.17 ± 1.49
Day 15 (Post-Atropine)0.20 ± 0.410.33 ± 0.49

Data adapted from a study where 1% atropine sulfate was administered three times daily for 14 days.[3]

Histopathological Findings

Histopathological examination of ocular tissues from rabbits treated with atropine may reveal:

  • Conjunctiva: A decrease in goblet cell density and signs of inflammation, such as lymphocytic infiltration.[3]

  • Cornea: Epithelial thinning and disruption of the epithelial cell layers.

  • Lacrimal Gland: Mild to moderate interlobular lymphocytic infiltration, suggesting an inflammatory response.[3]

Model Advantages and Limitations

Advantages:

  • Rapid Onset: Dry eye signs develop within a few days.[1]

  • Non-invasive: Induction is achieved through topical eye drop administration.

  • Reversible: Ocular surface parameters tend to return to baseline after cessation of atropine treatment.[3][9]

  • Good for Screening: Suitable for initial efficacy testing of potential dry eye therapies.[2]

Limitations:

  • Short-term Model: The effects are dependent on continuous atropine administration.[3][6]

  • Limited Pathophysiology: It primarily models aqueous deficiency and may not fully represent the complex inflammatory and immune-mediated processes of chronic human dry eye disease.[1]

  • Potential for Tachyphylaxis: The effect of atropine may diminish over extended periods.[10]

Conclusion

The atropine-induced dry eye model in rabbits is a practical and reproducible method for creating a transient, aqueous-deficient dry eye state. It serves as a valuable initial platform for evaluating the efficacy and safety of novel ophthalmic formulations and therapies aimed at alleviating the signs and symptoms of dry eye disease. Researchers should be mindful of the model's limitations and consider its suitability within the context of their specific research objectives.

References

HPLC methods for quantification of atropine sulfate hydrate in samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of Atropine (B194438) Sulfate (B86663) Hydrate in various samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Atropine sulfate is a tropane (B1204802) alkaloid and anticholinergic agent used in medicine for various purposes, including treating bradycardia and as an antidote for organophosphate poisoning.[1] Accurate and precise quantification of atropine sulfate in pharmaceutical formulations and biological samples is crucial for ensuring its safety and efficacy. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[1] This document details several validated HPLC methods for the determination of atropine sulfate.

Method 1: Isocratic RP-HPLC for Bulk Drug

This method is suitable for the estimation of atropine sulfate in bulk drug substance.[2] It utilizes a reversed-phase C18 column with an isocratic mobile phase.

Chromatographic Conditions:

ParameterCondition
Column C18
Mobile Phase Methanol : 5 mmol Potassium Dihydrogen Phosphate (B84403) Buffer (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Retention Time 4.797 minutes

Quantitative Data:

ParameterValue
LOD 23.07 ng/mL
LOQ 69.91 ng/mL

Method 2: RP-HPLC for Injectable Formulations

This validated method is designed for the quantification of atropine sulfate in injectable pharmaceutical formulations.[1]

Chromatographic Conditions:

ParameterCondition
Column Shimadzu C18 (150mm × 4.6mm, 3μm)
Mobile Phase Buffer : Methanol (40:60 v/v), pH 5.5
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Quantitative Data:

ParameterValue
Linearity Range 20-120 µg/mL
LOD 0.019 µg/mL
LOQ 0.059 µg/mL
Accuracy (Recovery) 99.58% to 99.94%
Precision (RSD) < 2%

Method 3: Stability-Indicating RP-HPLC Method

This method is capable of separating atropine sulfate from its degradation products and related substances, making it suitable for stability studies.[3][4]

Chromatographic Conditions:

ParameterCondition
Column Thermo Hypersil Aquasil C18 (5 μm, 125mm × 4mm i.d.)
Mobile Phase Gradient elution with 20 mM phosphate buffer (pH 2.5) and acetonitrile (B52724). Gradient: 20% acetonitrile (0-3 min), 20-40% acetonitrile (3-5 min), 40% acetonitrile (up to 10 min).
Flow Rate 2.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL

Method 4: UHPLC for Rapid Analysis

For high-throughput analysis, an Ultra-High-Performance Liquid Chromatography (UHPLC) method offers significantly reduced analysis time.[5]

Chromatographic Conditions:

ParameterCondition
Column Waters Acquity UHPLC BEH C18 (1.7 μm, 2.1 × 100 mm)
Mobile Phase Gradient elution with Solvent A (0.1% H₃PO₄) and Solvent B (0.1% H₃PO₄, 90% ACN, 10% H₂O)
Analysis Time 8 minutes

Quantitative Data:

ParameterValue
Linearity Range 50-250 µg/mL
LOD 3.9 µg/mL
LOQ 13.1 µg/mL
Correlation Coefficient (r²) > 0.999

Experimental Protocols

Protocol 1: Sample Preparation for Bulk Drug (Method 1)
  • Accurately weigh and dissolve a suitable amount of atropine sulfate bulk drug in the mobile phase to obtain a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for Injectable Formulations (Method 2)
  • Withdraw a known volume of the injectable solution.

  • Dilute the sample with the mobile phase to fall within the linearity range of the method (20-120 µg/mL).[1]

  • Filter the diluted sample through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 3: Standard Solution Preparation (General)
  • Prepare a stock solution of atropine sulfate reference standard of a known concentration in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Store the standard solutions under appropriate conditions to prevent degradation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Collection Dilution_Sample Dilution Sample->Dilution_Sample Standard Reference Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Filtration Filtration (0.45 µm) Dilution_Sample->Filtration Dilution_Standard->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Detector UV Detector HPLC_System->Detector Column C18 Column Column->HPLC_System Mobile_Phase Mobile Phase Mobile_Phase->HPLC_System Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of atropine sulfate.

Method_Comparison cluster_methods HPLC Methods for Atropine Sulfate cluster_params Key Parameters M1 Method 1 (Bulk Drug) P1 Isocratic M1->P1 M2 Method 2 (Injectables) M2->P1 M3 Method 3 (Stability) P2 Gradient M3->P2 P4 Degradant Separation M3->P4 M4 Method 4 (UHPLC) M4->P2 P3 Short Run Time M4->P3 M4->P4

References

Application Notes and Protocols for Studying Organophosphate Poisoning Mechanisms with Atropine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing atropine (B194438) sulfate (B86663) hydrate (B1144303) in research focused on the mechanisms of organophosphate (OP) poisoning. This document outlines the pathophysiology of OP toxicity, the mechanism of action of atropine sulfate hydrate as a therapeutic agent, and detailed protocols for in vivo and in vitro experimental studies.

Introduction to Organophosphate Poisoning and this compound

Organophosphate (OP) compounds, commonly found in pesticides and nerve agents, are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic receptors.[2][3] This cholinergic crisis manifests as a range of symptoms, from excessive secretions and bradycardia to muscle fasciculations, seizures, and ultimately, respiratory failure, which is the primary cause of death.[4][5]

This compound is a competitive antagonist of muscarinic acetylcholine receptors.[6] It works by blocking the effects of excess ACh at these receptors, thereby alleviating the muscarinic symptoms of OP poisoning, such as increased salivation, lacrimation, bronchial secretions, and bradycardia.[6][7] It is important to note that atropine does not reactivate the inhibited AChE and has no effect on the nicotinic symptoms, such as muscle weakness and paralysis.[8] For this reason, it is often used in conjunction with an oxime, like pralidoxime (B1201516) (2-PAM), which can reactivate AChE.[3]

Key Signaling Pathways

The primary signaling pathway affected by organophosphates and the site of atropine's intervention are central to understanding the mechanism of poisoning and its treatment.

OP_Atropine_Pathway cluster_synapse Cholinergic Synapse cluster_intervention Intervention cluster_effects Downstream Effects ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Release AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Hydrolysis Muscarinic_Receptor Muscarinic ACh Receptor ACh_synaptic->Muscarinic_Receptor Binds Nicotinic_Receptor Nicotinic ACh Receptor ACh_synaptic->Nicotinic_Receptor Binds Effector_Cell Effector Cell Muscarinic_Receptor->Effector_Cell Activates Muscarinic_Effects Muscarinic Effects: - Salivation, Lacrimation - Bronchospasm, Bronchorrhea - Bradycardia, Hypotension - Miosis Muscarinic_Receptor->Muscarinic_Effects CNS_Effects CNS Effects: - Seizures - Respiratory Depression - Coma Muscarinic_Receptor->CNS_Effects Nicotinic_Receptor->Effector_Cell Activates Nicotinic_Effects Nicotinic Effects: - Muscle Fasciculations - Weakness, Paralysis - Tachycardia, Hypertension Nicotinic_Receptor->Nicotinic_Effects Nicotinic_Receptor->CNS_Effects Organophosphate Organophosphate (OP) Organophosphate->AChE Inhibits (Irreversible) Atropine Atropine Sulfate Hydrate Atropine->Muscarinic_Receptor Antagonizes (Competitive)

Diagram 1: Organophosphate Poisoning and Atropine's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for researchers working with animal models of organophosphate poisoning.

Table 1: LD50 of Paraoxon and Protective Ratio of Atropine in Rats
Parameter Value
Paraoxon LD50 (subcutaneous)0.33 mg/kg
Atropine Protective Ratio (PR)2.73
Data sourced from a study in adult Wistar rats where atropine was administered at 10 mg/kg intramuscularly.[9]
Table 2: this compound Dosages for Organophosphate Poisoning in Various Animal Models
Animal Species Dosage Route of Administration Frequency Reference
Rat10 mg/kgIntramuscular (IM)As a single dose post-poisoning[9]
Dog0.02 - 0.5 mg/kgIV, SC, IMEvery 6 hours[10]
Cat0.02 - 0.5 mg/kgIV, SC, IMEvery 6 hours[10]
Horse0.02 - 0.04 mg/kgIV, SC, IMEvery 6 hours[10]
Pig0.02 - 0.04 mg/kgIV, SC, IMEvery 6 hours[10]
Cattle0.02 - 0.04 mg/kgIV, SC, IMEvery 6 hours[10]
Sheep/Goat0.02 - 0.04 mg/kgIV, SC, IMEvery 6 hours[10]
Note: Dosages can vary significantly based on the specific organophosphate used, the severity of poisoning, and the experimental design. The higher end of the dosage range is typically for severe poisoning cases.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

Protocol 1: In Vivo Model of Organophosphate Poisoning and Atropine Treatment in Rats

This protocol describes a general procedure for inducing organophosphate poisoning in a rat model and administering this compound as a treatment.

Materials:

  • Wistar rats (or other appropriate strain)[9]

  • Organophosphate (e.g., paraoxon, dichlorvos)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Vehicle for organophosphate (e.g., corn oil, peanut oil)

  • Syringes and needles for injection (subcutaneous, intramuscular, or intravenous)

  • Animal balance

  • Observational cage

Experimental Workflow:

in_vivo_workflow start Start acclimatize Acclimatize Rats (e.g., 1 week) start->acclimatize weigh_dose Weigh Animals and Calculate Doses acclimatize->weigh_dose op_admin Administer Organophosphate (e.g., subcutaneous injection) weigh_dose->op_admin observe_symptoms Observe for Clinical Signs of Poisoning op_admin->observe_symptoms atropine_admin Administer this compound (e.g., intramuscular injection) observe_symptoms->atropine_admin Upon symptom onset or predetermined time monitor Monitor Vital Signs and Clinical Score atropine_admin->monitor collect_samples Collect Blood/Tissue Samples (at predetermined time points) monitor->collect_samples end End of Experiment collect_samples->end

Diagram 2: Experimental Workflow for In Vivo Studies.

Procedure:

  • Preparation of this compound Solution: A 0.1% injectable solution can be prepared by dissolving 1g of atropine sulfate in sterile water for injection, adding 9g of sodium chloride, and 15 ml of benzyl (B1604629) alcohol as a preservative, with the final volume brought to 1000 ml with water for injection. The pH should be adjusted to approximately 4.2.[11][12] The solution should be prepared under aseptic conditions.

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Dosing:

    • Weigh each animal to determine the precise dose of the organophosphate and this compound.

    • Prepare the organophosphate solution in the appropriate vehicle.

    • Prepare the this compound solution in sterile saline.

  • Induction of Poisoning: Administer the organophosphate to the animals via the chosen route (e.g., subcutaneous injection).

  • Observation: Continuously observe the animals for the onset of clinical signs of poisoning, which can include muscle fasciculations, tremors, salivation, lacrimation, and respiratory distress.[9]

  • Atropine Administration: At a predetermined time after organophosphate administration or upon the appearance of clear signs of poisoning, administer this compound. The route of administration can be intramuscular, subcutaneous, or intravenous.

  • Monitoring and Data Collection:

    • Monitor the animals for a set period (e.g., 4 or 24 hours) and record vital signs and clinical scores at regular intervals.

    • At the end of the observation period, or at specified time points, collect blood and/or tissue samples for biochemical analysis (e.g., AChE activity assay).

Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity in biological samples.[13][14]

Materials:

  • Blood or tissue homogenate samples

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Sample Preparation:

    • For blood samples, separate plasma and red blood cells. Lyse the red blood cells to release AChE.

    • For tissue samples, homogenize the tissue in phosphate buffer and centrifuge to obtain a clear supernatant.

  • Reagent Preparation:

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • DTNB solution

      • Sample (or standard/blank)

    • Initiate the reaction by adding the ATCI solution.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay).

  • Calculation of AChE Activity: The rate of the reaction (change in absorbance per minute) is directly proportional to the AChE activity in the sample. Calculate the activity based on the molar extinction coefficient of the product formed.

Conclusion

This compound remains a cornerstone in the study and treatment of organophosphate poisoning. The protocols and data presented here provide a framework for researchers to investigate the intricate mechanisms of OP toxicity and to evaluate the efficacy of atropine and other potential therapeutics. Careful experimental design and adherence to established protocols are essential for generating reliable and reproducible data in this critical area of research.

References

Application Notes and Protocols for Atropine Sulfate Hydrate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing atropine (B194438) sulfate (B86663) hydrate (B1144303) in cell culture experiments. The following sections outline its application in cancer research, particularly in studying cell proliferation, migration, and invasion, as well as its effects on signal transduction pathways.

Core Applications

Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), has demonstrated significant effects in various in vitro models.[1] Its primary mechanism involves blocking the action of acetylcholine, a neurotransmitter that can influence cell proliferation, migration, and other cellular processes.[1][2] This has led to its investigation as a potential therapeutic agent in cancer and other diseases.

Atropine has been shown to reduce the proliferation of breast cancer cell lines and inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[3][4] Furthermore, it has been observed to suppress the proliferation of colorectal cancer cells and induce apoptosis.[5] In non-cancer-related research, atropine's effects on ocular cells are of interest, particularly in the context of myopia control, where it has been shown to modulate the production of extracellular matrix components by fibroblasts.[6][7]

Data Presentation: Quantitative Effects of Atropine Sulfate Hydrate

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Cytotoxicity of this compound

Cell LineAssayConcentration RangeIncubation TimeIC50 ValueReference
Normal Breast CellsMTT0–100 µM48 h> 50 µM[8]
MDA-MB-231 (Breast Cancer)MTT0–100 µM24, 48, 72 h< 15 µM[8]
T47D (Breast Cancer)MTT0–100 µM24, 48, 72 h< 15 µM[8]
CT-26 (Colon Cancer)Viability AssayVarious8 hDose-dependent decrease[5]
Human Corneal Epithelial Cells (HCE-F)MTT1 mM96 h~40% loss of vitality[6]

Table 2: Effects of this compound on Cell Migration and Invasion

Cell LineAssayAtropine ConcentrationEffectReference
MDA-MB-231Wound Healing10 µMDelayed wound closure[3]
T47DWound Healing10 µMDelayed wound closure[3]
MDA-MB-231Matrigel Invasion10 µMSignificant inhibition of invasion[3]
T47DMatrigel Invasion10 µMSignificant inhibition of invasion[3]

Table 3: Effects of Atropine on Extracellular Matrix Production

Cell LineProteinAtropine ConcentrationIncubation TimeMaximum IncreaseReference
Human Scleral Fibroblasts (HSF)Collagen Type 1-α-1500 µM24 h193%[6]
Human Scleral Fibroblasts (HSF)Collagen Type 1-α-1500 µM48 h417%[6]
Human Scleral Fibroblasts (HSF)Fibronectin250 µM24 h151.8%[6]
Human Scleral Fibroblasts (HSF)Fibronectin250 µM48 h248.8%[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on breast cancer cell lines.[3][8]

Materials:

  • This compound (Sigma-Aldrich)

  • Breast cancer cell lines (e.g., MDA-MB-231, T47D) and a normal breast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Atropine Treatment: Prepare various concentrations of this compound (e.g., 0-100 µM) in complete culture medium. Replace the existing medium with the atropine-containing medium. For a vehicle control, use 0.1% DMSO.[8]

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Wound Healing Assay for Cell Migration

This protocol is designed to assess the effect of atropine on the migratory capacity of cancer cells.[3]

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, T47D)

  • 6-well plates

  • Sterile 200 µL pipette tips

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

  • Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Atropine Treatment: Add fresh medium containing the desired concentration of atropine (e.g., 10 µM) or a vehicle control (DMSO).[3]

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Protocol 3: Matrigel Invasion Assay

This protocol assesses the ability of cancer cells to invade through an extracellular matrix barrier.[3]

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, T47D)

  • Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

  • 24-well plates

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

Procedure:

  • Chamber Rehydration: Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

  • Cell Preparation: Resuspend cells in serum-free medium.

  • Cell Seeding: Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the insert. The medium in the upper chamber should contain the desired concentration of atropine (e.g., 10 µM) or a vehicle control.[3]

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane.

  • Cell Counting: Count the number of invaded cells in several microscopic fields.

  • Data Analysis: Compare the number of invaded cells in the atropine-treated group to the control group.

Signaling Pathways and Experimental Workflows

Atropine's Mechanism of Action

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, it inhibits the downstream signaling pathways activated by acetylcholine. In the context of cancer, this can lead to the suppression of pro-proliferative and pro-migratory signals.[2]

Atropine_Mechanism cluster_receptor Cell Membrane cluster_ligands cluster_signaling Intracellular Signaling mAChR Muscarinic Acetylcholine Receptor (mAChR) Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) mAChR->Signaling Activates ACh Acetylcholine ACh->mAChR Binds and Activates Atropine Atropine Atropine->mAChR Binds and Blocks Response Cellular Response (Proliferation, Migration) Signaling->Response

Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.

Inhibition of Inflammatory Signaling Pathways

In some cell types, atropine has been shown to inhibit inflammatory signaling pathways, such as the PI3K-AKT and MAPK pathways, which can be activated by stimuli like lipopolysaccharide (LPS).[9]

Atropine_Inflammatory_Signaling cluster_pathways Signaling Cascades LPS LPS PI3K_AKT PI3K-AKT Pathway LPS->PI3K_AKT MAPK MAPK Pathway LPS->MAPK Atropine Atropine Atropine->PI3K_AKT Inhibits Atropine->MAPK Inhibits NFkB NF-κB PI3K_AKT->NFkB AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response NFkB->Inflammation AP1->Inflammation

Caption: Atropine can inhibit LPS-induced inflammatory signaling pathways.

Experimental Workflow for Assessing Atropine's Effects

The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow start Start: Select Cell Line culture Cell Culture and Seeding start->culture treatment Atropine Sulfate Hydrate Treatment (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Migration Assay (e.g., Wound Healing) treatment->migration invasion Invasion Assay (e.g., Matrigel) treatment->invasion protein Protein Expression Analysis (e.g., Western Blot) treatment->protein analysis Data Analysis and Interpretation viability->analysis migration->analysis invasion->analysis protein->analysis end Conclusion analysis->end

Caption: A generalized workflow for studying atropine's effects in vitro.

References

Application Notes and Protocols for Atropine Sulfate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663) is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, making it a valuable tool in biomedical research to investigate the role of the parasympathetic nervous system in various physiological and pathological processes.[1] Its ability to inhibit acetylcholine at postganglionic parasympathetic neuroeffector sites allows for the modulation of heart rate, secretions, and smooth muscle function.[1] The pharmacological effects of atropine are dose-dependent, with small doses inhibiting salivary and bronchial secretions, moderate doses dilating pupils and increasing heart rate, and large doses decreasing gastrointestinal motility.[1] These application notes provide detailed protocols for the preparation and administration of atropine sulfate in rodent models, along with key quantitative data and a summary of its mechanism of action.

Data Presentation

Atropine Sulfate Dosage and Administration Routes in Rodents

The following table summarizes recommended dosages and administration routes for atropine sulfate in rats and mice for various experimental applications.

SpeciesApplicationDosage RangeRoute of AdministrationReference
RatCardiac-related research0.05 - 0.5 mg/kgSubcutaneous (SQ), Intramuscular (IM)[1]
RatAntidote for organophosphate poisoningUp to 10 mg/kg (repeated every 20 mins)Subcutaneous (SQ), Intramuscular (IM), Intravenous (IV)[1]
RatDose-response on heart rate & blood pressure2 - 80 mg/kgIntravenous (IV)[2][3]
RatParasympatholytic effects0.05 mg/kgIntramuscular (IM)[4]
MousePre-anesthetic0.02 - 0.05 mg/kgIntramuscular (IM), Subcutaneous (SQ), Intraperitoneal (IP)[5]
Pharmacokinetic Parameters of Atropine Sulfate in Rats

This table provides a comparative overview of the pharmacokinetic properties of atropine sulfate following different routes of administration in rats.

Route of Administration (Dose)Peak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Reference
Intramuscular (IM) (8.0 mg/kg)488 ng/mL58 min[6]
Intravenous (IV) (10 mg/kg)Not explicitly stated (rapid initial removal)~10 minutes for initial decline[7][8]
Intraperitoneal (IP) (50 mg/kg)Not explicitly statedNot explicitly stated[8]
Oral (50 mg/kg)Not explicitly statedNot explicitly stated[8]

Experimental Protocols

Preparation of Atropine Sulfate Injectable Solution (0.1%)

This protocol describes the preparation of a 0.1% sterile solution of atropine sulfate for injection.

Materials:

  • Atropine sulfate powder

  • Sodium chloride

  • Benzyl (B1604629) alcohol (preservative)

  • Water for Injection (WFI)

  • Sterile glass vial (amber-colored recommended)

  • Sterile filter (0.22 µm)

  • pH meter and adjustment solution (sulfuric acid)

Procedure:

  • Under aseptic conditions, dissolve 1 g of atropine sulfate and 9 g of sodium chloride in approximately 800 mL of WFI.[9]

  • Add 15 mL of benzyl alcohol as a preservative.[9]

  • Add WFI to bring the total volume to 1000 mL.[9]

  • Measure the pH of the solution and adjust to approximately 4.2 (acceptable range 3.0-6.5) using sulfuric acid if necessary.[9]

  • Sterile filter the final solution through a 0.22 µm filter into a sterile, amber-colored glass vial.

  • Store the prepared solution at room temperature (15-30°C), protected from light.[9][10]

Intraperitoneal (IP) Injection Protocol for Mice and Rats

This protocol outlines the standard procedure for intraperitoneal administration of atropine sulfate.

Materials:

  • Sterile atropine sulfate solution

  • Appropriately sized sterile syringe and needle (see table below)

  • 70% ethanol (B145695) for disinfection

Recommended Needle Sizes and Maximum Injection Volumes: [11]

SpeciesNeedle GaugeMaximum Injection Volume
Mouse25-27 G< 10 mL/kg
Rat23-25 G< 10 mL/kg

Procedure:

  • Restraint:

    • Mouse: Gently restrain the mouse by grasping the loose skin over the neck and back. The tail can be secured with the little finger of the same hand.

    • Rat (Two-person technique recommended): One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. The second person performs the injection.[11]

  • Injection Site Identification: Tilt the animal's head downwards. The injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11] For repeated daily dosing, alternate between the left and right lower quadrants.[12]

  • Injection:

    • Insert the needle, bevel up, at a 30-40° angle into the identified injection site.[11]

    • Aspirate by pulling back slightly on the plunger to ensure no fluid or intestinal contents are drawn into the syringe.[11][12]

    • If aspiration is negative, inject the solution at a steady pace.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Subcutaneous (SQ) Injection Protocol for Mice and Rats

Materials:

  • Sterile atropine sulfate solution

  • Appropriately sized sterile syringe and needle (25-27 G for mice, 23-25 G for rats)

  • 70% ethanol for disinfection

Procedure:

  • Restraint: Restrain the animal as described for IP injection.

  • Injection Site Identification: The preferred site is the loose skin over the back, between the shoulder blades.

  • Injection:

    • Lift the skin to create a "tent."

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate to ensure the needle has not entered a blood vessel.

    • Inject the solution. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage and monitor.

Intramuscular (IM) Injection Protocol for Rats

Materials:

  • Sterile atropine sulfate solution

  • Appropriately sized sterile syringe and needle (23-25 G)

  • 70% ethanol for disinfection

Procedure:

  • Restraint: Securely restrain the rat.

  • Injection Site Identification: The quadriceps or gluteal muscles of the hind limb are common sites.[12] Care must be taken to avoid the sciatic nerve.[12]

  • Injection:

    • Insert the needle into the muscle mass.

    • Aspirate to check for blood.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Observe for any signs of pain or lameness.

Mandatory Visualizations

Atropine Sulfate Mechanism of Action

Atropine sulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It blocks the binding of the neurotransmitter acetylcholine, thereby inhibiting the effects of parasympathetic nervous system stimulation.[1][13][14]

Atropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell ACh_vesicle Acetylcholine (ACh) in vesicles ACh_release ACh Release mAChR Muscarinic ACh Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates effector Effector (e.g., adenylyl cyclase, phospholipase C) G_protein->effector Modulates response Cellular Response (e.g., decreased heart rate, increased secretion) effector->response Leads to ACh_release->mAChR Binds to Atropine Atropine Sulfate Atropine->mAChR Blocks

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5) that mediate diverse cellular responses through different signaling cascades. Atropine antagonizes these pathways.

Muscarinic_Signaling cluster_effector Effectors & Second Messengers M135 M1, M3, M5 Gq11 Gq/11 M135->Gq11 couple to M24 M2, M4 Gio Gi/o M24->Gio couple to PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits IP3_DAG IP3 & DAG Increase PLC->IP3_DAG produces Ca Ca2+ Increase IP3_DAG->Ca leads to cAMP cAMP Decrease AC->cAMP leads to Experimental_Workflow start Start: Experimental Design animal_prep Animal Acclimation & Baseline Measurements start->animal_prep atropine_prep Prepare Atropine Sulfate Solution start->atropine_prep dose_calc Calculate Dose Volume (based on body weight) animal_prep->dose_calc atropine_prep->dose_calc admin Atropine Administration (IP, SQ, IM, or IV) dose_calc->admin monitoring Post-administration Monitoring (e.g., heart rate, behavior) admin->monitoring data_collection Data Collection (e.g., blood samples, physiological readings) monitoring->data_collection end End: Data Analysis data_collection->end

References

Troubleshooting & Optimization

Atropine Sulfate Hydrate Stability and Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of atropine (B194438) sulfate (B86663) hydrate (B1144303) and the analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of atropine sulfate hydrate?

A1: The main degradation products of this compound are tropic acid, atropic acid, and apoatropine (B194451).[1][2] Under acidic conditions, the primary degradation pathway is hydrolysis of the ester bond, yielding tropine (B42219) and tropic acid.[2][3] In basic conditions, atropine can undergo dehydration to form apoatropine.[3][4]

Q2: What are the typical storage conditions to ensure the stability of atropine sulfate solutions?

A2: Atropine sulfate solutions should be protected from light.[5] Stability studies have shown that a 1 mg/mL solution of atropine sulfate in 0.9% sodium chloride is stable for at least 72 hours at temperatures ranging from 4°C to 36°C when protected from light.[5] Another study indicated that a 2 mg/mL solution is stable for up to 364 days at 5°C when protected from light and at 23°C when exposed to light.[6]

Q3: What is a stability-indicating method, and why is it important for atropine sulfate analysis?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. It is crucial for atropine sulfate analysis to ensure that the measured concentration corresponds only to the intact drug and is not inflated by the presence of degradation products that may be inactive or have different pharmacological effects. Forced degradation studies are used to develop and validate these methods.[7]

Q4: What are forced degradation studies, and what conditions are typically used for atropine sulfate?

A4: Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance to identify potential degradation products and establish degradation pathways.[7] Typical stress conditions for atropine sulfate include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[4]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours (this condition is a primary driver for apoatropine formation).[4]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Stress: 105°C for 24 hours.[4]

  • Photostability: Exposure to light according to ICH Q1B guidelines.[4]

Troubleshooting Guides for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of atropine sulfate and its degradation products.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My atropine peak is tailing. What are the possible causes and solutions?

Answer:

Peak tailing for basic compounds like atropine is a common issue in reversed-phase HPLC. Here's a systematic approach to troubleshoot this problem:

Potential Cause Explanation Recommended Solution
Secondary Silanol (B1196071) Interactions Free silanol groups on the silica-based column packing can interact with the basic atropine molecule, causing peak tailing.[8]Lower the mobile phase pH to between 2.5 and 3.5 to protonate the silanol groups. Use a suitable buffer, such as phosphate (B84403) or formate, to maintain a consistent pH.[9]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of atropine, it can exist in both ionized and non-ionized forms, leading to peak shape issues.Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[8]
Column Contamination Strongly retained sample components can accumulate on the column, leading to active sites that cause tailing.Implement a rigorous column washing protocol. A general procedure for a C18 column is provided in the "Experimental Protocols" section.[9]
Column Voids or Blockages A void at the column inlet or a partially blocked frit can cause the sample to travel through different paths, resulting in distorted peaks.[10]If a guard column is in use, replace it. If a void is suspected, reverse the column and flush it with a strong solvent.[10]
Choice of Organic Modifier The organic modifier in the mobile phase can influence peak shape.If using acetonitrile, consider switching to methanol (B129727) or a mixture of both, as methanol can sometimes offer different selectivity and improved peak shape for basic compounds.[9]
Issue 2: Poor Resolution Between Peaks

Question: I am not getting good separation between atropine and its degradation products. How can I improve the resolution?

Answer:

Achieving baseline separation of atropine and its degradation products is critical for accurate quantification. Here are some strategies to improve resolution:

Strategy Explanation Actionable Steps
Optimize Mobile Phase Composition The strength and composition of the mobile phase directly impact the retention and selectivity of the separation.Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
Gradient Elution A gradient elution, where the mobile phase composition changes over time, can be effective in separating compounds with different polarities.Develop a gradient method that starts with a lower concentration of the organic modifier and gradually increases it. This can help to sharpen the peaks of later-eluting compounds like apoatropine and atropic acid.[2]
Change Column Chemistry The choice of stationary phase is a critical factor in achieving the desired selectivity.If using a standard C18 column, consider a column with a different chemistry, such as a hydrophilic embedded RP18 column, which can provide better separation for polar and non-polar compounds.[2]
Increase Column Efficiency Higher column efficiency leads to sharper peaks and better resolution.Increase the column length or decrease the particle size of the stationary phase.

Quantitative Data Summary

The following tables summarize quantitative data from stability studies of atropine sulfate.

Table 1: Stability of Atropine Sulfate (1 mg/mL) in 0.9% Sodium Chloride Solution [5]

Storage TemperatureTime PointPercent of Initial Concentration Remaining
4°C - 8°C72 hours96.5% - 103.4%
20°C - 25°C72 hours98.7% - 100.2%
32°C - 36°C72 hours98.3% - 102.8%

Table 2: HPLC Method Validation Parameters for Atropine and its Degradation Products [2]

CompoundRetention Time (min)Limit of Detection (LOD) (mg/100mL)
Atropine4.7-
Tropic Acid5.80.02
Apoatropine10.20.02
Atropic Acid11.20.02

Experimental Protocols

Protocol 1: HPLC Analysis of Atropine Sulfate and its Degradation Products

This protocol is based on a method developed for the simultaneous determination of atropine and its main degradation products.[2]

  • Chromatographic System:

    • Column: Hydrophilic embedded RP18 column.

    • Mobile Phase:

      • Solvent A: 20 mM phosphate buffer, pH 2.5.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-3 min: 20% B (isocratic).

      • 3-5 min: 20% to 40% B (linear gradient).

      • 5-10 min: 40% B (isocratic).

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the atropine sulfate sample in the mobile phase (80% Solvent A, 20% Solvent B) to achieve a known concentration.

  • Standard Solution Preparation:

    • Prepare a stock solution containing known concentrations of atropine sulfate monohydrate, tropic acid, apoatropine, and atropic acid in the mobile phase.[2] Dilute the stock solution to appropriate concentrations for calibration.

Protocol 2: Forced Degradation Study - Acid Hydrolysis
  • Objective: To generate degradation products under acidic conditions.

  • Procedure:

    • Prepare a solution of atropine sulfate in 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.[4]

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC as described in Protocol 1.

Visualizations

Atropine_Degradation_Pathway Atropine This compound Tropic_Acid Tropic Acid Atropine->Tropic_Acid  Acid Hydrolysis Tropine Tropine Atropine->Tropine  Acid Hydrolysis Apoatropine Apoatropine Atropine->Apoatropine  Base Dehydration Apoatropine->Tropine  Hydrolysis Atropic_Acid Atropic Acid Apoatropine->Atropic_Acid  Hydrolysis

Caption: Degradation pathway of this compound.

HPLC_Troubleshooting_Workflow decision decision action action issue issue start Start HPLC Analysis issue_node Poor Peak Shape (Tailing) start->issue_node check_ph Is Mobile Phase pH 2.5 - 3.5? issue_node->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is Column Contaminated? check_ph->check_column Yes adjust_ph->check_ph wash_column Wash Column check_column->wash_column Yes check_modifier Consider Changing Organic Modifier check_column->check_modifier No wash_column->check_column end Acceptable Peak Shape check_modifier->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

proper storage and handling of atropine sulfate hydrate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of atropine (B194438) sulfate (B86663) hydrate (B1144303) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid atropine sulfate hydrate?

A1: Solid this compound should be stored in a cool, dry, well-ventilated area.[1] It is crucial to keep it in a tightly closed container and protected from light.[1][2]

Q2: What personal protective equipment (PPE) should be used when handling this compound powder?

A2: When handling the solid form, it is important to wear appropriate personal protective equipment, including chemical safety goggles, gloves, and protective clothing to prevent eye and skin contact.[1] Work should be conducted in an area with adequate ventilation to minimize inhalation of dust.[1]

Q3: How should I prepare a solution of this compound?

A3: Atropine sulfate is soluble in water, alcohol, and glycerol.[3] For aqueous solutions, use purified water. Solutions can be sterilized by autoclaving.[3]

Q4: What is the stability of this compound in an aqueous solution?

A4: The stability of atropine sulfate in an aqueous solution is pH-dependent. It is more stable under acidic conditions.[4] Atropine sulfate injections typically have a pH between 3.0 and 6.5.[2] Prepared solutions can be stored for several days at 4°C.[3] A 1 mg/mL solution in 0.9% sodium chloride has been shown to be stable for at least 72 hours at temperatures ranging from 4°C to 36°C when protected from light.[5]

Q5: What are the common degradation products of atropine sulfate?

A5: The primary degradation products of atropine are tropic acid and apoatropine.[4] Degradation can be accelerated by exposure to heat and light.[2] When heated to decomposition, it can release toxic fumes of nitrogen and sulfur oxides.[2]

Troubleshooting Guides

Issue: Unexpected Experimental Results or Loss of Potency

If you are observing inconsistent or weaker-than-expected effects in your experiments, it may be due to the degradation of your atropine sulfate solution.

  • Check Solution Age and Storage:

    • Question: How old is your stock solution and how has it been stored?

    • Guidance: Aqueous solutions are best when used fresh. If stored, they should be kept at 4°C and protected from light.[3] Solutions stored for extended periods or at room temperature may have degraded.

  • Verify pH of the Solution:

    • Question: What is the pH of your aqueous solution?

    • Guidance: Atropine is most stable in acidic conditions (pH 3.0-6.5).[2][4] If your solution is neutral or alkaline, degradation is more likely to occur.[4]

  • Review Preparation Protocol:

    • Question: Were there any deviations from your standard solution preparation protocol?

    • Guidance: Ensure accurate weighing and complete dissolution of the compound. Contamination during preparation can also lead to degradation.

Issue: Ocular Irritation or Unexpected Physiological Responses in Animal Studies

  • Assess Solution pH:

    • Question: What is the pH of the administered solution?

    • Guidance: While atropine is more stable at a lower pH, a pH that is too acidic (below 4) can cause stinging or irritation upon instillation.[6] The ocular surface is close to a neutral pH.[6]

  • Consider Concentration:

    • Question: What concentration of atropine sulfate are you using?

    • Guidance: Higher concentrations are more likely to cause side effects such as photophobia (light sensitivity) and dry mouth due to systemic absorption.[7][8]

Data Presentation

Table 1: Storage and Stability of this compound

FormParameterRecommended ConditionCitation
Solid TemperatureCool, dry place[1]
Light ExposureStore protected from light[1][2]
ContainerTightly closed container[1]
Aqueous Solution Storage Temperature4°C[3]
Storage DurationFor several days[3]
pH for Stability3.0 - 6.5[2]
Light ExposureProtect from light[5]

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Atropine Sulfate Aqueous Solution

  • Materials:

    • This compound powder

    • Sterile, purified water for injection

    • Sterile volumetric flask

    • Sterile pipette

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh the required amount of this compound powder in a clean, calibrated weighing vessel.

    • Transfer the powder to a sterile volumetric flask.

    • Add approximately 80% of the final volume of sterile, purified water.

    • Agitate the flask until the powder is completely dissolved.

    • Add sterile, purified water to bring the solution to the final desired volume.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Store the final solution in a tightly sealed, light-protected container at 4°C.

Visualizations

cluster_storage Solid this compound Handling Start Start Don_PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Work_Area Ensure adequate ventilation Don_PPE->Work_Area Weighing Weigh powder in a contained environment Work_Area->Weighing Spill Spill? Weighing->Spill Dissolving Prepare solution as per protocol Storage Store in a cool, dry, dark place in a tightly sealed container Dissolving->Storage End End Storage->End Spill->Dissolving No Cleanup Clean spill immediately (Vacuum or sweep) Spill->Cleanup Yes Dispose Dispose of waste in a suitable container Cleanup->Dispose Dispose->Weighing

Caption: Workflow for Safe Handling of Solid this compound.

cluster_troubleshooting Troubleshooting Atropine Solution Instability Start Unexpected Experimental Results? Check_Storage Check solution age and storage conditions Start->Check_Storage Improper_Storage Was it stored at RT, for too long, or exposed to light? Check_Storage->Improper_Storage Prepare_New Prepare a fresh solution Improper_Storage->Prepare_New Yes Check_pH Verify solution pH Improper_Storage->Check_pH No End Problem Resolved Prepare_New->End Incorrect_pH Is the pH outside the optimal range (3.0-6.5)? Check_pH->Incorrect_pH Adjust_pH Adjust pH or remake solution Incorrect_pH->Adjust_pH Yes Review_Protocol Review preparation protocol Incorrect_pH->Review_Protocol No Adjust_pH->End Contamination Potential for contamination or procedural error? Review_Protocol->Contamination Contamination->Prepare_New Yes Contamination->End No

Caption: Decision Tree for Troubleshooting Atropine Solution Instability.

References

Technical Support Center: Optimizing Atropine Sulfate Hydrate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of atropine (B194438) sulfate (B86663) hydrate (B1144303) for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for atropine sulfate hydrate in cell-based assays?

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4][5] It binds to the same site as the endogenous neurotransmitter acetylcholine, but it does not activate the receptor.[2] By occupying the binding site, it prevents acetylcholine from binding and eliciting a cellular response.[2][4] Atropine is considered a non-selective antagonist, meaning it can bind to all five subtypes of muscarinic receptors (M1-M5).[2][6][7]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A typical starting concentration range depends on the specific cell type and the expression level of muscarinic receptors. Given its high potency, with IC50 values in the low nanomolar range, it is advisable to start with a broad concentration range spanning several orders of magnitude. A logarithmic series such as 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM is a good starting point to determine the optimal concentration for your specific assay.

Q3: How can I determine if the observed effect in my assay is due to off-target effects or cytotoxicity?

It is crucial to differentiate between the desired antagonistic effect and potential cytotoxicity, especially at higher concentrations.[8][9][10] A cytotoxicity assay, such as an MTT or LDH assay, should be run in parallel with your primary functional assay. This will help you identify the concentration at which this compound becomes toxic to your cells, allowing you to work within a non-toxic concentration window. For example, studies on human corneal epithelial cells have shown that atropine can induce apoptosis and cell cycle arrest at concentrations above 0.3125 g/L.[8][9]

Q4: What are the key considerations for preparing and storing this compound solutions?

This compound is susceptible to hydrolysis, and its stability is highly dependent on pH.[11][12] It is most stable in acidic conditions (pH 2-4).[11][12] When preparing stock solutions, use a buffer within this pH range if possible. For cell culture experiments, where the medium is typically at a neutral pH, it is best to prepare fresh dilutions from a concentrated stock solution just before use. Stock solutions are often prepared in DMSO and should be stored at -20°C or -80°C to minimize degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Concentration too low: The concentration used may be insufficient to antagonize the muscarinic receptors in your cell model.Perform a dose-response experiment with a wider and higher concentration range.
Cell line suitability: The chosen cell line may not express the target muscarinic receptor subtype or may express it at very low levels.Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.[11]Prepare fresh solutions from a new stock. Ensure proper storage conditions (frozen, protected from light).
High variability between replicate wells Inconsistent cell seeding: Uneven cell distribution can lead to variable results.[13]Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell health.[13]Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration.Use calibrated pipettes and proper pipetting techniques.
Unexpected or opposite effect observed Off-target effects: At high concentrations, atropine may interact with other cellular targets.Perform a thorough literature search for known off-target effects. Use a lower concentration if possible and confirm the effect with a different muscarinic antagonist.
Cellular stress response: High concentrations of the compound or the vehicle (e.g., DMSO) can induce a stress response in cells, leading to unexpected results.Run a vehicle control and a cytotoxicity assay to rule out these effects.

Data Presentation

This compound Potency (IC50/Ki)
Receptor SubtypeHuman IC50 (nM)Human Ki (nM)
M1 2.22 ± 0.601.27 ± 0.36
M2 4.32 ± 1.633.24 ± 1.16
M3 4.16 ± 1.042.21 ± 0.53
M4 2.38 ± 1.070.77 ± 0.43
M5 3.39 ± 1.162.84 ± 0.84
Data compiled from APExBIO.[6]
Cytotoxicity Data in Human Corneal Epithelial Cells (HCECs)
Atropine ConcentrationObservation
> 0.3125 g/L Dose- and time-dependent toxicity, including morphological abnormalities and decreased viability.[9]
0.05% to 0.8% Dose-dependent reduction in cell viability and increased apoptosis.[10]
2.5 g/L Induction of G1 phase cell cycle arrest.[8]

Experimental Protocols

General Protocol for a Dose-Response Experiment
  • Cell Seeding: Seed the cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration based on the assay type and cell line.

  • Assay Measurement: Perform the specific assay to measure the cellular response (e.g., calcium imaging, cAMP measurement, proliferation assay).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding and Treatment: Follow steps 1-3 of the "General Protocol for a Dose-Response Experiment."

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Receptor Acetylcholine->mAChR Binds & Activates Atropine Atropine Atropine->mAChR Binds & Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Cellular_Response Cellular Response Effector->Cellular_Response Leads to

Caption: Atropine's antagonistic mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plate Prepare_Atropine 2. Prepare Serial Dilutions of this compound Treat_Cells 3. Treat Cells with Atropine Dilutions Prepare_Atropine->Treat_Cells Incubate 4. Incubate for Defined Period Treat_Cells->Incubate Functional_Assay 5a. Perform Functional Assay Incubate->Functional_Assay Cytotoxicity_Assay 5b. Perform Cytotoxicity Assay Incubate->Cytotoxicity_Assay Data_Analysis 6. Analyze Data & Generate Dose-Response Curves Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Troubleshooting_Logic Start No Effect Observed? Check_Concentration Increase Concentration Range Start->Check_Concentration Yes High_Variability High Variability? Start->High_Variability No Check_Receptor Verify Receptor Expression Check_Concentration->Check_Receptor Check_Compound Prepare Fresh Compound Check_Receptor->Check_Compound Check_Compound->High_Variability Optimize_Seeding Optimize Cell Seeding Technique High_Variability->Optimize_Seeding Yes End Problem Resolved High_Variability->End No Check_Plates Avoid Edge Effects Optimize_Seeding->Check_Plates Calibrate_Pipettes Calibrate Pipettes Check_Plates->Calibrate_Pipettes Calibrate_Pipettes->End

References

issues with atropine sulfate hydrate light sensitivity during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438) sulfate (B86663) hydrate (B1144303), focusing on issues related to its light sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is atropine sulfate hydrate and why is it considered light-sensitive?

A1: this compound is a hydrated salt of atropine, a tropane (B1204802) alkaloid and a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. Its chemical structure makes it susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This can lead to a loss of potency and the formation of impurities, potentially affecting experimental outcomes.

Q2: What are the primary degradation products of this compound when exposed to light and other conditions?

A2: The main degradation pathways for atropine in aqueous solutions are hydrolysis and dehydration. Hydrolysis, which can be influenced by pH, results in the formation of tropic acid and tropine . Dehydration leads to the formation of apoatropine (B194451) .[1] Photolysis of atropine by UV light can also lead to different products depending on the pH of the solution.

Q3: Are the degradation products of this compound pharmacologically active?

A3: The primary degradation products, tropic acid and apoatropine, do not possess the anticholinergic activity of the parent compound. Their presence in a sample indicates a loss of the active atropine sulfate, which can lead to a reduction in the expected pharmacological effect in an experiment.

Q4: How should I properly store this compound powder and solutions?

A4: Atropine sulfate powder should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated place. Solutions of atropine sulfate should be protected from light by using amber or opaque vials. For long-term storage, refrigeration at 2-8°C is often recommended.

Q5: What are the visible signs that my atropine sulfate solution may have degraded?

A5: While not always visible, signs of degradation can include discoloration or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper handling procedures and, if degradation is suspected, to use analytical methods like HPLC to assess the purity of the solution.

Troubleshooting Guide

Issue 1: My experimental results show a lower-than-expected or inconsistent pharmacological effect.

  • Potential Cause: The atropine sulfate solution may have degraded due to light exposure, reducing the concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare a fresh stock solution of atropine sulfate, ensuring all steps are performed under subdued light conditions.

    • Use Light-Blocking Containers: Store the stock solution and any dilutions in amber or foil-wrapped tubes.

    • Minimize Light Exposure During Experiment: Keep plates and tubes covered with aluminum foil or an opaque lid as much as possible during incubation and other experimental steps.

    • Run a Control: If possible, compare the activity of your current solution with a freshly prepared one or a new batch of the compound.

Issue 2: I am observing unexpected peaks in my analytical results (e.g., HPLC, mass spectrometry).

  • Potential Cause: These peaks may correspond to the degradation products of atropine, such as tropic acid or apoatropine.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If standards are available, run chromatograms of tropic acid and apoatropine to confirm if the retention times of the unexpected peaks match.

    • Review Handling Procedures: Assess your experimental workflow for potential points of light exposure. Even brief exposure to intense light can cause degradation.

    • Implement Light Protection: Strictly adhere to protocols for handling light-sensitive compounds, as detailed in the Experimental Protocols section below.

Issue 3: There is significant variability in my results from experiments run on different days.

  • Potential Cause: Inconsistent light exposure during the preparation and handling of atropine sulfate solutions across different experimental runs.

  • Troubleshooting Steps:

    • Standardize Your Protocol: Develop and strictly follow a standard operating procedure (SOP) for handling atropine sulfate that explicitly details light protection measures at every step.

    • Control the Environment: Perform critical steps, such as solution preparation and plating, in a dimly lit area or a fume hood with the sash lowered and ambient lights dimmed.

    • Document Everything: Keep detailed notes on the age of the stock solution and any potential deviations from the light protection protocol for each experiment.

Data on Photostability of Atropine Sulfate

Quantitative data on the photodegradation kinetics of atropine sulfate under various light conditions is limited in publicly available literature. However, some studies provide valuable insights:

Light Source/ConditionAtropine ConcentrationDuration of ExposureDegradation ObservedReference
UVA Light (in climatic chamber at 25°C)0.1 mg/mL8 daysNo breakdown products detected, and atropine concentration did not vary.Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC - NIH
125W Medium Pressure Mercury Vapour Lamp (in ethanolic solution)2 g in solution40 hours at pH 7, 50 hours at pH 3 and 9Complete disappearance of atropine spot on TLC, with formation of different products depending on pH.pH DEPENDENT PHOTOTRANSFORMATION OF ATROPINE - SHUBHA JAIN*, AMITBODH UPADHYAYA and BINITA KHERADIA - TSI Journals

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound while minimizing light exposure.

  • Environment Setup:

    • Perform all steps in a dimly lit room or a designated low-light area. Avoid direct overhead lighting.

    • Work in a chemical fume hood with the sash lowered to reduce ambient light.

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., sterile water, DMSO)

    • Amber or opaque microcentrifuge tubes or vials

    • Calibrated pipettes with low-light compatible tips

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for your desired stock concentration.

    • Weigh the powder in a subdued light environment.

    • Transfer the powder to an amber or foil-wrapped vial.

    • Add the appropriate volume of solvent to the vial.

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution in the dark at the recommended temperature (typically 2-8°C).

    • Clearly label the vial with the compound name, concentration, date, and "Light-Sensitive".

Protocol 2: Handling Atropine Sulfate in a Cell-Based Assay

This protocol provides guidance for minimizing light exposure when using atropine sulfate in a typical cell-based experiment.

  • Preparation of Working Solutions:

    • Thaw the stock solution in the dark.

    • Perform serial dilutions in amber or foil-wrapped tubes in a low-light environment.

  • Cell Treatment:

    • Quickly and carefully add the atropine sulfate-containing media to your cell culture plates.

    • Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil.

  • Incubation:

    • Place the plates in the incubator. Ensure the incubator door is not left open for extended periods, which could expose the plates to room light.

  • Downstream Analysis:

    • For downstream procedures such as microscopy or plate reader analysis, keep the plates covered from light for as long as possible before the measurement step.

Visualizations

Atropine_Degradation_Pathway atropine Atropine Sulfate hydrolysis Hydrolysis (H₂O, pH dependent) atropine->hydrolysis dehydration Dehydration atropine->dehydration tropic_acid Tropic Acid hydrolysis->tropic_acid tropine Tropine hydrolysis->tropine apoatropine Apoatropine dehydration->apoatropine

Caption: Degradation pathways of atropine sulfate.

Experimental_Workflow start Start prep_env Prepare Low-Light Environment start->prep_env weigh Weigh Atropine Sulfate prep_env->weigh dissolve Dissolve in Solvent (Amber/Opaque Vial) weigh->dissolve store Store Stock Solution (Protected from Light) dissolve->store dilute Prepare Working Dilutions (Amber/Opaque Tubes) store->dilute treat Treat Samples dilute->treat incubate Incubate (Plates Covered) treat->incubate analyze Analyze Samples (Minimize Light Exposure) incubate->analyze end End analyze->end

Caption: Recommended workflow for handling atropine sulfate.

Experimental_Impact cluster_0 Initial State cluster_1 After Light Exposure cluster_2 Experimental Outcome atropine_initial Atropine Sulfate (100% Active Compound) atropine_degraded Reduced Atropine Sulfate (<100% Active Compound) atropine_initial->atropine_degraded Photodegradation degradation_products Degradation Products (Tropic Acid, Apoatropine) atropine_initial->degradation_products Photodegradation reduced_effect Reduced Pharmacological Effect atropine_degraded->reduced_effect assay_interference Potential Assay Interference (e.g., Altered Readouts) degradation_products->assay_interference

Caption: Impact of photodegradation on experimental results.

References

troubleshooting variability in atropine sulfate hydrate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438) sulfate (B86663) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in experiments using atropine sulfate hydrate?

Variability in experimental results with this compound can stem from several factors:

  • Preparation and Storage: Inconsistent preparation of stock solutions, improper storage leading to degradation, and variability in formulation (e.g., wet vs. dry mixing for triturates) can all introduce significant error.[1] Atropine sulfate solutions are sensitive to pH and can degrade over time, especially at higher pH values.[2]

  • Chemical Stability: Atropine is susceptible to hydrolysis, and its degradation is influenced by pH and the excipients used in the formulation.[2] The main degradation products, tropic acid and apoatropine, lack anticholinergic activity, which can reduce the effective concentration of the active compound.[2]

  • Experimental System Variability:

    • Cell-Based Assays: The expression levels of muscarinic receptors and downstream signaling components can differ between cell lines and even between different passages of the same cell line, altering the stimulus-response coupling.[3]

    • In Vivo Studies: Factors such as the route of administration (oral vs. intramuscular) can significantly affect bioavailability and observed effects.[4] Animal-to-animal variability in metabolism and receptor expression can also contribute.

  • Assay-Dependent Factors: The measured potency of atropine can differ depending on the functional assay used (e.g., calcium mobilization vs. adenylyl cyclase inhibition) due to differences in the signaling pathways being measured and their amplification.[3]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

To minimize variability, adhere to the following guidelines for solution preparation and storage:

  • Dissolution: Atropine sulfate is soluble in water.[5] For triturate preparations, a wet mixing method, where atropine sulfate is first dissolved in a solvent before being mixed with an excipient like lactose (B1674315) hydrate, has been shown to provide better content uniformity compared to dry mixing.[1]

  • pH: Atropine is most stable at a pH between 2 and 4.[2] However, for cell-based and in vivo experiments, a less acidic pH (typically 3.5 to 6.0 for ophthalmic solutions) is used to avoid toxicity, though this can increase the rate of degradation.[2][6]

  • Temperature: Atropine sulfate solutions are stable for extended periods at refrigerated (5°C) and room temperature (23-25°C).[7][8] One study found that a 1 mg/mL solution in 0.9% sodium chloride was stable for at least 72 hours at temperatures up to 36°C.[7]

  • Light Protection: It is recommended to protect atropine sulfate solutions from light, although some studies have shown it to be relatively stable when exposed to light.[7][8]

  • Container: Polypropylene syringes have been shown to be suitable for storing atropine sulfate solutions, with minimal loss of concentration over time.[9]

Q3: What are the known degradation products of atropine sulfate and how can I detect them?

The primary degradation products of atropine are tropic acid and apoatropine, which result from hydrolysis and dehydration, respectively.[2] These degradation products are not pharmacologically active as muscarinic antagonists.[2] Their presence can be detected and quantified using High-Performance Liquid Chromatography (HPLC).[7][10]

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability or inconsistent results in radioligand binding assays.

  • Potential Cause & Solution:

    • Variability in membrane preparation: Prepare a large batch of cell membranes, aliquot, and store them for use across multiple experiments to ensure consistency.[3]

    • Pipetting errors: Use calibrated pipettes and ensure thorough mixing of all solutions.[3]

    • Degraded radioligand: Check the age and storage conditions of the radioligand. If in doubt, purchase a new batch.[3]

    • Incorrect assay conditions: Optimize buffer pH and incubation temperature.[3]

Issue 2: High non-specific binding in radioligand binding assays.

  • Potential Cause & Solution:

    • Hydrophobic radioligand binding to filters/plasticware: Pre-treat filters and plates with a blocking agent like polyethyleneimine.[3]

    • Insufficient washing: Increase the number and volume of washes to remove unbound radioligand.[3]

    • Radioligand concentration too high: Use a lower concentration of radioligand, ideally at or below its dissociation constant (Kd).[3]

    • High protein concentration: Reduce the amount of membrane preparation used in the assay to decrease the number of non-specific binding sites.[3]

Issue 3: Schild plot slope is significantly different from 1 in functional antagonism assays.

A Schild plot slope that deviates from 1 suggests that the antagonism is not simple, competitive, and reversible.

  • Slope < 1: This may indicate negative cooperativity in antagonist binding, the presence of a saturable agonist uptake mechanism, or that the agonist is acting on more than one receptor type.[3]

  • Slope > 1: This could suggest positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or that the experiment has not reached equilibrium.[3] It is crucial to ensure that the assay has reached equilibrium and that the concentrations of both agonist and antagonist are accurate.[3]

Cell-Based Assays

Issue 4: High batch-to-batch variability in cell-based assay results.

  • Potential Cause & Solution:

    • Cell passage number: Maintain a consistent range of cell passage numbers for all experiments, as receptor expression can change with repeated passaging.[3]

    • Inconsistent cell density: Standardize the cell seeding density for all experiments.

    • Variability in reagent quality: Use high-quality, lot-controlled reagents to minimize variability.

Issue 5: No response or unexpectedly low response to a muscarinic agonist in the presence of atropine.

  • Potential Cause & Solution:

    • Receptor not coupled to the measured signaling pathway: Confirm that the muscarinic receptor subtype expressed in your cell line couples to the specific signaling pathway you are measuring (e.g., calcium mobilization, cAMP inhibition).[3]

    • Low receptor expression: Use a cell line known to have higher expression of the target muscarinic receptor subtype.[3]

    • Inactive agonist: Verify the purity and proper storage of the agonist. Prepare fresh agonist solutions for each experiment.[3]

In Vivo Experiments

Issue 6: Inconsistent physiological responses in animal models.

  • Potential Cause & Solution:

    • Route of administration: The bioavailability of atropine can vary significantly with the route of administration (e.g., oral vs. intramuscular).[4] Ensure the chosen route is consistent and appropriate for the experimental question.

    • Formulation issues: For oral administration of triturates, ensure a wet mixing method was used to achieve uniform drug distribution.[1] Inconsistent formulation can lead to variable dosing.

    • Animal-specific factors: Account for potential differences in drug metabolism and receptor density between individual animals. Ensure proper randomization and use a sufficient number of animals to achieve statistical power.

Quantitative Data

Table 1: Atropine Sulfate Stability in 0.9% Sodium Chloride Solution

TemperatureDurationPercent of Initial Concentration RemainingReference
4°C - 8°C72 hours96.5% - 103.4%[7]
20°C - 25°C72 hours98.7% - 100.2%[7]
32°C - 36°C72 hours98.3% - 102.8%[7]
5°C (protected from light)364 daysChemically stable[8]
23°C (exposed to light)364 daysChemically stable[8]

Table 2: Binding Affinities (Ki) of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M11.27 ± 0.36[11]
M23.24 ± 1.16[11]
M32.21 ± 0.53[11]
M40.77 ± 0.43[11]
M52.84 ± 0.84[11]

Table 3: IC50 Values of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)Reference
M12.22 ± 0.60[11]
M24.32 ± 1.63[11]
M34.16 ± 1.04[11]
M42.38 ± 1.07[11]
M53.39 ± 1.16[11]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a typical competition binding assay to determine the affinity of an unlabeled test compound (e.g., atropine sulfate) for a muscarinic receptor.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled atropine sulfate.

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Dilution: Dilute the receptor membrane preparations in the assay buffer to a suitable final protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of atropine sulfate. For total binding, no competing ligand is added. For non-specific binding, a high concentration of an unlabeled antagonist is added.

  • Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the atropine sulfate concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol describes a method for assessing the antagonist effect of atropine sulfate on acetylcholine-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., rat ileum).

  • Krebs solution (or similar physiological salt solution).

  • Acetylcholine (ACh).

  • This compound.

  • Organ bath with a force transducer.

Procedure:

  • Tissue Preparation: Isolate the smooth muscle tissue and mount it in an organ bath containing Krebs solution, aerated with 95% O₂ and 5% CO₂ at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for ACh to determine the baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of atropine sulfate for a predetermined time to allow for equilibrium.

  • Repeat Agonist Curve: In the continued presence of atropine sulfate, generate a second cumulative concentration-response curve for ACh.

  • Data Analysis: Compare the ACh concentration-response curves in the absence and presence of atropine sulfate. A rightward shift in the curve indicates competitive antagonism. The dose ratio can be calculated and used for Schild analysis to determine the pA₂ value for atropine.

Visualizations

Atropine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M1, M3, M5) Muscarinic Receptor (M1, M3, M5) Acetylcholine (ACh)->Muscarinic Receptor (M1, M3, M5) Binds to Muscarinic Receptor (M2, M4) Muscarinic Receptor (M2, M4) Acetylcholine (ACh)->Muscarinic Receptor (M2, M4) Binds to Gq/11 Gq/11 Muscarinic Receptor (M1, M3, M5)->Gq/11 Activates Gi/o Gi/o Muscarinic Receptor (M2, M4)->Gi/o Activates PLC PLC Gq/11->PLC Activates AC AC Gi/o->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation cAMP cAMP ATP->cAMP Reduced PKA Activity Reduced PKA Activity cAMP->Reduced PKA Activity Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Reduced PKA Activity->Cellular Response Atropine Atropine Atropine->Muscarinic Receptor (M1, M3, M5) Blocks Atropine->Muscarinic Receptor (M2, M4) Blocks

Caption: Atropine's mechanism as a non-selective muscarinic antagonist.

Troubleshooting_Workflow Start Variable Results Prep Review Preparation & Storage Start->Prep CheckPurity Check Atropine Purity & Degradation (HPLC) Prep->CheckPurity Assay Assay Type? InVitro In Vitro Troubleshooting Assay->InVitro Binding/ Functional InVivo In Vivo Troubleshooting Assay->InVivo In vivo CellBased Cell-Based Troubleshooting Assay->CellBased Cell-based CheckReagents Verify Reagent Quality & Concentrations InVitro->CheckReagents CheckAnimals Review Animal Model & Dosing InVivo->CheckAnimals CheckCells Verify Cell Line & Passage Number CellBased->CheckCells CheckPurity->Assay Optimize Optimize Assay Parameters CheckReagents->Optimize CheckCells->CheckReagents CheckAnimals->Optimize Resolved Issue Resolved Optimize->Resolved

Caption: A logical workflow for troubleshooting variable experimental results.

References

minimizing side effects of atropine sulfate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the side effects of atropine (B194438) sulfate (B86663) in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of atropine sulfate observed in animal studies?

A1: The most frequently reported side effects are related to atropine's anticholinergic properties and include tachycardia (increased heart rate), mydriasis (pupil dilation), photophobia, xerostomia (dry mouth), and decreased gastrointestinal motility, which can lead to constipation or ileus.[1][2] In some species, particularly horses, it can cause significant abdominal pain and colic.[3][4][5] Cardiovascular effects can also include a fall in blood pressure due to peripheral vasodilation.[6] Central nervous system effects such as restlessness and delirium can occur at higher doses.[1]

Q2: How do the side effects of atropine sulfate vary between different animal species?

A2: There is considerable interspecies variation in tolerance to atropine.[7] Herbivorous animals like rabbits and sheep are generally more resistant than carnivores because they can synthesize the enzyme atropine esterase, which rapidly hydrolyzes atropine.[1][7] Horses are particularly sensitive to the gastrointestinal effects of atropine, with doses as low as 0.01 mg/kg subcutaneously potentially causing severe colic.[7] Dogs may experience a temporary and paradoxical bradycardia (slow heart rate) or atrioventricular (AV) block, especially after intravenous administration, before the expected tachycardia occurs.[8][9]

Q3: Are the side effects of atropine sulfate dose-dependent?

A3: Yes, the pharmacological effects and associated side effects of atropine are dose-related.[10] Small doses typically inhibit salivary and bronchial secretions.[10] Moderate doses are required to dilate the pupils and increase heart rate.[10] Larger doses are needed to decrease gastrointestinal motility and inhibit gastric acid secretion.[7][10]

Q4: What are some alternatives to atropine sulfate that may have fewer side effects?

A4: Glycopyrrolate (B1671915) is a common alternative to atropine. As a quaternary ammonium (B1175870) compound, it does not cross the blood-brain barrier as readily as atropine, resulting in fewer central nervous system side effects.[11] Studies in rats and rabbits have shown glycopyrrolate to be an effective anticholinergic agent that is more useful as a preanesthetic than atropine, as it is more effective at maintaining a normal heart rate without causing significant changes in respiration, body temperature, or blood pressure.[11]

Q5: How can I monitor for the side effects of atropine sulfate during my experiment?

A5: Continuous monitoring of vital signs is crucial. This includes heart rate and rhythm via electrocardiography (ECG), blood pressure, and respiratory rate.[11][12] For gastrointestinal effects, regular monitoring of gut sounds (borborygmi) through auscultation is recommended, especially in larger animals like horses.[3][4] Ophthalmic examinations can confirm mydriasis and assess pupillary light reflex.[12] Monitoring fluid intake and urine output is also important, as atropine can cause urinary retention.[1][10]

Troubleshooting Guide

Problem/Issue Potential Cause & Mitigation Strategies
Unexpected Bradycardia or AV Block Immediately After IV Administration This is a known paradoxical effect of atropine, particularly in dogs, as the drug can initially have a central or peripheral parasympathomimetic effect before the full anticholinergic effects manifest.[8][9] Mitigation: • Administer atropine intravenously slowly. • Be aware that this effect is usually transient.[9] • If persistent, consider reducing the dose in subsequent animals or using an alternative like glycopyrrolate.[11]
Severe Tachycardia or Arrhythmias High doses of atropine, rapid intravenous injection, or interaction with other drugs (e.g., sympathomimetics) can lead to excessive heart rate and irregular rhythms.[10][13] Mitigation: • Use the lowest effective dose. Perform a dose-titration study if possible. • Administer the drug via intramuscular or subcutaneous routes for a slower onset and potentially less pronounced peak effect.[8] • Review concurrent medications for potential interactions.[2][10]
Gastrointestinal Hypomotility, Ileus, or Colic Atropine significantly reduces gastrointestinal motility, which can lead to stasis and painful colic, a major concern in horses.[3][4][5] Mitigation: • Use the lowest possible dose for the shortest duration necessary. • For indications not requiring systemic anticholinergic effects (e.g., ophthalmic use), be mindful of systemic absorption. Reducing the frequency of topical administration can mitigate GI side effects in horses.[3][4] • Consider species-specific sensitivity; be extremely cautious in horses.[7] • Ensure adequate hydration of the animal.
CNS Excitement, Restlessness, or Seizures These effects are more likely with high doses as atropine crosses the blood-brain barrier.[1][10] Mitigation: • Avoid high doses. • Use glycopyrrolate as an alternative, as it does not readily cross the blood-brain barrier and has minimal CNS effects.[11]
Hyperthermia (Increased Body Temperature) Atropine can inhibit sweating, which is a mechanism for heat dissipation in some species. This can lead to pyrexia.[7] Mitigation: • Monitor the animal's body temperature. • Maintain a controlled ambient temperature in the housing and experimental areas. • Avoid using atropine in animals in warm environments or those prone to heat stress.

Data Presentation

Table 1: Dose-Dependent Side Effects of Atropine Sulfate in Animal Models

Animal Model Dose Route of Administration Observed Side Effects Reference
Ponies 0.044 mg/kg & 0.176 mg/kgNot SpecifiedDecreased intestinal motility; signs of abdominal pain in 3 out of 10 animals.[5]
Horses 1 mg (topical ophthalmic)Topical (hourly)Decreased intestinal motility and clinical signs of abdominal pain.[3][4]
Horses 1 mg (topical ophthalmic)Topical (every 6 hours)No significant decrease in intestinal motility or signs of colic.[4]
Dogs 0.02 mg/kgIV, IM, SCSecond-degree AV block (all dogs IV, 71% IM/SC); potentiation of baseline bradycardia.[8]
Dogs 0.04 mg/kg & largerIVA 9-20% fall in mean ascending aortic pressure.[6]
Rats 0.78 - 3.2 mg/kg/day (21 days)InhalationMydriasis, impaired pupillary light reflex, reduced salivation. No mortality or major toxic effects.[12]
Rats 0.05 mg/kgIMIncreased heart rate for 30 minutes.[11]
Rabbits 0.2 or 2.0 mg/kgIMNo significant increase in heart rate.[11]

Table 2: Comparison of Cardiovascular Effects of Atropine and Glycopyrrolate in Rats

Drug Dose (IM) Effect on Heart Rate Duration of Effect Reference
Atropine Sulfate 0.05 mg/kgIncrease30 minutes[11]
Glycopyrrolate 0.5 mg/kgIncrease240 minutes[11]

Experimental Protocols

Protocol 1: Dose-Response Study to Determine Minimum Effective Dose
  • Objective: To identify the lowest dose of atropine sulfate that achieves the desired therapeutic effect (e.g., prevention of anesthesia-induced bradycardia) with minimal side effects.

  • Animal Model: Select the appropriate species and strain for the main study.

  • Group Allocation: Assign animals to at least 4 groups: a vehicle control group and a minimum of three escalating dose groups (e.g., 0.01 mg/kg, 0.02 mg/kg, 0.04 mg/kg).

  • Administration: Administer atropine sulfate via the intended route for the main study (e.g., subcutaneous, intramuscular, or intravenous).

  • Monitoring:

    • Continuously record heart rate and ECG for at least 60 minutes post-administration.

    • Measure blood pressure at baseline and at 5, 15, 30, and 60 minutes post-administration.

    • Assess pupillary diameter and light reflex at the same time points.

    • For larger animals, perform abdominal auscultation to assess gastrointestinal motility.

  • Data Analysis: Determine the lowest dose that produces the desired primary effect. Analyze the incidence and severity of side effects (e.g., percentage of animals with >20% increase in heart rate, presence of arrhythmias, significant drop in blood pressure) for each dose group.

  • Dose Selection: Select the minimum effective dose for the main experiment.

Protocol 2: Monitoring for Gastrointestinal Side Effects in Horses
  • Objective: To quantitatively and qualitatively assess the impact of atropine sulfate on equine gastrointestinal motility.

  • Baseline Measurement: Prior to atropine administration, perform abdominal auscultation in all four quadrants for 1 minute each. Score the borborygmi (gut sounds) on a scale of 0 (absent) to 3 (normal).

  • Administration: Administer the planned dose of atropine sulfate.

  • Post-Administration Monitoring:

    • Repeat the abdominal auscultation and scoring at 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 12 hours post-administration.[5]

    • Visually monitor the horse for clinical signs of abdominal pain (colic), such as flank watching, pawing, kicking at the abdomen, or attempting to lie down.

    • Record the time to first defecation post-administration and assess fecal consistency.

  • Intervention Criteria: Establish clear criteria for veterinary intervention if severe colic signs are observed.

  • Data Analysis: Compare the post-administration motility scores to the baseline. Document the incidence and severity of clinical signs of colic. This data is critical for assessing the safety of a given atropine regimen in horses.[3][4]

Mandatory Visualizations

Atropine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Cardiac Muscle, Gland) ACh_vesicle Acetylcholine (B1216132) (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release MuscarinicReceptor Muscarinic Receptor Response Cellular Response (e.g., Slowed Heart Rate, Secretion) MuscarinicReceptor->Response Activates ACh->MuscarinicReceptor Binds to Atropine Atropine Atropine->MuscarinicReceptor Competitively Blocks

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

Experimental_Workflow start Start: Plan Experiment with Atropine dose_selection 1. Dose Selection - Review literature - Perform dose-response study start->dose_selection protocol 2. Refine Protocol - Choose appropriate route (IV, IM, SC) - Consider alternatives (e.g., Glycopyrrolate) dose_selection->protocol baseline 3. Baseline Monitoring - Record vitals (ECG, BP, Temp) - Assess GI motility protocol->baseline administer 4. Administer Atropine baseline->administer monitoring 5. Intra- & Post-Procedure Monitoring administer->monitoring data 6. Data Collection - Therapeutic effects - Adverse events monitoring->data end End of Experiment data->end

Caption: Experimental workflow for minimizing atropine side effects.

Troubleshooting_Logic start Adverse Event Observed is_cardiac Cardiovascular? (Tachycardia, Bradycardia, Arrhythmia) start->is_cardiac is_gi Gastrointestinal? (Ileus, Colic) is_cardiac->is_gi No action_cardiac Action: - Confirm dose accuracy - Consider slower administration route - Reduce future doses is_cardiac->action_cardiac Yes is_cns CNS? (Restlessness, Seizures) is_gi->is_cns No action_gi Action: - Provide supportive care (fluids) - Reduce dose/frequency - Be cautious in sensitive species (e.g., horse) is_gi->action_gi Yes action_cns Action: - Confirm dose is not excessive - Switch to Glycopyrrolate for future studies is_cns->action_cns Yes other Other Side Effect: Consult Vet / Literature is_cns->other No

Caption: Troubleshooting logic for managing atropine side effects.

References

Technical Support Center: Atropine Sulfate Ocular Drug Delivery Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the formulation of atropine (B194438) sulfate (B86663) for ocular drug delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with conventional atropine sulfate eye drop formulations?

A1: Conventional atropine sulfate eye drops face several challenges that limit their efficacy and patient compliance. These include:

  • Low Bioavailability: A significant portion of the instilled drug is lost due to tear turnover, blinking, and nasolacrimal drainage.[1][2][3][4] This results in less than 5% of the drug penetrating the cornea.

  • Instability: Atropine sulfate is most stable at a low pH (around 2-4), which can cause stinging and irritation upon instillation, as the eye's surface is close to neutral (pH 7).[5][6] At a more neutral pH, atropine is prone to degradation into less effective compounds like tropic acid.[5][6]

  • Poor Patient Compliance: The need for frequent administration, coupled with potential side effects like blurred vision and photophobia, can lead to poor patient adherence to the treatment regimen.[1][2][3][7]

  • Systemic Side Effects: Absorption of the drug into the systemic circulation can lead to unwanted side effects.[8][9]

Q2: What are the common degradation products of atropine sulfate in ophthalmic formulations?

A2: The primary degradation product of atropine sulfate in aqueous solutions is tropic acid.[5][6][10] This occurs through hydrolysis, a process that is accelerated at higher pH levels.[5][6] The United States Pharmacopeia (USP) sets a limit for tropic acid in atropine sulfate ophthalmic solutions.[6] Another potential degradation product is apoatropine.[6]

Q3: What advanced formulation strategies can improve the ocular bioavailability of atropine sulfate?

A3: Several advanced formulation strategies are being explored to overcome the limitations of conventional eye drops:

  • Nanoparticle and Microparticle Systems: Encapsulating atropine sulfate in biodegradable polymers like albumin-chitosan microparticles or other nanoparticle systems can prolong the drug's residence time on the ocular surface and provide sustained release.[8][9][11][12][13]

  • Hydrogels and In-situ Gelling Systems: These formulations are liquid upon instillation but transform into a gel-like consistency on the eye's surface. This increases viscosity and contact time, leading to enhanced drug absorption.[11][14][15][16][17]

  • Microemulsions: These are thermodynamically stable, optically clear systems of oil, water, and surfactants that can enhance the solubility and penetration of both lipophilic and hydrophilic drugs through the cornea.[18][19][20]

  • Drug-Eluting Contact Lenses: Integrating atropine into contact lenses offers a promising method for continuous and sustained drug delivery directly to the cornea, potentially improving efficacy and patient compliance.[1][2][3][4][21]

  • Sustained Release Particles: Utilizing ion-exchange resins like sodium polystyrene sulfonate can create sustained-release particles that enhance both bioavailability and stability.[10]

Troubleshooting Guides

Issue 1: Low In-Vitro Drug Release from Nanoparticle/Microparticle Formulations
Potential Cause Troubleshooting Step Expected Outcome
High polymer concentration or crosslinking density Optimize the polymer-to-drug ratio. Reduce the concentration of the crosslinking agent.Increased drug release rate.
Drug crystallization within the polymer matrix Screen for compatible polymers and solvents. Incorporate crystallization inhibitors.Improved drug release profile and formulation stability.
Inadequate hydration of the particles Ensure the release medium fully wets the particles. Consider adding a surfactant to the release medium.More consistent and complete drug release.
Strong drug-polymer interaction Modify the polymer to reduce interaction with the drug. Select a different polymer with less affinity for the drug.Faster and more complete drug release.
Issue 2: Formulation Instability (Discoloration, Precipitation, pH Shift)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH of the formulation Adjust the pH to the optimal stability range for atropine sulfate (pH 2-4), while considering patient comfort. Use appropriate buffer systems.[5]Reduced degradation of atropine sulfate.[5][6]
Oxidative degradation Add antioxidants to the formulation. Protect the formulation from light by using opaque packaging.Prevention of discoloration and degradation.
Microbial contamination Incorporate a suitable preservative, ensuring its concentration is effective yet non-irritating.[5] For preservative-free formulations, use sterile, single-dose packaging.[22]Maintained sterility and stability of the formulation.[23][24]
Incompatible excipients Conduct compatibility studies with all excipients. Avoid excipients that are known to react with atropine sulfate.A stable formulation without precipitation or chemical interaction.
Issue 3: High Variability in Particle Size and Zeta Potential
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent homogenization or sonication Standardize the energy input (e.g., time, amplitude) during particle preparation.A narrow and reproducible particle size distribution.
Aggregation of particles Optimize the zeta potential to be sufficiently positive or negative to ensure electrostatic repulsion. Add stabilizers or surfactants.A stable, non-aggregated particle suspension.
Improper purification process Use appropriate purification methods (e.g., centrifugation, dialysis) to remove residual reactants and solvents.Clean particle suspension with consistent surface properties.

Data Presentation

Table 1: Stability of 0.01% Atropine Sulfate Ophthalmic Solutions Under Different Storage Conditions

FormulationStorage TemperatureDuration (Months)Atropine Concentration (% of Initial)Reference
In Artificial Tears (HPMC)Refrigerated693.61% - 102.99%[24]
In Artificial Tears (HPMC)Room Temperature4< 90%[24]
In Balanced Salt Solution (BSS)Refrigerated692.66% - 105.11%[24]
In Balanced Salt Solution (BSS)Room Temperature4< 90%[24]
In 0.9% NaCl5°C6Maintained within 90-110% of initial[25]
In 0.9% NaCl25°C6Maintained within 90-110% of initial[25]

Table 2: Bioavailability Parameters of Different Atropine Sulfate Formulations

FormulationAnimal ModelKey Bioavailability FindingReference
ATS@SPSR Suspension Eye DropsNew Zealand RabbitsSignificant increase in mean residence time (MRT) and area under the curve (AUC) compared to conventional eye drops.[10]
Albumin-Chitosan MicroparticlesRabbitSuperior mydriatic effects compared to marketed solutions.[8]
Sublingual 1% Ophthalmic SolutionHealthy VolunteersBioavailability of 0.60 (90% CI: 0.55–0.66) compared to IV administration.[26]

Experimental Protocols

Protocol 1: Preparation of Atropine Sulfate-Loaded Albumin-Chitosan Microparticles

Objective: To prepare microparticles for sustained ocular delivery of atropine sulfate.

Materials:

Methodology:

  • Prepare a BSA solution (e.g., 5% w/v) in deionized water.

  • Prepare a chitosan solution (e.g., 1% w/v) in a dilute acetic acid solution (e.g., 1% v/v).

  • Dissolve atropine sulfate in the BSA solution.

  • Add the chitosan solution to the atropine sulfate-containing BSA solution and stir to form a coacervate.

  • Add glutaraldehyde solution dropwise while stirring to crosslink the microparticles.

  • Continue stirring for a specified period (e.g., 4 hours).

  • Neutralize the excess glutaraldehyde by adding sodium bisulfite and stir for another hour.

  • Collect the microparticles by centrifugation, wash them repeatedly with deionized water to remove unreacted agents.

  • Freeze-dry the microparticles to obtain a fine powder.

This protocol is a synthesized representation based on the principles described in the literature.[8][9]

Protocol 2: In-Vitro Drug Release Study

Objective: To determine the release profile of atropine sulfate from a formulated delivery system.

Apparatus:

  • USP Dissolution Apparatus (e.g., Type I - Basket)

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Accurately weigh a quantity of the atropine sulfate formulation (e.g., microparticles, hydrogel) and place it in the dissolution basket.

  • Use a simulated tear fluid or phosphate-buffered saline (PBS) at a pH of 7.4 as the dissolution medium. Maintain the temperature at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the withdrawn samples for atropine sulfate concentration using a validated HPLC or UV-Vis spectrophotometric method.[27][28]

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Atropine Sulfate Quantification

Objective: To accurately quantify the concentration of atropine sulfate in formulations and release media.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[29]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH 4) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[29]

  • Flow Rate: 1.0 mL/min.[29]

  • Detection Wavelength: 266 nm.[29]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Procedure:

  • Prepare a standard stock solution of atropine sulfate of a known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Prepare sample solutions by appropriately diluting the formulation or release medium samples.

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the atropine sulfate concentration in the samples by comparing their peak areas to the calibration curve.

This is an example protocol. Specific conditions may need to be optimized based on the specific formulation and available equipment.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In-Vitro & In-Vivo Evaluation A Atropine Sulfate API C Formulation Process (e.g., Nanoprecipitation, Emulsification) A->C B Excipient Selection (e.g., Polymers, Surfactants) B->C D Final Formulation C->D E Particle Size & Zeta Potential D->E F Drug Loading & Encapsulation Efficiency D->F G Morphology (SEM/TEM) D->G H In-Vitro Drug Release D->H I Ocular Irritation Study D->I J In-Vivo Bioavailability Study D->J K Efficacy Studies J->K

Caption: Experimental workflow for developing and evaluating novel atropine sulfate ocular formulations.

Troubleshooting_Logic Start Unstable Formulation Identified (e.g., Degradation, Precipitation) pH_Check Is pH within optimal range (2-4)? Start->pH_Check Adjust_pH Adjust pH using appropriate buffers pH_Check->Adjust_pH No Excipient_Check Are excipients compatible? pH_Check->Excipient_Check Yes Adjust_pH->Excipient_Check Change_Excipients Perform compatibility studies and replace incompatible excipients Excipient_Check->Change_Excipients No Storage_Check Is formulation protected from light and oxygen? Excipient_Check->Storage_Check Yes Change_Excipients->Storage_Check Improve_Packaging Use opaque, airtight packaging and consider adding antioxidants Storage_Check->Improve_Packaging No End Stable Formulation Achieved Storage_Check->End Yes Improve_Packaging->End

Caption: Troubleshooting logic for addressing atropine sulfate formulation instability.

Ocular_Drug_Delivery_Pathways cluster_instillation Topical Instillation cluster_barriers Ocular Barriers cluster_fate Drug Fate Formulation Ophthalmic Formulation (e.g., Eye Drop, Hydrogel) Tear_Film Tear Film Formulation->Tear_Film Cornea Cornea Tear_Film->Cornea Corneal Pathway (Primary) Conjunctiva Conjunctiva/Sclera Tear_Film->Conjunctiva Non-Corneal Pathway Nasolacrimal_Drainage Nasolacrimal Drainage (Drug Loss) Tear_Film->Nasolacrimal_Drainage Aqueous_Humor Aqueous Humor (Target Site) Cornea->Aqueous_Humor Systemic_Absorption Systemic Absorption (Side Effects) Conjunctiva->Systemic_Absorption Nasolacrimal_Drainage->Systemic_Absorption

Caption: Simplified pathways for topically administered ocular drugs.

References

Technical Support Center: Understanding the Paradoxical Effects of Low-Dose Atropine on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the paradoxical effects of low-dose atropine (B194438) on heart rate.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical effect of low-dose atropine on heart rate?

A1: While atropine is clinically used to treat bradycardia (a slow heart rate) by increasing it, low doses (typically less than 0.5 mg in humans) can paradoxically cause a further slowing of the heart rate.[1] This bimodal, dose-dependent response is a critical consideration in both clinical practice and experimental research. Higher doses (0.5-2 mg in humans) produce the expected increase in heart rate.[1]

Q2: What are the proposed mechanisms for this paradoxical bradycardia?

A2: The leading hypothesis is a central vagal stimulatory effect.[1][2] Low-dose atropine is thought to act on central muscarinic receptors, leading to an increase in parasympathetic (vagal) outflow to the heart, which slows the heart rate. Additionally, it has been suggested that low-dose atropine may block presynaptic M1 muscarinic autoreceptors on vagal nerve endings, which normally inhibit acetylcholine (B1216132) (ACh) release.[3][4] Blocking these inhibitory receptors would lead to a temporary increase in ACh release at the sinoatrial (SA) node, causing a transient bradycardia.

Q3: At what doses is the paradoxical effect typically observed?

A3: In humans, paradoxical bradycardia is most often seen with intravenous doses of atropine less than 0.5 mg.[1] In animal models, the dose range can vary depending on the species and route of administration. For example, in rats, doses as low as 2 mg/kg have been reported to cause a decrease in heart rate.[5]

Q4: How does the effect of atropine differ between low and high doses at the receptor level?

A4: Atropine is a non-selective muscarinic receptor antagonist. The paradoxical effect at low doses is thought to be due to its action on central or presynaptic M1 receptors.[3][4] At higher doses, atropine's primary effect is the competitive blockade of M2 muscarinic receptors at the sinoatrial (SA) node.[6] This blockade prevents acetylcholine from binding and exerting its negative chronotropic (heart rate slowing) effect, leading to an increase in heart rate.

Troubleshooting Guide

Issue 1: Inconsistent or no paradoxical bradycardia observed in our animal model.
  • Possible Cause 1: Incorrect Dosage. The dose-response curve for atropine's effect on heart rate is biphasic.[1] You may be using a dose that is too high and are only observing the tachycardic effect, or a dose that is too low to elicit a significant response.

    • Solution: Perform a dose-response study with a wide range of atropine concentrations to determine the optimal dose for observing paradoxical bradycardia in your specific animal model and experimental conditions.

  • Possible Cause 2: Anesthetic Interference. Some anesthetics can significantly alter autonomic tone and cardiovascular reflexes, potentially masking the paradoxical effect of atropine.

    • Solution: If possible, use conscious, instrumented animals for your experiments. If anesthesia is necessary, choose an anesthetic with minimal effects on cardiovascular function. Be aware that isoflurane, for example, has been shown to block baroreceptor responses in rats.[7]

  • Possible Cause 3: Species-Specific Differences. The cardiovascular effects of atropine can vary between species. For instance, some studies in rats have reported difficulty in reliably inducing an anticholinergic state with atropine, with some doses causing bradycardia and hypotension.[5]

    • Solution: Carefully review the literature for studies using your specific animal model to determine appropriate dosing and expected responses. Consider that the mechanisms of atropine's effects may not be solely related to its anticholinergic properties in all species.[5]

Issue 2: Difficulty interpreting heart rate variability (HRV) data after low-dose atropine administration.
  • Possible Cause: Complex Autonomic Interactions. Low-dose atropine can have complex effects on the interaction between the sympathetic and parasympathetic nervous systems.[8] This can lead to changes in various HRV parameters that may not be straightforward to interpret.

    • Solution: Utilize spectral analysis of heart rate fluctuations to differentiate between high-frequency (parasympathetic) and low-frequency (sympathetic and parasympathetic) components of HRV.[8] This can provide a more nuanced understanding of the autonomic changes induced by low-dose atropine. Be aware that low-dose atropine has been shown to increase respiration-related spectral power, suggesting an augmentation of vagal cardiac efferent activity.[8]

Issue 3: Unexpected atrioventricular (AV) block observed after atropine administration.
  • Possible Cause: Rapid Increase in SA Node Firing. A transient AV block can occur, particularly with intravenous administration, because atropine can rapidly increase the firing rate of the SA node before it enhances conduction through the AV node.[9]

    • Solution: This is a known, often transient, phenomenon.[9] Continuous ECG monitoring is crucial to document the onset, duration, and resolution of any AV block. The preferred route of administration for a more predictable onset and offset of action is intravenous injection.[9]

Data Presentation

Table 1: Dose-Dependent Effects of Atropine on Heart Rate in Humans

Atropine Dose (intravenous)Predominant Effect on Heart RatePrimary Site of Action (Hypothesized)
< 0.5 mgDecrease (Paradoxical Bradycardia)Central Nervous System (Vagal Stimulation), Presynaptic M1 Receptors
0.5 - 2.0 mgIncrease (Tachycardia)Sinoatrial (SA) Node M2 Receptors

Table 2: Quantitative Data on Low-Dose Atropine and Heart Rate Changes

SpeciesAtropine DoseRoute of AdministrationObserved Change in Heart RateReference
Human0.7 µg/kgIntravenousDecreased mean heart rate[8]
Human< 0.4 mg (total)IntravenousInitial decrease followed by an increase[10]
Rat10 mg/kgIntravenousDecreased by 15 bpm[5]
Rat20 mg/kgIntravenousDecreased by 75 bpm[5]

Experimental Protocols

Key Experiment 1: In Vivo Assessment of Atropine's Dose-Dependent Effect on Heart Rate in a Rat Model

Objective: To characterize the biphasic effect of atropine on heart rate in anesthetized or conscious rats.

Methodology:

  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are commonly used.[5]

    • For anesthetized studies, anesthesia can be induced with an appropriate agent (e.g., urethane), monitoring depth to ensure a stable heart rate.

    • For conscious studies, rats should be instrumented with telemetry devices for continuous ECG and blood pressure monitoring. Allow for a recovery period of at least one week post-surgery.

  • Data Acquisition:

    • Record baseline heart rate and blood pressure for a stable period (e.g., 30 minutes) before drug administration.

    • Heart rate can be determined from the ECG recording by measuring the R-R interval.[11]

  • Drug Administration:

    • Prepare a range of atropine sulfate (B86663) solutions in sterile saline.

    • Administer atropine intravenously (e.g., via a cannulated jugular vein) in escalating doses. A suggested range could be from 0.01 mg/kg up to 5 mg/kg.

    • Include a saline control group.

  • Data Analysis:

    • Measure heart rate at fixed time points after each dose administration (e.g., 1, 5, 15, and 30 minutes).

    • Plot the change in heart rate from baseline against the log of the atropine dose to visualize the dose-response curve.

Key Experiment 2: Isolated Langendorff Perfused Heart Preparation

Objective: To investigate the direct effects of atropine on the heart, independent of central nervous system influences.

Methodology:

  • Heart Excision and Cannulation:

    • Anesthetize the animal (e.g., rat or guinea pig) and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on a Langendorff apparatus for retrograde perfusion.[12]

  • Perfusion:

    • Perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at a constant temperature (e.g., 37°C) and pressure (e.g., 60-80 mmHg).[12][13]

  • Data Acquisition:

    • Record heart rate using an ECG electrode placed on the ventricle or by measuring the interval between contractions.

    • Other parameters like left ventricular developed pressure (LVDP) can also be measured with a balloon inserted into the left ventricle.[14]

  • Drug Administration:

    • After a stabilization period, introduce atropine into the perfusate at various concentrations.

  • Data Analysis:

    • Compare the heart rate before and after atropine administration to determine its direct chronotropic effects.

Mandatory Visualizations

Atropine_Signaling_Pathway cluster_presynaptic Presynaptic Vagal Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Sinoatrial (SA) Node Cell cluster_atropine Atropine Effects ACh_release Acetylcholine (ACh) Release M1_receptor M1 Autoreceptor (Inhibitory) ACh_release->M1_receptor Negative Feedback ACh ACh ACh_release->ACh M2_receptor M2 Receptor ACh->M2_receptor Binds to Gi Gi Protein M2_receptor->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel (K+ Efflux) Gi->GIRK cAMP ↓ cAMP AC->cAMP HR ↓ Heart Rate cAMP->HR GIRK->HR Low_Dose_Atropine Low-Dose Atropine Low_Dose_Atropine->M1_receptor Blocks High_Dose_Atropine High-Dose Atropine High_Dose_Atropine->M2_receptor Blocks

Caption: Signaling pathway of atropine's dual effects on heart rate.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo (Langendorff) Experiment Animal_Prep Animal Preparation (Anesthetized or Conscious) Baseline Record Baseline HR & BP Animal_Prep->Baseline Dose_Response Administer Escalating Doses of Atropine (IV) Baseline->Dose_Response Record_Response Record HR & BP Changes Dose_Response->Record_Response Analysis_invivo Analyze Dose-Response Curve Record_Response->Analysis_invivo Conclusion Conclusion Analysis_invivo->Conclusion Heart_Excision Heart Excision & Cannulation Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer Heart_Excision->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Atropine_Perfusion Introduce Atropine into Perfusate Stabilization->Atropine_Perfusion Record_HR_LVDP Record HR & LVDP Atropine_Perfusion->Record_HR_LVDP Analysis_exvivo Analyze Direct Cardiac Effects Record_HR_LVDP->Analysis_exvivo Analysis_exvivo->Conclusion Start Start Start->Animal_Prep Start->Heart_Excision

Caption: Workflow for in vivo and ex vivo atropine experiments.

References

Technical Support Center: Ensuring Sterility of Atropine Sulfate Hydrate Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the sterility of atropine (B194438) sulfate (B86663) hydrate (B1144303) solutions for injection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for sterilizing Atropine Sulfate Hydrate solutions for injection?

A1: The two primary methods are terminal sterilization and aseptic processing involving sterile filtration. Terminal sterilization, typically through autoclaving, involves sterilizing the product in its final sealed container.[1][2] Aseptic processing involves sterilizing the solution by filtration and then filling it into pre-sterilized containers in a sterile environment.[3][4][5]

Q2: Is terminal sterilization by autoclaving suitable for this compound solutions?

A2: While terminal sterilization is often preferred by regulatory bodies for providing a high sterility assurance level, atropine sulfate can be susceptible to degradation at high temperatures.[1][2][6] The stability of atropine sulfate during autoclaving is highly dependent on the pH of the solution.[6][7][8] Minimum hydrolysis of atropine occurs at a pH of 3.5.[8] Therefore, the feasibility of autoclaving must be evaluated on a case-by-case basis with thorough validation studies to ensure the potency and purity of the final product are not compromised.

Q3: What is the recommended filter pore size for sterile filtration of this compound solutions?

A3: A sterilizing-grade filter with a nominal pore size of 0.22 µm or smaller is required to remove microorganisms.[1][9]

Q4: What are the critical quality control tests to ensure the sterility of the final product?

A4: The final product must undergo sterility testing according to USP <71> and testing for bacterial endotoxins (pyrogens) as per USP <85>.[10][11] Additionally, filter integrity testing must be performed pre- and post-filtration.

Q5: What are extractables and leachables in the context of sterile filtration?

A5: Extractables are chemical compounds that can be extracted from the filter materials under exaggerated conditions (e.g., using strong solvents).[12][13] Leachables are compounds that may migrate from the filter into the drug product under normal processing conditions and can become part of the final product.[12][13][14] It is crucial to assess the potential for extractables and leachables to ensure they do not compromise the safety and efficacy of the atropine sulfate injection.[14][15]

Troubleshooting Guides

Issue 1: Loss of Potency or Increased Impurities After Autoclaving

  • Question: Why did the concentration of atropine sulfate decrease, or the level of impurities increase, after autoclaving?

  • Answer: Atropine sulfate is susceptible to hydrolysis, especially at elevated temperatures.[6][16] The rate of degradation is significantly influenced by the pH of the solution.

    • Troubleshooting Steps:

      • Verify Solution pH: Ensure the pH of the solution is optimized for atropine stability, ideally around 3.5, where hydrolysis is minimal.[8] The pH of the solution can change during autoclaving, so it's important to measure it both before and after the cycle.[17][18]

      • Optimize Autoclave Cycle: Validate the autoclave cycle to ensure it provides the required sterility assurance level (SAL) of 10⁻⁶ while minimizing thermal stress on the product. Consider reducing the exposure time or temperature if possible, but without compromising sterility.

      • Consider Aseptic Filtration: If degradation cannot be avoided during autoclaving, aseptic processing with sterile filtration is the recommended alternative.[1][2]

Issue 2: Filter Integrity Test Failure

  • Question: Why did my 0.22 µm filter fail the bubble point test after filtering the atropine sulfate solution?

  • Answer: A filter integrity test failure can be due to several factors, including an incorrectly performed test, a faulty filter, or an incompatibility between the filter and the product solution.

    • Troubleshooting Steps:

      • Review Test Procedure: Ensure the bubble point test is performed correctly according to the filter manufacturer's instructions and established SOPs. Verify that the correct wetting fluid was used and that the filter was properly wetted.

      • Inspect the Filter and Housing: Check for any visible defects in the filter membrane or housing and ensure the filter is correctly installed in the housing to prevent leaks.

      • Evaluate Product-Filter Compatibility: The atropine sulfate solution could potentially affect the filter membrane. Consult the filter manufacturer's compatibility data. Consider performing a compatibility study if data is unavailable.

      • Use a New Filter: If the above steps do not resolve the issue, replace the filter with a new one from a different lot, if possible, and repeat the integrity test.

Issue 3: Presence of Particulate Matter in the Final Product

  • Question: What is the source of particulate matter in my final sterile solution?

  • Answer: Particulate matter can be introduced from various sources, including raw materials, processing equipment, containers and closures, and the environment.

    • Troubleshooting Steps:

      • Raw Material Inspection: Ensure all raw materials, including the this compound powder and water for injection, are free from particulate matter.

      • Equipment Cleanliness: Verify that all manufacturing equipment, including tanks, tubing, and filling needles, are thoroughly cleaned and rinsed before use.

      • Container and Closure Preparation: Ensure that vials and stoppers are properly washed and depyrogenated to remove any adhered particles.

      • Environmental Monitoring: Maintain appropriate cleanroom conditions with HEPA-filtered air and monitor for non-viable particle counts to minimize environmental contamination.[19]

Issue 4: Positive Sterility Test Result

  • Question: My final product failed the sterility test. What are the potential causes?

  • Answer: A positive sterility test indicates microbial contamination. The source of contamination could be from inadequate sterilization, a breach in aseptic technique, or a contaminated testing environment.

    • Troubleshooting Steps:

      • Investigate the Sterilization Process:

        • For Autoclaving: Review the autoclave cycle records to ensure the validated parameters (time, temperature, pressure) were met. Check the loading configuration and ensure there were no obstructions to steam penetration.

        • For Aseptic Filtration: Verify the integrity of the sterilizing filter used for the batch. Review the filter sterilization records.

      • Review Aseptic Processing Procedures: If aseptically processed, review the entire process for any breaches in aseptic technique. This includes examining personnel gowning, material transfer, and any interventions during the filling process. An aseptic process simulation (media fill) can help identify weaknesses in the process.[11][19][20]

      • Environmental Monitoring Review: Analyze the environmental monitoring data for the period when the batch was manufactured. Look for any excursions in microbial counts in the air, on surfaces, or on personnel.

      • Laboratory Investigation: Rule out the possibility of contamination during the sterility test itself by conducting a thorough investigation of the testing environment and procedures.

Data Presentation

Table 1: Sterilization and Filtration Parameters

ParameterMethodSpecificationRationale
Terminal Sterilization AutoclavingCycle validated to achieve a Sterility Assurance Level (SAL) of 10⁻⁶To ensure the highest level of sterility for the final product.
Atropine Sulfate DegradationMust be within acceptable limits as per product specificationTo maintain product potency and safety.
Sterile Filtration Filter Pore Size≤ 0.22 µmTo effectively remove bacteria.[1]
Filter Integrity Test (Bubble Point)e.g., ≥ 50 psig (3450 mbarg) for Durapore® 0.22 µm filters (water-wetted)To confirm the integrity of the sterilizing filter before and after use.[5]
Bacterial Challenge TestRetention of ≥ 10⁷ CFU/cm² of Brevundimonas diminutaTo validate the filter's ability to produce a sterile effluent.[21][22]

Experimental Protocols

1. Protocol for Sterility Testing (USP <71>) - Membrane Filtration Method

This protocol is a summary. Please refer to the current USP <71> for complete details.[4][9][23][24]

  • Preparation: Aseptically assemble a sterile membrane filtration unit with a 0.45 µm or finer pore size filter. The test must be conducted in an ISO 5 (Class 100) environment.

  • Sample Filtration: Aseptically transfer a specified volume of the atropine sulfate solution to the filtration apparatus. Filter the solution.

  • Rinsing: Rinse the membrane with a sterile rinsing fluid (e.g., Fluid A) to remove any antimicrobial properties of the product that might inhibit microbial growth.

  • Incubation: Aseptically remove the membrane filter and cut it in half. Place one half in Fluid Thioglycollate Medium (FTM) and the other half in Soybean-Casein Digest Medium (SCDM).

  • Incubate the FTM at 30-35°C and the SCDM at 20-25°C for not less than 14 days.

  • Observation: Visually inspect the media for turbidity (cloudiness) on a regular basis during the incubation period.

  • Interpretation: The absence of turbidity indicates that the product is sterile. The presence of turbidity suggests microbial contamination.

2. Protocol for Bacterial Endotoxins Test (USP <85>) - Gel-Clot Technique

This protocol is a summary. Please refer to the current USP <85> for complete details.[25][26]

  • Preparation: All materials must be depyrogenated. The test is performed in a manner that avoids microbial contamination.

  • Lysate Sensitivity Confirmation: Confirm the labeled sensitivity (λ) of the Limulus Amebocyte Lysate (LAL) reagent by testing a series of standard endotoxin (B1171834) solutions.

  • Inhibition/Enhancement Test: Test the atropine sulfate solution at various dilutions to ensure that the product does not interfere with the LAL test. The recovery of a known amount of added endotoxin should be within 50-200%.

  • Product Testing:

    • Prepare four sets of tubes:

      • A (Product): The atropine sulfate solution (in duplicate).

      • B (Positive Product Control): The atropine sulfate solution with added endotoxin at 2λ (in duplicate).

      • C (Positive Control): Water for BET with added endotoxin at 2λ (in duplicate).

      • D (Negative Control): Water for BET (in duplicate).

    • Add the LAL reagent to all tubes and incubate at 37 ± 1°C for 60 ± 2 minutes.

  • Interpretation:

    • The test is valid if the negative control shows no gel clot and the positive controls show a solid gel clot.

    • The product passes the test if the product tubes (A) show no gel clot.

Mandatory Visualization

Sterilization_Workflow cluster_prep Preparation cluster_sterilization Sterilization Options cluster_aseptic_path Aseptic Filling cluster_terminal_path Terminal Process cluster_qc Quality Control raw_materials Atropine Sulfate & WFI compounding Compounding raw_materials->compounding prefiltration Pre-filtration (Bioburden Control) compounding->prefiltration aseptic_filtration Aseptic Filtration (0.22 µm) prefiltration->aseptic_filtration non_sterile_filling Non-Sterile Filling prefiltration->non_sterile_filling sterile_filling Sterile Filling aseptic_filtration->sterile_filling terminal_sterilization Terminal Sterilization (Autoclave) qc_testing Finished Product Testing (Sterility, Endotoxins, etc.) terminal_sterilization->qc_testing stoppering Sterile Stoppering sterile_filling->stoppering stoppering->qc_testing non_sterile_stoppering Non-Sterile Stoppering non_sterile_filling->non_sterile_stoppering non_sterile_stoppering->terminal_sterilization caption Figure 1. Workflow for Sterilization of Atropine Sulfate Injection.

Caption: Figure 1. Workflow for Sterilization of Atropine Sulfate Injection.

Troubleshooting_Logic start Sterility Test Failure lab_investigation Investigate Lab Procedure (False Positive?) start->lab_investigation sterilization_review Review Sterilization Process lab_investigation->sterilization_review Lab OK root_cause Identify Root Cause & Implement CAPA lab_investigation->root_cause Lab Error autoclave_check Check Autoclave Cycle Data (Time, Temp, Pressure) sterilization_review->autoclave_check Terminal Sterilization filter_check Check Filter Integrity Test Results sterilization_review->filter_check Aseptic Filtration aseptic_review Review Aseptic Technique & Media Fill Data env_monitoring Review Environmental Monitoring Data aseptic_review->env_monitoring autoclave_check->aseptic_review filter_check->aseptic_review personnel_check Review Personnel Gowning & Intervention Logs env_monitoring->personnel_check personnel_check->root_cause

Caption: Figure 2. Logical Flow for Investigating a Sterility Test Failure.

References

challenges in atropine sulfate hydrate quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Atropine (B194438) Sulfate (B86663) Hydrate (B1144303) Quality Control

Welcome to the technical support center for Atropine Sulfate Hydrate analysis. This resource provides troubleshooting guidance and answers to frequently asked questions concerning quality control and purity testing, specifically tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of atropine sulfate, and why do they form?

A1: The most common degradation products of atropine sulfate are tropic acid, apoatropine, and atropic acid.[1][2] Their formation is primarily driven by hydrolysis and dehydration reactions.

  • Tropic Acid: Forms from the hydrolysis of the ester bond in the atropine molecule, especially under acidic conditions.[3][4] This reaction splits atropine into tropine (B42219) and tropic acid.

  • Apoatropine (Atropamine): Results from the dehydration (loss of a water molecule) of atropine, a reaction that can be favored under basic conditions.[4][5]

  • Atropic Acid: Can also be a degradation product.[1][2]

  • Noratropine: Can be generated via oxidative N-demethylation of atropine.[4]

Understanding these pathways is crucial for developing stability-indicating analytical methods.

Q2: My atropine sulfate standard is showing multiple peaks on the chromatogram even though it's a new batch. What could be the cause?

A2: Several factors could contribute to this issue:

  • On-Column Degradation: The mobile phase pH or column temperature might be promoting the degradation of the atropine sulfate during the analysis. Atropine is most stable at a low pH (around 2-4), but at a more neutral pH, it degrades more rapidly.[6]

  • Impure Standard: The new standard itself may contain impurities. It is essential to use a well-characterized reference standard.

  • Contamination: The solvent used to dissolve the standard, the mobile phase, or the HPLC system itself could be contaminated.

  • Dissolution Issues: Incomplete dissolution or precipitation of the standard in the sample solvent can lead to spurious peaks. Ensure the sample is fully dissolved before injection.

Q3: What is a suitable starting point for developing an HPLC method for atropine sulfate purity testing?

A3: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[7] A good starting point would be a C18 column with UV detection at approximately 210 nm, as atropine shows a good response at this wavelength.[7][8][9] The mobile phase typically consists of an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.5-4.0) mixed with an organic modifier like acetonitrile (B52724) or methanol.[7][8][10]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the HPLC analysis of this compound.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common problem in the analysis of basic compounds like atropine.

Symptom Potential Cause Recommended Solution
Peak Tailing (Asymmetrical peak with a trailing edge)Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine group of atropine, causing tailing.1. Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and minimize interaction. 2. Use a Base-Deactivated Column: Employ a modern, end-capped column specifically designed for analyzing basic compounds. 3. Add a Competing Base: Introduce a small amount of a competing amine (e.g., triethylamine, TEA) to the mobile phase to block the active sites.
Column Overload: Injecting too high a concentration of the sample.[11]Dilute the sample and re-inject. Check for linearity over a range of concentrations.[12]
Column Contamination/Void: Buildup of contaminants at the column inlet or a void in the packing material.[13]1. Use a Guard Column: Protect the analytical column from strongly retained sample components.[14] 2. Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent. 3. Replace Column: If the problem persists, the column may be compromised and require replacement.[13]
Peak Fronting (Asymmetrical peak with a leading edge)Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase.[15]Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[12]
Column Overload: High sample concentration can also lead to fronting.[15]Dilute the sample and re-inject.
Troubleshooting Logic for HPLC Peak Tailing

The following diagram illustrates a decision-making workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed check_conc Is sample concentration too high? start->check_conc reduce_conc Dilute sample and re-inject check_conc->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No reduce_conc->start Test again change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_ph Is mobile phase pH > 4? check_solvent->check_ph No change_solvent->start Test again lower_ph Lower mobile phase pH to ~2.5-3.5 check_ph->lower_ph Yes check_column Is column old or not base-deactivated? check_ph->check_column No lower_ph->start Test again use_guard Install a guard column check_column->use_guard Yes replace_column Replace with a new, end-capped column use_guard->replace_column G atropine Atropine hydrolysis Hydrolysis (Acidic conditions) atropine->hydrolysis dehydration Dehydration (Basic conditions) atropine->dehydration tropic_acid Tropic Acid hydrolysis->tropic_acid tropine Tropine hydrolysis->tropine apoatropine Apoatropine dehydration->apoatropine G cluster_0 Testing Phase cluster_1 Data Review & Reporting sample_prep Sample Preparation (Dissolution) hplc_analysis HPLC Analysis (Purity & Impurities) sample_prep->hplc_analysis other_tests Other Tests (Titration, LOD, etc.) sample_prep->other_tests data_review Data Review & Calculation hplc_analysis->data_review other_tests->data_review spec_check Compare vs. Specifications data_review->spec_check report Certificate of Analysis Generation spec_check->report Pass oos Out of Specification Investigation spec_check->oos Fail sample_receipt Sample Receipt sample_receipt->sample_prep

References

Validation & Comparative

Validating Atropine Sulfate's Efficacy: A Comparative Guide to a Novel Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of atropine (B194438) sulfate (B86663) in established animal models versus a novel, genetically modified rodent model. The objective is to offer a comprehensive framework for validating the pharmacological effects of atropine sulfate, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, in a new preclinical setting.[1][2][3][4][5] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a clear understanding of the comparative validation process.

Introduction to Atropine Sulfate and its Mechanism of Action

Atropine sulfate is an anticholinergic drug that functions as a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3).[1] By blocking these receptors, atropine inhibits the effects of the parasympathetic nervous system.[1][2] This antagonism results in a range of physiological effects, including increased heart rate (tachycardia), reduced salivary and bronchial secretions, relaxation of smooth muscles in the gastrointestinal tract, and dilation of the pupils (mydriasis).[1][3] It is widely used in clinical and veterinary medicine for various purposes, such as treating bradycardia, as a pre-anesthetic medication, and as an antidote for organophosphate poisoning.[2][6][7]

The validation of atropine's effects in any new animal model is crucial to ensure the model's predictive validity for preclinical research. This guide will compare the well-documented effects of atropine in established models, such as the rabbit and the pig, with a proposed novel model: the M2-eGFP transgenic mouse.

Established Animal Models for Atropine Sulfate Studies

The Rabbit Model (Ophthalmic Studies)

New Zealand White rabbits are a common model for studying the ophthalmic effects of atropine, particularly in the context of dry eye disease.[8][9] The topical administration of atropine sulfate is known to induce mydriasis and reduce tear production.[10][11]

The Porcine Model (Cardiovascular Studies)

Pigs, particularly Yorkshire pigs, are frequently used in cardiovascular research due to the anatomical and physiological similarities of their cardiovascular system to that of humans.[12] They serve as a valuable model for studying the effects of atropine on heart rate and atrioventricular conduction.[12]

A Novel Animal Model: The M2-eGFP Transgenic Mouse

To provide a more targeted and mechanistic evaluation of atropine's effects, we propose a novel animal model: a transgenic mouse expressing an enhanced Green Fluorescent Protein (eGFP) tag on the M2 muscarinic acetylcholine receptor (M2-eGFP). This model allows for the direct visualization and quantification of M2 receptor expression and localization in various tissues, particularly in the heart, where M2 receptors are predominant.

Comparative Experimental Validation

This section outlines a series of experiments to validate the effects of atropine sulfate in the M2-eGFP mouse and compare them with the known effects in rabbit and porcine models.

Ophthalmic Effects: Comparison with the Rabbit Model

Objective: To compare the mydriatic and tear production-inhibiting effects of atropine sulfate in the M2-eGFP mouse and the New Zealand White rabbit.

Experimental Protocol:

  • Animal Groups:

    • Group A: 10 M2-eGFP mice

    • Group B: 10 New Zealand White rabbits

  • Procedure:

    • A baseline measurement of pupil diameter and tear production (using a Schirmer tear test) is recorded for all animals.

    • A single topical dose of 1% atropine sulfate ophthalmic solution is administered to one eye of each animal.

    • Pupil diameter and tear production are measured at 15, 30, 60, and 120 minutes post-administration.

  • Data Analysis: The percentage change in pupil diameter and tear production from baseline will be calculated and compared between the two models.

Expected Outcome: Both models are expected to show significant mydriasis and reduced tear production. The M2-eGFP model will offer the additional advantage of allowing for subsequent histological analysis to visualize M2 receptor distribution in the ciliary body and iris.

Cardiovascular Effects: Comparison with the Porcine Model

Objective: To compare the effects of systemically administered atropine sulfate on heart rate in the M2-eGFP mouse and the Yorkshire pig.

Experimental Protocol:

  • Animal Groups:

    • Group C: 10 M2-eGFP mice

    • Group D: 5 Yorkshire pigs

  • Procedure:

    • Animals are anesthetized and instrumented for continuous electrocardiogram (ECG) monitoring to record heart rate.

    • A baseline heart rate is established.

    • Atropine sulfate (0.04 mg/kg) is administered intravenously.[12]

    • Heart rate is continuously monitored for 60 minutes post-administration.

  • Data Analysis: The peak percentage increase in heart rate and the duration of the tachycardic effect will be compared between the two models.

Expected Outcome: Both models are expected to exhibit a significant increase in heart rate. The M2-eGFP mouse model will facilitate further investigation into the molecular changes in M2 receptor expression in cardiac tissue following atropine administration.

Data Presentation

The following tables summarize the expected quantitative data from the comparative experiments.

Table 1: Ophthalmic Effects of Atropine Sulfate

ParameterAnimal ModelBaseline30 min Post-Atropine60 min Post-Atropine
Pupil Diameter (mm) M2-eGFP Mouse2.1 ± 0.24.5 ± 0.34.8 ± 0.4
Rabbit6.5 ± 0.510.2 ± 0.711.1 ± 0.8
Tear Production (mm/5min) M2-eGFP Mouse8.5 ± 1.13.2 ± 0.82.9 ± 0.7
Rabbit12.3 ± 1.55.1 ± 1.04.8 ± 0.9

Table 2: Cardiovascular Effects of Atropine Sulfate

ParameterAnimal ModelBaseline Heart Rate (bpm)Peak Heart Rate (bpm)% Increase in Heart Rate
Heart Rate M2-eGFP Mouse450 ± 25650 ± 3044.4%
Yorkshire Pig80 ± 10130 ± 1562.5%

Visualizing Pathways and Workflows

To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.

Atropine_Mechanism cluster_Neuron Cholinergic Neuron cluster_Synapse Synaptic Cleft cluster_Effector Effector Cell (e.g., Cardiac Muscle) cluster_Drug Pharmacological Intervention ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor (M2) ACh Binding Site ACh->MuscarinicReceptor:port Binds to Synapse_label ParasympatheticEffect Parasympathetic Effect (e.g., Decreased Heart Rate) MuscarinicReceptor->ParasympatheticEffect Activates Atropine Atropine Sulfate Atropine->MuscarinicReceptor:port Blocks

Caption: Mechanism of action of atropine sulfate.

Experimental_Workflow cluster_Ophthalmic Ophthalmic Study cluster_Cardiovascular Cardiovascular Study O_Start Select Animal Models (M2-eGFP Mouse, Rabbit) O_Baseline Baseline Measurements (Pupil Diameter, Tear Production) O_Start->O_Baseline O_Admin Topical Atropine Administration (1%) O_Baseline->O_Admin O_Measure Post-Dose Measurements (15, 30, 60, 120 min) O_Admin->O_Measure O_Analyze Data Analysis and Comparison O_Measure->O_Analyze C_Start Select Animal Models (M2-eGFP Mouse, Pig) C_Baseline Baseline ECG Monitoring C_Start->C_Baseline C_Admin Intravenous Atropine Administration (0.04 mg/kg) C_Baseline->C_Admin C_Measure Continuous ECG Monitoring (60 min) C_Admin->C_Measure C_Analyze Data Analysis and Comparison C_Measure->C_Analyze Logical_Relationship cluster_Models Animal Models cluster_Endpoints Experimental Endpoints Rabbit Rabbit (Established Ophthalmic) Mydriasis Mydriasis Rabbit->Mydriasis Tear_Reduction Tear Reduction Rabbit->Tear_Reduction Pig Pig (Established Cardiovascular) Tachycardia Tachycardia Pig->Tachycardia M2_Mouse M2-eGFP Mouse (Novel Mechanistic) M2_Mouse->Mydriasis M2_Mouse->Tear_Reduction M2_Mouse->Tachycardia Validation Validation of Atropine Effects Mydriasis->Validation Tear_Reduction->Validation Tachycardia->Validation

References

Atropine Sulfate vs. Scopolamine: A Comparative Guide to Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between classical muscarinic receptor antagonists like atropine (B194438) sulfate (B86663) and scopolamine (B1681570) is critical. Both are non-selective competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), yet they exhibit distinct profiles in receptor binding affinity and physiological effects. This guide provides a detailed comparison, supported by quantitative data and experimental methodologies, to aid in the selection of the appropriate antagonist for specific research applications.

Mechanism of Action

Atropine and scopolamine are structurally similar tropane (B1204802) alkaloids that function by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to the five subtypes of muscarinic receptors (M1-M5).[1][2] This blockade prevents the activation of downstream signaling pathways, leading to a range of physiological effects. While both are considered non-selective, subtle differences in their binding affinities for the various receptor subtypes can contribute to their differing clinical and research applications.[3][4] For instance, scopolamine is noted for its more pronounced central nervous system effects, which is attributed to its greater ability to cross the blood-brain barrier.[5]

Comparative Binding Affinities

The binding affinity of an antagonist for its receptor, often expressed as the inhibition constant (Ki), is a key determinant of its potency. A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for atropine and scopolamine across the five human muscarinic receptor subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.273.242.210.772.84
Scopolamine 0.835.30.340.380.34
Note: These values are compiled from multiple sources and experimental conditions may vary.[3]

The data indicates that both atropine and scopolamine are potent antagonists at all five muscarinic receptor subtypes.[3] However, scopolamine generally exhibits a higher affinity for the M1, M3, M4, and M5 subtypes compared to atropine, while atropine shows a slightly higher affinity for the M2 subtype.

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different G protein families. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptor subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Gq_signaling cluster_receptor M1, M3, M5 Receptor Activation cluster_gprotein Gq/11 Pathway cluster_downstream Downstream Effects Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 Atropine/Scopolamine Atropine/Scopolamine Atropine/Scopolamine->M1/M3/M5 Blockade PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_receptor M2, M4 Receptor Activation cluster_gprotein Gi/o Pathway cluster_downstream Downstream Effect Acetylcholine Acetylcholine M2/M4 M2/M4 Acetylcholine->M2/M4 Gi/o Gi/o M2/M4->Gi/o Atropine/Scopolamine Atropine/Scopolamine Atropine/Scopolamine->M2/M4 Blockade Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP Decreased PKA activity Decreased PKA activity cAMP->Decreased PKA activity

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The determination of binding affinities and functional potencies of muscarinic antagonists relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[6]

Objective: To determine the Ki of a test antagonist by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).[6]

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).[6]

  • Test antagonist (atropine sulfate or scopolamine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled atropine).[6]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[6]

  • Glass fiber filters.[6]

  • Scintillation cocktail and counter.[6]

Procedure:

  • Membrane Preparation: Thawed aliquots of cell membranes expressing the specific muscarinic receptor subtype are resuspended in ice-cold assay buffer.[3]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound.[3] Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled antagonist) are also included.[3]

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter using a cell harvester to separate bound from free radioligand.[6]

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

radioligand_assay A Prepare cell membranes with M receptor subtypes B Incubate membranes with radioligand and antagonist A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity with scintillation counter C->D E Analyze data to determine IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq/11-coupled receptors (M1, M3, M5).[6]

Objective: To determine the functional potency (IC50) of a test antagonist by measuring its inhibition of agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the desired human muscarinic receptor subtype (M1, M3, or M5).[6]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

  • Muscarinic agonist (e.g., carbachol, acetylcholine).[6]

  • Test antagonist (atropine sulfate or scopolamine) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

  • Fluorescence plate reader with automated liquid handling.[6]

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[6]

  • Washing: Wash the cells with assay buffer to remove excess dye.[6]

  • Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[6]

  • Baseline Measurement: Using a fluorescence plate reader, measure the baseline fluorescence.[6]

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response is determined (IC50).

References

Comparative Efficacy of Atropine Sulfate Hydrate Concentrations for Myopia Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of different atropine (B194438) sulfate (B86663) hydrate (B1144303) concentrations for the management of myopia progression. The following sections detail the efficacy and safety profiles of various concentrations, supported by experimental data from pivotal clinical trials, and outline the associated experimental protocols and proposed mechanisms of action.

Quantitative Data Summary

The efficacy of atropine in slowing myopia progression is primarily evaluated by two key metrics: the change in spherical equivalent refraction (SER) and the change in axial length (AL). The following tables summarize the quantitative data from major clinical studies, offering a comparative overview of different atropine concentrations.

Table 1: Comparative Efficacy of Different Atropine Concentrations on Mean Annual Spherical Equivalent Refraction (SER) Change (in Diopters, D)

Atropine ConcentrationATOM2 Study (2 years)[1][2]LAMP Study (2 years)[3]Network Meta-Analysis (1 year)[4][5][6]
1% --0.81 D less progression vs. control[4][5][6]
0.5% -0.30 ± 0.60 D[1]-0.70 D less progression vs. control[4][5][6]
0.1% -0.38 ± 0.60 D[1]--
0.05% --0.55 D[3]0.62 D less progression vs. control[4][5][6]
0.025% --0.85 D[3]-
0.01% -0.49 ± 0.63 D[1]-1.12 D[3]-
Placebo/Control -1.20 ± 0.69 D (ATOM1)[7]-0.81 D (1 year)[8]-

Table 2: Comparative Efficacy of Different Atropine Concentrations on Mean Annual Axial Length (AL) Elongation (in mm)

Atropine ConcentrationATOM2 Study (2 years)LAMP Study (2 years)[3]Network Meta-Analysis (1 year)[4][5][6]
1% ---0.35 mm less elongation vs. control[4][5][6]
0.5% ---0.23 mm less elongation vs. control[4][5][6]
0.1% ---
0.05% -0.39 mm[3]-0.25 mm less elongation vs. control[4][5][6]
0.025% -0.50 mm[3]-
0.01% -0.59 mm[3]-
Placebo/Control 0.38 ± 0.38 mm (ATOM1)[7]0.41 mm (1 year)[8]-

Table 3: Common Adverse Effects Associated with Different Atropine Concentrations

Adverse EffectHigh Concentration (0.5% - 1%)Low Concentration (0.01% - 0.05%)
Photophobia (Light Sensitivity) Common and often significant[9]Minimal to mild[10]
Blurred Near Vision Common, may require reading glasses[2][9]Minimal, rarely requires intervention[2][10]
Poor Compliance Higher dropout rates reported[9]Generally well-tolerated[11][12]
Allergic Conjunctivitis Can occurLess frequent
Rebound Effect on Cessation Significant rebound myopia progression observed[2]Minimal rebound, especially with 0.01%[1][13]

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of their findings. Below are the detailed protocols for two landmark studies in the field of atropine for myopia control.

Atropine for the Treatment of Myopia 2 (ATOM2) Study
  • Study Design: A randomized, double-masked, clinical trial.[1]

  • Participants: 400 children aged 6 to 12 years with myopia of at least -2.00 diopters (D) and astigmatism of 1.50 D or less.[1]

  • Intervention: Participants were randomized to receive nightly eye drops of 0.5%, 0.1%, or 0.01% atropine in both eyes for two years.[1]

  • Primary Outcome Measures:

    • Change in spherical equivalent refraction, as measured by cycloplegic autorefraction.[7]

    • Change in axial length, as measured by ultrasound A-scan biometry.[7]

  • Follow-up: Examinations were conducted at baseline and every 4 months. After the initial 2-year treatment phase, there was a 1-year washout period, followed by a re-treatment phase for children who showed significant myopia progression.[14]

  • Safety Assessments: Included monitoring of visual acuity, pupil size, accommodation amplitude, and patient-reported symptoms such as photophobia and blurred near vision.[2]

Low-Concentration Atropine for Myopia Progression (LAMP) Study
  • Study Design: A randomized, placebo-controlled, double-masked clinical trial.[3][11]

  • Participants: 438 children aged 4 to 12 years with myopia of at least -1.00 D and astigmatism of -2.50 D or less.[15]

  • Intervention: Participants were randomized to receive nightly eye drops of 0.05%, 0.025%, 0.01% atropine, or a placebo in both eyes for one year. In the second phase of the study, the placebo group was switched to 0.05% atropine.[3][16]

  • Primary Outcome Measures:

    • Change in spherical equivalent refraction, measured by cycloplegic autorefraction.[16]

    • Change in axial length, measured by optical biometry.[16]

  • Follow-up: Comprehensive eye examinations were performed at baseline, 4, 8, and 12 months.[16] The study has since been extended to observe long-term outcomes.[17][18]

  • Safety and Tolerability Assessments: Monitored best-corrected visual acuity, photopic and mesopic pupil diameter, accommodation amplitude, and vision-related quality of life questionnaires.[11]

Visualized Experimental Workflow and Signaling Pathways

To further elucidate the research process and the biological basis of atropine's action, the following diagrams are provided.

Experimental_Workflow cluster_screening Phase 1: Screening & Recruitment cluster_randomization Phase 2: Randomization & Intervention cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting s1 Initial Screening (Age, Myopia Degree, General Health) s2 Informed Consent s1->s2 s3 Baseline Measurements (SER, AL, VA, etc.) s2->s3 r1 Randomization to Treatment Arms (e.g., 0.05%, 0.025%, 0.01% Atropine, Placebo) s3->r1 r2 Dispensing of Masked Eye Drops r1->r2 r3 Instruction on Nightly Instillation r2->r3 f1 Scheduled Follow-up Visits (e.g., 4, 8, 12, 24 months) r3->f1 f2 Repeat Measurements (SER, AL, VA, etc.) f1->f2 f3 Adverse Event Monitoring f1->f3 a1 Data Unmasking f2->a1 a2 Statistical Analysis (Comparison of Treatment Groups) a1->a2 a3 Publication of Findings a2->a3

A typical experimental workflow for a clinical trial on atropine for myopia control.

Atropine_Signaling_Pathway cluster_retina Retina cluster_sclera Sclera atropine Atropine m_receptors Muscarinic Receptors (M1-M5) atropine->m_receptors Antagonist scleral_fibroblasts Scleral Fibroblasts atropine->scleral_fibroblasts Direct Effect? dopamine (B1211576) Dopamine Release m_receptors->dopamine Potentially Increases growth_signals Pro-growth Signals m_receptors->growth_signals Inhibits ach Acetylcholine ach->m_receptors Agonist dopamine->growth_signals Inhibits scleral_thinning Scleral Thinning & Axial Elongation growth_signals->scleral_thinning ecm_remodeling Extracellular Matrix (ECM) Remodeling scleral_fibroblasts->ecm_remodeling ecm_remodeling->scleral_thinning

Proposed signaling pathway of atropine in myopia control.

Mechanism of Action

Atropine is a non-selective muscarinic receptor antagonist, and its exact mechanism in controlling myopia is not fully elucidated.[19][20] The prevailing hypotheses suggest that its effects are not primarily through its impact on accommodation.[19] Instead, it is believed to act directly on the retina and sclera.[21]

In the retina, atropine is thought to block muscarinic receptors, which may lead to an increase in dopamine release.[19] Dopamine is a known inhibitor of eye growth.[19] By modulating retinal signaling cascades, atropine may reduce the pro-growth signals that lead to axial elongation.[20]

There is also evidence to suggest that atropine may have a direct effect on scleral fibroblasts, inhibiting the remodeling of the extracellular matrix that contributes to scleral thinning and axial elongation.[19][22] The multifaceted action of atropine across different ocular tissues likely contributes to its efficacy in myopia control.[23]

Conclusion

The available evidence strongly supports the use of atropine sulfate hydrate for myopia control in children. A clear dose-dependent response is observed, with higher concentrations generally showing greater efficacy in slowing both SER progression and axial elongation.[24] However, this increased efficacy comes at the cost of more significant side effects, including photophobia and blurred near vision, which can impact patient compliance.[9][24]

The LAMP study identified 0.05% atropine as having the best combination of efficacy and tolerability over a two-year period.[3] While 1% atropine is highly effective, its side effect profile and the potential for a significant rebound effect upon cessation make it a less favorable option for long-term management.[2][25] Lower concentrations, such as 0.01%, have demonstrated a modest effect with minimal side effects and a lower risk of rebound.[1][2]

The choice of atropine concentration should be a carefully considered decision, weighing the individual patient's rate of myopia progression against their tolerance for potential side effects. Further long-term studies are needed to establish the optimal treatment duration and to fully understand the long-term safety of various atropine concentrations.[26][27]

References

Atropine Sulfate vs. Glycopyrrolate: A Comparative Guide for Researchers on Reducing Secretions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research, particularly in studies involving anesthesia or procedures requiring a dry operating field, the effective control of secretions is paramount. Two of the most commonly employed anticholinergic agents for this purpose are atropine (B194438) sulfate (B86663) and glycopyrrolate (B1671915). Both drugs act as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation of exocrine glands and smooth muscle.[1][2] This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific needs.

Mechanism of Action: Blocking Muscarinic Receptors

Both atropine and glycopyrrolate exert their antisialagogue effects by blocking muscarinic acetylcholine receptors (mAChRs) in salivary glands.[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to stimulate salivary secretion. By competitively inhibiting this binding, atropine and glycopyrrolate effectively reduce the production of saliva and other respiratory secretions. While both drugs target muscarinic receptors, they exhibit no activity at nicotinic receptors.[3]

cluster_0 Parasympathetic Nerve Terminal cluster_1 Salivary Gland Cell cluster_2 Anticholinergic Drugs ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to Saliva Salivary Secretion M3R->Saliva Stimulates Atropine Atropine Atropine->M3R Blocks Glycopyrrolate Glycopyrrolate Glycopyrrolate->M3R Blocks cluster_workflow Experimental Workflow start Patient Recruitment (e.g., undergoing minor oral surgery) randomization Randomization start->randomization groupA Group A: Receive Atropine Sulfate (e.g., 0.6 mg IM) randomization->groupA Group A groupB Group B: Receive Glycopyrrolate (e.g., 0.2 mg IM) randomization->groupB Group B pre_measurement Pre-injection Measurement: - Salivary Secretion Rate - Heart Rate - Blood Pressure groupA->pre_measurement groupB->pre_measurement drug_admin Drug Administration (Intramuscular) pre_measurement->drug_admin post_measurement Post-injection Measurement (e.g., at 30 min): - Salivary Secretion Rate - Heart Rate - Blood Pressure drug_admin->post_measurement analysis Statistical Analysis (e.g., Paired t-test) post_measurement->analysis conclusion Conclusion on Efficacy and Safety analysis->conclusion

References

Atropine's Interaction with M1, M2, and M3 Muscarinic Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of atropine (B194438) on M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. This guide provides a comparative analysis of atropine's binding affinities and functional effects, supported by experimental data and detailed protocols.

Atropine, a tropane (B1204802) alkaloid, is a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] While it is often described as non-selective, subtle differences in its affinity and functional blockade across the five muscarinic receptor subtypes (M1-M5) have been observed.[3][4] Understanding these differential effects, particularly at the M1, M2, and M3 subtypes, is crucial for drug development and for elucidating the physiological and pathophysiological roles of these receptors.

The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[6][7] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] These distinct signaling pathways underscore the importance of receptor subtype selectivity in mediating specific physiological responses.

Comparative Binding Affinities of Atropine

The binding affinity of atropine for M1, M2, and M3 receptors is typically determined through radioligand binding assays. These assays measure the ability of atropine to displace a radiolabeled ligand from the receptor. The affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeAtropine Ki (nM)Reference
M1 1.27 ± 0.36[3]
M2 3.24 ± 1.16[3]
M3 2.21 ± 0.53[3]

Note: These values are representative and may vary depending on the experimental conditions, such as the radioligand used and the tissue or cell type expressing the receptors.

Functional Antagonism of Atropine

The functional effect of atropine as an antagonist is often quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[8] A higher pA2 value indicates greater antagonist potency.

Tissue/AssayReceptor SubtypeAtropine pA2Reference
Human Forearm VasculatureM3 (predominantly)8.03 ± 0.03[9]
Rat Pancreatic AciniM39.15[10]
Human Colon (Circular Muscle)M38.72 ± 0.28[11]
Human Colon (Longitudinal Muscle)M38.60 ± 0.08[11]
Rat LungsM39.01[12]

Signaling Pathways of M1, M2, and M3 Receptors

The differential effects of atropine are rooted in the distinct signaling cascades initiated by the M1, M2, and M3 receptor subtypes.

M1_M3_Signaling cluster_M1_M3 M1/M3 Receptor Signaling ACh Acetylcholine M1M3 M1/M3 Receptor ACh->M1M3 Gq11 Gq/11 M1M3->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC

M1 and M3 receptor signaling pathway.

M2_Signaling cluster_M2 M2 Receptor Signaling ACh Acetylcholine M2 M2 Receptor ACh->M2 Gio Gi/o M2->Gio activates AC Adenylyl Cyclase Gio->AC inhibits bg_subunit βγ subunit Gio->bg_subunit cAMP ↓ cAMP AC->cAMP IonChannel Ion Channel Modulation (e.g., K⁺ channels) bg_subunit->IonChannel

M2 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of atropine for M1, M2, and M3 receptors.[6][13]

Materials:

  • Cell membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).[8]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[8]

  • Unlabeled competitor: Atropine sulfate.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Prepare a membrane suspension in Assay Buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]-NMS (at a concentration near its Kd), 50 µL of Assay Buffer, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine), and 100 µL of membrane suspension.[6]

    • Competition: 50 µL of [³H]-NMS, 50 µL of varying concentrations of atropine (e.g., 10⁻¹² M to 10⁻⁵ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[6]

  • Washing: Wash the filters three times with cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the atropine concentration. Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Atropine) B Set up 96-well Plate (Total, NSB, Competition) A->B C Incubate to Reach Equilibrium B->C D Rapid Vacuum Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki Calculation) F->G

References

A Comparative Guide to Placebo-Controlled Trial Designs for Atropine Sulfate Hydrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of placebo-controlled trial designs for studies investigating atropine (B194438) sulfate (B86663) hydrate (B1144303), with a primary focus on its application in myopia control in pediatric populations. The information presented is collated from various clinical trials to aid in the design and interpretation of future studies. A secondary section briefly touches upon trial designs for bradycardia.

Part 1: Atropine Sulfate Hydrate for Myopia Control

The use of low-dose atropine eye drops to slow the progression of myopia in children is a subject of extensive research. Placebo-controlled, randomized, double-masked trials are the gold standard for evaluating its efficacy and safety.

A typical experimental protocol for a placebo-controlled trial of this compound for myopia involves several key stages:

1. Study Design: Most studies are designed as randomized, placebo-controlled, double-masked, multicenter clinical trials with parallel groups.[1]

2. Participant Selection (Inclusion and Exclusion Criteria):

  • Inclusion Criteria: Common inclusion criteria involve children within a specific age range (e.g., 6 to 12 years old) with a diagnosis of myopia within a defined range of spherical equivalent refractive error (SER), typically from -1.00 to -6.00 diopters (D).[1][2][3] Astigmatism is also usually limited (e.g., ≤ 1.5 D).[1][4]

  • Exclusion Criteria: Children with other ocular pathologies, a history of intraocular surgery, allergies to atropine, or certain systemic diseases (e.g., Marfan syndrome) are typically excluded.[2][4][5] Previous or current use of other myopia control treatments is also a common exclusion criterion.[1][4]

3. Intervention and Control:

  • Investigational Drug: this compound eye drops at various low concentrations (e.g., 0.01%, 0.02%, 0.05%) are administered, usually once daily in each eye.[1][2][6]

  • Placebo: A vehicle solution identical in appearance and formulation to the active drug but without atropine is used as the placebo.[1]

  • Randomization and Blinding: Participants are randomly assigned to receive either the atropine solution or the placebo. A double-masked approach ensures that neither the participants, their guardians, nor the investigators know the treatment assignment.[1][2]

4. Study Duration and Follow-up: The treatment period typically spans from one to three years, with regular follow-up visits every six months.[1][2][3] Some studies also include a "washout" period after treatment cessation to observe for any rebound effects.[7][8]

5. Outcome Measures:

  • Primary Outcome: The primary efficacy endpoint is often the change in SER from baseline over the study period.[1][9] Another common primary outcome is the proportion of eyes with a certain degree of myopia progression (e.g., <0.50 D).[1]

  • Secondary Outcomes: Change in axial length (AL) is a critical secondary outcome.[1][9] Other secondary measures may include the incidence of adverse events and assessments of visual acuity and accommodation.

The following tables summarize quantitative data from key placebo-controlled trials of low-dose atropine for myopia.

Table 1: Change in Spherical Equivalent Refraction (SER) in Diopters (D) After 2-3 Years of Treatment

Study/ConcentrationAtropine Group (Mean Change in SER)Placebo Group (Mean Change in SER)Difference (Atropine vs. Placebo)Study Duration
CHAMP Study (0.01%)[1]-1.04 D-1.28 D0.24 D36 months
CHAMP Study (0.02%)[1]-1.18 D-1.28 D0.10 D36 months
Danish Study (0.01%)[10]-0.87 D (calculated)-1.13 D (calculated)0.26 D24 months
Danish Study (0.1% loading dose)[10]-1.01 D (calculated)-1.13 D (calculated)0.12 D24 months
LAMP2 Study (0.05%)[6]Myopia Incidence: 28.4%Myopia Incidence: 53.0%24.6% lower incidence24 months
LAMP2 Study (0.01%)[6]Myopia Incidence: 45.9%Myopia Incidence: 53.0%Not significantly different24 months
Repka et al. (0.01%)[11]-0.68 D-0.81 D0.13 D (not significant)24 months

Table 2: Change in Axial Length (AL) in millimeters (mm) After 2-3 Years of Treatment

Study/ConcentrationAtropine Group (Mean Change in AL)Placebo Group (Mean Change in AL)Difference (Atropine vs. Placebo)Study Duration
CHAMP Study (0.01%)[1]0.68 mm0.81 mm-0.13 mm36 months
CHAMP Study (0.02%)[1]0.73 mm0.81 mm-0.08 mm36 months
Danish Study (0.01%)[10]0.49 mm (calculated)0.59 mm (calculated)-0.10 mm24 months
Danish Study (0.1% loading dose)[10]0.51 mm (calculated)0.59 mm (calculated)-0.08 mm24 months
Repka et al. (0.01%)[11]0.44 mm0.45 mm-0.002 mm (not significant)24 months

Table 3: Common Adverse Events

Adverse EventAtropine GroupsPlacebo Group
PhotophobiaMore frequent with higher concentrations[6]Reported, but generally at a lower rate[6]
Blurred Near VisionCan occur, especially with higher concentrationsInfrequent
Allergic ConjunctivitisRareRare

Note: The CHAMP study found both 0.01% and 0.02% atropine to be safe and well-tolerated.[12]

Caption: Workflow of a typical placebo-controlled trial for atropine in myopia.

Part 2: this compound for Bradycardia

Placebo-controlled trials for atropine in the context of acute symptomatic bradycardia are less common due to the ethical considerations of withholding a potentially life-saving treatment. However, studies have been conducted to evaluate its prophylactic use.

One study investigated the efficacy of atropine sulfate in preventing bradycardia during urological laparoscopic surgery.[13]

  • Study Design: A randomized, placebo-controlled trial.[13]

  • Participants: 64 candidates for urological laparoscopic surgery.[13]

  • Intervention: Intravenous administration of either atropine sulfate or a hypertonic saline solution (placebo) three minutes before the induction of anesthesia.[13]

  • Outcome Measures: Heart rate and blood pressure were recorded at several time points: preoperatively, after anesthesia induction, after pneumoperitoneum induction, and postoperatively.[13]

Table 4: Incidence of Bradycardia and Hemodynamic Changes

OutcomeAtropine Group (n=32)Placebo Group (n=32)P-value
Incidence of Bradycardia0 (0%)9 (28.1%)< .001
Mean Decrease in Systolic BP (mmHg)15.7 +/- 10.223.5 +/- 9.8< .001
Mean Decrease in Diastolic BP (mmHg)8.7 +/- 5.212.1 +/- 6.2= .001

Data from a study on the prevention of bradycardia during urological laparoscopic surgery.[13]

The results of this study suggest that prophylactic atropine may be effective in preventing sinus bradycardia during such procedures.[13]

For the treatment of symptomatic bradycardia, clinical guidelines often recommend atropine as a first-line agent, and its efficacy has been demonstrated in various studies. However, these are often not placebo-controlled due to the nature of the medical emergency.[14][15] One ongoing trial, the RAPID trial, is investigating different atropine dosing strategies for intraoperative bradycardia but does not include a placebo arm.[16]

References

A Comparative Guide to the Central and Peripheral Effects of Atropine and Methylatropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of atropine (B194438) and its quaternary ammonium (B1175870) derivative, methylatropine (B1217387). The primary distinction between these two antimuscarinic agents lies in their ability to cross the blood-brain barrier (BBB), leading to significant differences in their central and peripheral nervous system effects. This guide synthesizes experimental data to highlight these differences, offering valuable insights for research and drug development.

Core Pharmacological Attributes

Atropine, a tertiary amine, is a well-established non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] Its lipophilic nature allows it to readily cross the BBB, resulting in both central and peripheral effects.[2] In contrast, methylatropine is a quaternary ammonium salt of atropine.[3] The permanent positive charge on the nitrogen atom significantly limits its lipid solubility and, consequently, its ability to penetrate the BBB under normal physiological conditions.[4][5] This structural difference dictates that methylatropine's actions are predominantly confined to the peripheral nervous system.[6]

Mechanism of Action: Muscarinic Receptor Antagonism

Both atropine and methylatropine exert their effects by competitively blocking muscarinic acetylcholine receptors (M1-M5) in the parasympathetic and, to a lesser extent, the sympathetic nervous systems.[1] This antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system.

cluster_synapse Cholinergic Synapse cluster_antagonists Antagonist Action Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1-M5) Acetylcholine->Muscarinic_Receptor Binds to Effector_Cell Effector Cell (e.g., smooth muscle, gland) Muscarinic_Receptor->Effector_Cell Activates Physiological_Response Parasympathetic Response Effector_Cell->Physiological_Response Leads to Atropine_Methylatropine Atropine / Methylatropine Atropine_Methylatropine->Muscarinic_Receptor Competitively Blocks Blocked_Receptor Blocked Muscarinic Receptor Inhibited_Response Inhibition of Parasympathetic Response Blocked_Receptor->Inhibited_Response Leads to

Figure 1: Mechanism of Muscarinic Receptor Antagonism.

Comparative Data on Receptor Binding Affinity

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Atropine 1.273.242.210.772.84
Methylatropine -----
General Affinity--IC50 < 0.1 nM (porcine brain membranes)[7][8]--
Functional Affinity (pA2)-9.61 (presynaptic, rat heart)[9]---

Note: Ki values for atropine are from radioligand binding assays.[4] IC50 and pA2 values for methylatropine indicate high-affinity binding but are not directly comparable to Ki values across all subtypes.

Central vs. Peripheral Effects: A Quantitative Comparison

The key differentiator between atropine and methylatropine is their site of action. Atropine's ability to cross the blood-brain barrier leads to central nervous system effects, which are absent with methylatropine administration.

Table 1: Comparative Efficacy in Blocking Peripheral Muscarinic Receptors
ParameterAtropineMethylatropineSpeciesKey Finding
Inhibition of Acetylcholine-Induced Hypotension (ED50) 147.8 nmol/kg14.3 nmol/kgRatMethylatropine is ~10 times more potent in blocking peripheral vascular muscarinic receptors.[10]
Inhibition of Salivation Less Potent~3 times more potent than atropineHumanMethylatropine has a stronger antisialagogue effect.[3]
Cardiac Vagal Blockade (RSA Reduction) EffectiveMore effective than atropineRhesus MonkeyAt the same dose, methylatropine produced a greater reduction in respiratory sinus arrhythmia.[7]
Increase in Heart Rate EffectiveStronger positive chronotropic effectHumanMethylatropine induced a more pronounced increase in heart rate.[9]
Table 2: Comparative Efficacy in Blocking Central Muscarinic Receptors
ParameterAtropineMethylatropineSpeciesKey Finding
Inhibition of Neostigmine-Induced Pressor Response (icv admin.) EffectiveMore effective than atropineRatWhen administered directly into the brain, methylatropine is a potent central muscarinic antagonist.[10]
Blockade of Central Muscarinic Receptors (i.v. admin.) EffectiveNot effectiveRatSystemically administered methylatropine does not block central muscarinic receptors.[10]
Disruption of Motor Control (Force Lever Performance) Dose-related disruptionLittle to no effectRhesus MonkeyThe effects of atropine on motor control are centrally mediated.[11]

Experimental Protocols

Assessment of Central and Peripheral Muscarinic Blockade in Rats
  • Objective: To compare the ability of intravenously (i.v.) and intracerebroventricularly (icv) administered atropine and methylatropine to block peripheral and central muscarinic receptors.

  • Methodology:

    • Peripheral Blockade: Anesthetized rats were administered i.v. acetylcholine to induce a hypotensive response. The dose of atropine or methylatropine required to inhibit this response by 50% (ED50) was determined.

    • Central Blockade: A pressor response was induced by icv injection of neostigmine. The ability of i.v. or icv administered atropine and methylatropine to inhibit this response was measured.

  • Reference: Brezenoff, H. E., & Xiao, Y. F. (1988). A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles. Life sciences, 42(8), 905–911.[10]

cluster_peripheral Peripheral Blockade Assessment cluster_central Central Blockade Assessment ACh_iv i.v. Acetylcholine Hypotension Measure Hypotensive Response ACh_iv->Hypotension ED50_p Determine ED50 for Hypotension Inhibition Hypotension->ED50_p Drug_iv_p i.v. Atropine or Methylatropine Drug_iv_p->Hypotension Neo_icv icv Neostigmine Pressor Measure Pressor Response Neo_icv->Pressor Inhibition_c Measure Inhibition of Pressor Response Pressor->Inhibition_c Drug_icv_c icv or i.v. Atropine or Methylatropine Drug_icv_c->Pressor

Figure 2: Workflow for Central vs. Peripheral Blockade.
Cardiac Vagal Blockade in Rhesus Monkeys

  • Objective: To compare the cardiac vagolytic effects of atropine and methylatropine.

  • Methodology:

    • Rhesus monkeys were administered either atropine or methylatropine via intravenous (i.v.) or intramuscular (i.m.) routes.

    • Electrocardiograms were recorded to measure respiratory sinus arrhythmia (RSA), heart period (HP), and heart period variability (HPV) as indices of cardiac vagal tone.

    • Measurements were taken before and for 3 hours after drug administration.

  • Reference: Torphy, T. J., et al. (1986). Comparing the cardiac vagolytic effects of atropine and methylatropine in rhesus macaques. Pharmacology, biochemistry, and behavior, 25(4), 831–835.[7]

Subjects Rhesus Monkeys Drug_Admin Administer Atropine or Methylatropine (i.v. or i.m.) Subjects->Drug_Admin ECG Record ECG Drug_Admin->ECG Data_Analysis Analyze RSA, HP, and HPV ECG->Data_Analysis Comparison Compare Effects of Atropine and Methylatropine Data_Analysis->Comparison

Figure 3: Workflow for Cardiac Vagal Blockade Study.

Summary and Conclusion

The presented data clearly demonstrates the differential pharmacological profiles of atropine and methylatropine. Atropine's ability to cross the blood-brain barrier results in a wide range of central and peripheral effects. In contrast, methylatropine's activity is largely restricted to the periphery, where it often exhibits greater potency than atropine in blocking muscarinic receptors. This makes methylatropine a valuable tool in research for isolating and studying peripheral cholinergic mechanisms without the confounding influence of central nervous system effects. For drug development, methylatropine serves as a lead compound for peripherally acting anticholinergic agents with reduced central side effects. The choice between atropine and methylatropine should be guided by the specific research question or therapeutic goal, with careful consideration of the desired site of action.

References

Cross-Species Comparison of Atropine Sulfate Hydrate Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Metabolic Pathways and Pharmacokinetic Profiles

This guide provides a comprehensive comparison of atropine (B194438) sulfate (B86663) hydrate (B1144303) metabolism across various species, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is curated from peer-reviewed literature to support preclinical study design and interspecies extrapolation.

Introduction

Atropine, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its clinical applications are diverse, ranging from treating bradycardia and organophosphate poisoning to use as a mydriatic agent. Understanding the species-specific differences in its metabolism is critical for the accurate interpretation of toxicological studies and the prediction of its pharmacokinetic and pharmacodynamic behavior in humans. Significant interspecies variations exist, particularly in the enzymatic hydrolysis of the ester linkage, which is a primary metabolic pathway.[1][2]

Comparative Metabolic Pathways

The metabolism of atropine primarily involves enzymatic hydrolysis, N-demethylation, hydroxylation, and glucuronide conjugation.[3][4][5][6] However, the predominance of these pathways varies significantly among species.

  • Hydrolysis: The hydrolysis of atropine to tropine (B42219) and tropic acid is a major detoxification route.[4][7][8] The presence and activity of the enzyme "atropinesterase" (a type of carboxylesterase) is a key determinant of species sensitivity.[1][7] Rabbits are famously resistant to atropine due to high levels of this enzyme in their liver and plasma.[1][7] In contrast, this specific enzyme is absent in humans, leading to a much slower hydrolysis rate.[7] Dogs also exhibit slow hydrolysis, contributing to their higher sensitivity to atropine's central nervous system effects compared to rodents.[3]

  • N-demethylation: This process results in the formation of noratropine.[4][5]

  • Hydroxylation: Hydroxylation of the aromatic ring has been observed, particularly in mice.[3][6]

  • Glucuronidation: Conjugation with glucuronic acid is another metabolic route, although its detection in human urine has been reported as negative in some studies.[6] This pathway is generally a major route for eliminating drugs and xenobiotics.[9][10][11]

The following diagram illustrates the primary metabolic pathways of atropine.

AtropineMetabolism Atropine Atropine Tropine Tropine Atropine->Tropine Hydrolysis (Atropinesterase/ Carboxylesterase) TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis (Atropinesterase/ Carboxylesterase) Noratropine Noratropine (N-demethylatropine) Atropine->Noratropine N-demethylation Hydroxylated Hydroxylated Metabolites Atropine->Hydroxylated Hydroxylation Glucuronide Glucuronide Conjugates Atropine->Glucuronide Glucuronidation

Figure 1: Primary Metabolic Pathways of Atropine.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of atropine exhibit considerable variation across species. These differences are crucial for dose selection in preclinical studies.

ParameterHumanDogRabbitRatSwineSheep
Plasma Half-life (t½) 2 - 4 hours[4]~39 min (endobronchial)[12]3.04 - 3.66 hours[13]~72 hours (phenylbutazone, for comparison)[3]N/A1.6 hours[2]
Primary Route of Excretion Urine (13-50% unchanged)[4]Urine (high % unchanged)[3]N/AUrine (11.33% unchanged)[14]N/AN/A
Key Metabolic Features Slow hydrolysis; N-demethylation, N-oxidation.[4][7]Slow hydrolysis; sensitive to CNS effects.[3]Rapid hydrolysis via atropinesterase.[1][7]Rapid metabolism; hydrolysis, hydroxylation, demethylation.[3]Susceptible to poisoning.[1][15]Resistant to oral atropine due to atropinesterase.[2]
Oral Bioavailability N/AN/AN/A21.62%[14]N/AN/A

Experimental Protocols

The methodologies employed to generate the comparative metabolic data are critical for the replication and validation of findings. Below are summarized protocols for pharmacokinetic analysis.

4.1. In Vivo Pharmacokinetic Study Protocol (General)

This protocol outlines a typical workflow for determining the pharmacokinetic profile of atropine in an animal model.

  • Animal Models: Select appropriate species (e.g., Sprague-Dawley rats, Beagle dogs). House animals in controlled environments with standard diet and water ad libitum.

  • Drug Administration: Administer atropine sulfate hydrate via the desired route (e.g., intravenous, intramuscular, oral gavage) at a specified dose.[12][14]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.[15] Centrifuge to separate plasma and store at -80°C until analysis.

  • Sample Preparation: Perform protein precipitation or solid-phase extraction (SPE) to isolate atropine and its metabolites from the plasma matrix.[16]

  • Analytical Method: Quantify the concentration of atropine and its metabolites using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][16]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) using non-compartmental or compartmental analysis with appropriate software.[16]

The following diagram visualizes the typical experimental workflow.

ExperimentalWorkflow Dosing 1. Drug Administration (e.g., IV, IM, PO) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Extraction 4. Sample Preparation (Protein Precipitation or SPE) Processing->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis PK_Calc 6. Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Calc

Figure 2: General Workflow for a Pharmacokinetic Study.

4.2. Analytical Method: UHPLC

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential for the accurate quantification of atropine and its impurities/metabolites.[17][18]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[17]

  • Mobile Phase: Gradient elution with a mixture of Solvent A (e.g., 0.1% Phosphoric Acid in water) and Solvent B (e.g., 0.1% Phosphoric Acid in 90% Acetonitrile).[17]

  • Flow Rate: Approximately 0.5 - 1.0 mL/min.[19]

  • Detection: UV at 214 nm or Mass Spectrometry.[16][19]

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to regulatory guidelines (e.g., USP <1225>).[17][18]

Conclusion

The metabolism of this compound shows marked differences across species, primarily driven by the variable activity of hydrolytic enzymes like atropinesterase. Rodents such as mice and rats metabolize atropine rapidly, whereas dogs and humans exhibit slower metabolism.[3] Rabbits are an outlier with exceptionally high atropinesterase activity, making them highly resistant.[1][7] These variations underscore the importance of careful species selection in preclinical drug development and toxicology studies. The data and protocols presented in this guide serve as a foundational resource for designing and interpreting such studies, ultimately facilitating a more accurate extrapolation of findings to human populations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Atropine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Atropine Sulfate Hydrate is a critical component of laboratory safety and environmental responsibility. Adherence to proper procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this substance effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] In the event of a spill, contain the material with an inert absorbent and collect it for disposal as hazardous waste.[1][3]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.[5][6]

  • Waste Characterization and Segregation:

    • This compound is classified as a hazardous waste.[7]

    • It should be segregated from other waste streams to prevent dangerous reactions.[5][8] Specifically, keep it separate from strong oxidizing agents.[1]

  • Container Management:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container for collecting this compound waste.[5] The container should be compatible with the chemical.

    • Keep the waste container tightly closed except when adding waste.[6][9]

    • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5][9]

  • Labeling:

    • The hazardous waste label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date when waste was first added to the container.[5]

  • Disposal Arrangement:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]

    • Contact your EHS office to schedule a waste pickup when the container is full or approaching its storage time limit.[5]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before disposal as regular trash.[5]

    • Triple rinse the container with a suitable solvent. The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • Allow the rinsed container to air dry completely before disposal.[5]

Quantitative Data Summary for Hazardous Waste Management

The following table summarizes general quantitative parameters for hazardous waste management. Specific limits may vary based on local regulations and institutional policies.

ParameterGuidelineSource(s)
pH for Drain Disposal (General Aqueous Waste) Between 5.5 and 10.5, provided it is not otherwise hazardous. Not recommended for this compound.[5]
Satellite Accumulation Area (SAA) Limits Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[5][9]
Container Headspace Leave at least one inch of headroom in liquid waste containers to allow for expansion.[5]
Storage Time Limit in SAA Up to 12 months, as long as accumulation limits are not exceeded.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Keep from Incompatibles) ppe->segregate container Use Designated & Compatible Hazardous Waste Container segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label decontaminate Decontaminate Empty Container (Triple Rinse) container->decontaminate If Container is Emptied store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end End disposal->end dispose_container Dispose of Rinsed Container as Regular Trash decontaminate->dispose_container

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.[1][2][7]

References

Safe Handling of Atropine Sulfate Hydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling of Atropine sulfate (B86663) hydrate (B1144303) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.

Key Quantitative Data

For quick reference, the following table summarizes key quantitative data for Atropine sulfate monohydrate.

PropertyValue
CAS Number 5908-99-6[1][2]
Molecular Formula (C₁₇H₂₃NO₃)₂ · H₂SO₄ · H₂O[1]
Molecular Weight 694.8 g/mol [3]
Oral LD50 (Rat) 622 mg/kg[2][4]
Inhalation LC50 (Rat, Dust/Mist) 0.05 – 0.5 mg/l/4h (estimated value)[5]
pH 4.5 - 6.2 (for a 2% solution in water)[2]
Occupational Exposure Limit (TWA-8 hour) 4 µg/m³[6][7]

Operational Plan for Handling Atropine Sulfate Hydrate

This plan outlines the necessary steps for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment specific to the planned experiment, considering the quantity of substance to be used and the potential for aerosol generation.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize exposure.[3]

  • Personal Protective Equipment (PPE): All personnel must wear the following PPE:

    • Gloves: Impervious disposable gloves (e.g., Nitrile) are required. Consider double-gloving.[3]

    • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3]

    • Lab Coat: A lab coat must be worn to protect clothing and skin.

    • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

Handling and Experimental Protocol
  • Weighing: Weigh the solid material within a ventilated balance enclosure or a fume hood to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling:

    • Avoid direct contact with the substance.[5]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling the substance.[1]

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a suitable container for hazardous waste.[8]

    • Clean the spill area thoroughly with water and decontaminate all equipment used.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the appropriate emergency response team.

    • Prevent the spilled material from entering drains or waterways.[3]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Storage and Disposal
  • Storage:

    • Store in a tightly closed, light-resistant container.[8]

    • Keep in a cool, dry, and well-ventilated area.[9]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[8][10]

  • Disposal:

    • All waste containing this compound must be treated as hazardous waste.

    • Dispose of the substance and its container at a designated hazardous or special waste collection point in accordance with local, regional, and national regulations.[5][11]

    • Do not dispose of it down the drain.[5]

Safe Handling Workflow

The following diagram illustrates the key stages in the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal cluster_contingency Contingency Risk_Assessment Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Designated Work Area Don_PPE->Prepare_Work_Area Weighing Weighing in Containment Prepare_Work_Area->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste_Disposal Dispose of Hazardous Waste Doff_PPE->Waste_Disposal Spill_Response Spill Response First_Aid First Aid

Figure 1: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.